molecular formula C6H4IN3O2 B573120 6-Iodopyrrolo[2,1-F][1,2,4]triazine-2,4-dione CAS No. 1313738-99-6

6-Iodopyrrolo[2,1-F][1,2,4]triazine-2,4-dione

Cat. No.: B573120
CAS No.: 1313738-99-6
M. Wt: 277.021
InChI Key: GYGXRFJMFYTFIB-UHFFFAOYSA-N
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Description

6-Iodopyrrolo[2,1-f][1,2,4]triazine-2,4-dione (CAS 1313738-99-6) is a high-value heterocyclic building block of significant interest in medicinal chemistry, particularly in the development of antiviral therapeutics. Its core structure is a fused pyrrolotriazine system, and the iodine substituent at the 6-position makes it a versatile intermediate for cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of diverse chemical groups to create novel compound libraries. The primary research value of this compound lies in its role as a key synthetic precursor. Scientific literature identifies it as a critical intermediate in the synthetic pathway of Remdesivir, a prominent nucleoside analog used as an antiviral agent . As such, it is an essential reagent for researchers developing and synthesizing novel small-molecule drugs, especially those targeting RNA viruses. This product is provided For Research Use Only (RUO). It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

6-iodo-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3O2/c7-3-1-4-5(11)8-6(12)9-10(4)2-3/h1-2H,(H2,8,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGXRFJMFYTFIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=O)NC(=O)NN2C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735095
Record name 6-Iodopyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione
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Molecular Weight

277.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313738-99-6
Record name Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione, 6-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313738-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodopyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Pyrrolo[2,1-f]triazine Scaffold: Synthesis, Properties, and Therapeutic Potential

An In-depth Technical Guide to the Pyrrolo[2,1-f][1][2][3]triazine Scaffold: Synthesis, Properties, and Therapeutic Potential

A Note to the Reader: Initial searches for the specific compound "6-Iodopyrrolo[2,1-F]triazine-2,4-dione" did not yield specific data. Therefore, this guide has been structured to provide a comprehensive overview of the broader, parent pyrrolo[2,1-f][1][2][3]triazine scaffold, a core of significant interest in medicinal chemistry. The principles, synthetic routes, and biological activities discussed herein provide a foundational understanding relevant to the exploration of novel derivatives within this chemical class.

Introduction: The Rise of a Privileged Heterocycle

The pyrrolo[2,1-f][1][2][3]triazine core is a bicyclic heterocyclic system containing a bridgehead nitrogen atom.[2] While first synthesized in the late 1970s, it remained a relatively niche scaffold until its incorporation into the broad-spectrum antiviral drug Remdesivir, which gained prominence during the COVID-19 pandemic.[2][3] This event catalyzed a surge in research, unveiling the scaffold's potential against a diverse range of therapeutic targets.[2] Beyond its antiviral applications, derivatives of this class have shown promise as kinase inhibitors and antiproliferative agents, marking it as a "privileged scaffold" in modern drug discovery.[2][4][5]

Physicochemical Properties and Structural Features

The fundamental pyrrolo[2,1-f][1][2][3]triazine structure is presented below. The numbering system is crucial for the unambiguous identification of substituted analogues.

Identifier Value
IUPAC Name pyrrolo[2,1-f][1][2][3]triazine
CAS Number 66173-26-0[6]
Molecular Formula C₆H₅N₃[6]
SMILES C1=CN2C(=C1)C=NC=N2[6]

The electronic nature of the ring system can be modulated by the introduction of various substituents, which in turn influences its solubility, metabolic stability, and target-binding affinity. For instance, the introduction of polar groups can enhance aqueous solubility, a critical parameter for bioavailability.

Synthetic Strategies: Building the Core

The construction of the pyrrolo[2,1-f][1][2][3]triazine ring system can be approached through several synthetic routes, broadly categorized by the starting materials and the ring-closing strategy. A common and scalable method involves the use of simple building blocks like pyrrole, chloramine, and formamidine acetate.[3]

General Synthetic Workflow from Pyrrole Derivatives

A representative synthetic pathway often commences with the N-amination of a pyrrole derivative, a key step in introducing the N-N bond characteristic of the triazine ring.[2] Subsequent cyclization with a suitable C1 synthon completes the heterocyclic core.

Synthetic_WorkflowPyrrolePyrrole DerivativeN_Aminated_PyrroleN-Aminated PyrrolePyrrole->N_Aminated_Pyrrole N-Amination (e.g., NH2Cl) Cyclization_PrecursorCyclization PrecursorN_Aminated_Pyrrole->Cyclization_Precursor Reaction with C1 Synthon PyrrolotriazinePyrrolo[2,1-f][1,2,4]triazine CoreCyclization_Precursor->Pyrrolotriazine Cyclization Kinase_Inhibition_Pathwaycluster_0Cell Membranecluster_1Downstream EffectsRTKReceptor Tyrosine KinasePI3KPI3KRTK->PI3KActivationPIP3PIP3PI3K->PIP3PhosphorylationPIP2PIP2PDK1PDK1PIP3->PDK1AktAktPDK1->AktActivationCell_GrowthCell GrowthAkt->Cell_GrowthProliferationProliferationAkt->ProliferationSurvivalSurvivalAkt->SurvivalPyrrolotriazinePyrrolo[2,1-f][1,2,4]triazine InhibitorPyrrolotriazine->PI3KInhibition

A Comprehensive Guide to the Structural Elucidation of 7-Iodopyrrolo[2,1-f]triazin-4-amine: A Key Remdesivir Intermediate

A Comprehensive Guide to the Structural Elucidation of 7-Iodopyrrolo[2,1-f][1][2][3]triazin-4-amine: A Key Remdesivir Intermediate

Introduction

The global health landscape has underscored the critical importance of rapid drug development and, consequently, the rigorous characterization of all associated chemical entities. 7-Iodopyrrolo[2,1-f][1][2][3]triazin-4-amine has emerged as a pivotal intermediate in the synthesis of the broad-spectrum antiviral agent, Remdesivir.[4] Its robust and unambiguous structural verification is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth, experience-driven framework for the complete structure elucidation of this key heterocyclic molecule. We will delve into the synergistic application of modern analytical techniques, moving beyond a mere recitation of methods to explain the underlying scientific rationale and predictive insights that guide a successful characterization campaign.

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a unique bicyclic heterocycle containing a bridgehead nitrogen and an N-N bond, a motif present in several biologically active compounds.[5] The introduction of an iodine atom at the 7-position significantly influences the molecule's reactivity and provides a handle for further synthetic transformations. This guide will serve as a comprehensive resource for researchers, analytical scientists, and drug development professionals involved in the synthesis and quality control of Remdesivir and related antiviral compounds.

Molecular Overview and Physicochemical Properties

A foundational understanding of the target molecule is the first step in any elucidation workflow. The basic physicochemical properties of 7-Iodopyrrolo[2,1-f][1][2][3]triazin-4-amine are summarized below.

PropertyValueSource
Molecular Formula C₆H₅IN₄[6]
Molecular Weight 260.035 g/mol [6]
CAS Number 1770840-43-1[6]
Predicted Density 2.43 ± 0.1 g/cm³[6]
Predicted Refractive Index 1.903[6]

Strategic Approach to Structure Elucidation

Our approach to the structural confirmation of 7-Iodopyrrolo[2,1-f][1][2][3]triazin-4-amine is a multi-pronged strategy, ensuring self-validation at each stage. The workflow is designed to provide orthogonal data points that, when taken together, leave no ambiguity as to the molecule's constitution and connectivity.

structure_elucidation_workflowcluster_synthesisSynthesis & Purificationcluster_spectroscopySpectroscopic Analysiscluster_crystallographyDefinitive Structurecluster_confirmationStructure ConfirmationSynthesisSynthesis of7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-aminePurificationPurification(Crystallization/Chromatography)Synthesis->PurificationMSMass Spectrometry(HRMS & Fragmentation)Purification->MSNMRNMR Spectroscopy(1D & 2D)Purification->NMRVibrationalVibrational Spectroscopy(IR/Raman)Purification->VibrationalXRaySingle CrystalX-ray DiffractionPurification->XRayConfirmationFinal StructureConfirmationMS->ConfirmationNMR->ConfirmationVibrational->ConfirmationXRay->Confirmation

Figure 1: A strategic workflow for the comprehensive structure elucidation of 7-Iodopyrrolo[2,1-f][1][2][3]triazin-4-amine.

Mass Spectrometry: The First Glimpse into Molecular Identity

Mass spectrometry (MS) provides the most direct evidence of a molecule's elemental composition. For a novel or critical intermediate, high-resolution mass spectrometry (HRMS) is non-negotiable.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Analysis Mode: Operate in positive ion mode, as the amine functionality is readily protonated.

  • Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 100-500.

  • Data Analysis: Determine the accurate mass of the protonated molecular ion [M+H]⁺ and compare it to the theoretical mass calculated for C₆H₆IN₄⁺. The expected mass difference should be within ± 5 ppm.

Expected Results and Interpretation

The theoretical monoisotopic mass of [C₆H₅IN₄+H]⁺ is 260.9608. A measured mass within 5 ppm of this value provides strong evidence for the elemental composition.

Electron Ionization (EI) and Fragmentation Analysis

While ESI is excellent for determining the molecular weight, Electron Ionization (EI) provides valuable structural information through fragmentation patterns.

Experimental Protocol: EI-MS
  • Instrumentation: Utilize a mass spectrometer with an EI source, such as a single or triple quadrupole instrument.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (if the compound is sufficiently volatile and thermally stable).

  • Ionization Energy: Use a standard electron energy of 70 eV.

  • Data Acquisition: Acquire the mass spectrum, paying close attention to the molecular ion (M⁺) and the major fragment ions.

Predicted Fragmentation Pathway

The fragmentation of 7-Iodopyrrolo[2,1-f][1][2][3]triazin-4-amine under EI conditions is expected to be initiated by the loss of the iodine atom, which is a good leaving group. Subsequent fragmentation of the heterocyclic core can provide further structural confirmation.

fragmentation_pathwayM[C₆H₅IN₄]⁺m/z = 260M_minus_I[C₆H₅N₄]⁺m/z = 133M->M_minus_I- I•M_minus_HCN[C₅H₄IN₃]⁺m/z = 233M->M_minus_HCN- HCNM_minus_N2H[C₆H₄IN₂]⁺m/z = 231M_minus_I->M_minus_N2H- N₂H•

Figure 2: Predicted major fragmentation pathways for 7-Iodopyrrolo[2,1-f][1][2][3]triazin-4-amine under Electron Ionization (EI) conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. A full suite of 1D and 2D NMR experiments is essential for unambiguous assignment.

Predicted ¹H and ¹³C NMR Chemical Shifts

Based on the known data for the parent pyrrolo[2,1-f][1][2][3]triazin-4-amine and the expected electronic effects of the iodine substituent, we can predict the approximate chemical shifts for the target molecule. The iodine atom is expected to have a significant anisotropic effect and will influence the chemical shifts of the adjacent protons and carbons.

Table of Predicted ¹H and ¹³C NMR Chemical Shifts

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale for Prediction
2 ~7.8~148Deshielded by adjacent nitrogen atoms.
4 - (quat)~156Carbon of the aminotriazine ring.
5 ~6.7~111Electron-rich pyrrole ring.
6 ~6.9~115Electron-rich pyrrole ring, ortho to iodine.
7 - (quat)~80-90Direct attachment of iodine causes significant upfield shift.
7a - (quat)~119Bridgehead carbon.
NH₂ ~7.7 (broad)-Amine protons, likely broad and exchangeable.
Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve ~10-20 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • 1D NMR:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is crucial for connecting the different spin systems and confirming the position of the iodine atom.

    • ¹H-¹⁵N HMBC (optional but recommended): To confirm the connectivity through the nitrogen atoms of the heterocyclic core.

Interpretation of 2D NMR Data

The key to solving the structure lies in the HMBC correlations. We expect to see correlations from the pyrrole protons (H5 and H6) to the carbons of the triazine ring, and vice versa. Crucially, the absence of a proton at the 7-position and the characteristic upfield shift of the C7 carbon in the ¹³C NMR spectrum, coupled with HMBC correlations from H6 to C7a and C5, will definitively place the iodine atom at the 7-position.

Figure 3: Expected key HMBC correlations for 7-Iodopyrrolo[2,1-f][1][2][3]triazin-4-amine.

Vibrational Spectroscopy (FTIR/Raman)

While not typically used for primary structure elucidation of small molecules, vibrational spectroscopy provides a valuable fingerprint of the compound and can confirm the presence of key functional groups.

Experimental Protocol: FTIR
  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorptions
  • N-H stretch (amine): ~3400-3200 cm⁻¹ (likely two bands for the primary amine)

  • C=N and C=C stretching (aromatic rings): ~1650-1500 cm⁻¹

  • C-N stretching: ~1350-1250 cm⁻¹

  • C-I stretch: ~600-500 cm⁻¹ (in the far-IR region)

Single Crystal X-ray Diffraction: The Definitive Proof

For a critical intermediate, obtaining a single crystal and performing X-ray diffraction analysis provides the ultimate, unambiguous proof of structure, including stereochemistry if applicable (though not in this case).

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution in an appropriate solvent or solvent system (e.g., ethanol, ethyl acetate/heptane).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the model against the collected data.

The resulting crystal structure will provide precise bond lengths, bond angles, and the absolute connectivity of all atoms in the molecule, leaving no room for doubt.

Conclusion

The structural elucidation of 7-Iodopyrrolo[2,1-f][1][2][3]triazin-4-amine is a systematic process that relies on the convergent power of multiple analytical techniques. By integrating high-resolution mass spectrometry for elemental composition, a comprehensive suite of 1D and 2D NMR experiments for connectivity mapping, and, ideally, single-crystal X-ray diffraction for definitive proof, researchers and drug development professionals can establish the structure of this critical intermediate with the highest degree of confidence. This rigorous approach is fundamental to ensuring the quality and consistency of the synthesis of Remdesivir and other vital pharmaceuticals.

References

  • LookChem. Cas 1770840-43-1, 7-iodopyrrolo-[2,1-f][1][2][3]-triazin-4-amine. [Link]

  • Maru, J. J., & Shah, A. K. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 57(1), 1-6. [Link]

  • ZaiQi Bio-Tech. 7-iodopyrrolo[2,1-f][1][2][3]triazin-4-amine| CAS No:1770840-43-1. [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. [Link]

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. (n.d.). National Institutes of Health. [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. (2021). National Institutes of Health. [Link]

An In-depth Technical Guide to 6-Iodopyrrolo[2,1-F]triazine-2,4-dione: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, including the FDA-approved antiviral drug remdesivir.[2] This guide focuses on a specific, potentially novel derivative: 6-Iodopyrrolo[2,1-f]triazine-2,4-dione. While a dedicated CAS number for this exact compound has not been identified in public databases at the time of this writing, this document provides a comprehensive theoretical framework for its synthesis, purification, and characterization based on established chemical principles and the known reactivity of the parent heterocycle, Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione (CAS: 918538-04-2).[4] We will explore the therapeutic potential of this scaffold, propose a detailed synthetic protocol for the target molecule, and discuss its potential as a valuable building block in medicinal chemistry.

The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Cornerstone in Modern Drug Discovery

The pyrrolo[2,1-f][1][2][3]triazine core is a unique bicyclic heterocycle containing a bridgehead nitrogen atom.[2] First synthesized in the late 1970s, it has gained significant attention in recent years due to its versatile biological activities.[2]

Biological Significance

Derivatives of this scaffold have demonstrated a broad spectrum of therapeutic potential:

  • Antiviral Activity: The most prominent example is remdesivir, a broad-spectrum antiviral agent.[2] Other derivatives have shown activity against a range of RNA viruses.[1] The structural similarity of the pyrrolotriazine core to purine bases allows these molecules to act as nucleoside analogues, interfering with viral replication.[1]

  • Anticancer Activity: Several pyrrolo[2,1-f][1][2][3]triazine derivatives have been investigated as potent inhibitors of various kinases, which are key targets in oncology.[5] They have also shown antiproliferative activity against various human cancer cell lines.[6]

  • Hedgehog Signaling Pathway Inhibition: This pathway is crucial in embryonic development and its dysregulation is implicated in certain cancers. Pyrrolo[2,1-f][1][2][3]triazine derivatives have been designed as novel inhibitors of this pathway.[7]

The introduction of a halogen atom, such as iodine, onto this scaffold can significantly modulate its physicochemical and pharmacological properties. The iodine atom can act as a "heavy atom" for X-ray crystallography studies, facilitate further synthetic modifications through cross-coupling reactions, and potentially enhance binding affinity to biological targets through halogen bonding.

Proposed Synthesis of 6-Iodopyrrolo[2,1-f]triazine-2,4-dione

The synthesis of the target molecule can be envisioned as a two-stage process: first, the synthesis of the parent pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione, followed by regioselective iodination.

Synthesis of the Parent Scaffold: Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione

Several synthetic routes to the pyrrolotriazine core have been reported.[2][8] A plausible approach for the dione derivative is outlined below.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of Parent Dione cluster_1 Stage 2: Iodination Pyrrole-2-carboxylic_acid Pyrrole-2-carboxylic acid N-Aminopyrrole N-Aminopyrrole derivative Pyrrole-2-carboxylic_acid->N-Aminopyrrole N-amination Dione_Scaffold Pyrrolo[2,1-f]triazine-2,4(1H,3H)-dione (CAS: 918538-04-2) N-Aminopyrrole->Dione_Scaffold Cyclization with oxalyl chloride Target_Compound 6-Iodopyrrolo[2,1-f]triazine-2,4-dione Dione_Scaffold->Target_Compound Regioselective Iodination

Caption: Proposed two-stage synthesis of 6-Iodopyrrolo[2,1-f]triazine-2,4-dione.

Experimental Protocol: Regioselective Iodination of Pyrrolo[2,1-f]triazine-2,4(1H,3H)-dione

This protocol is a hypothetical procedure based on established methods for the halogenation of similar heterocyclic systems. Optimization of reaction conditions will be necessary.

Materials:

  • Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile to dissolve the starting material completely.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add N-Iodosuccinimide (1.1 eq) portion-wise to the stirred solution over 15 minutes. The choice of NIS is predicated on its ability to act as a mild and effective electrophilic iodinating agent for electron-rich heterocycles.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot and the appearance of a new, lower Rf spot will indicate product formation.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 6-Iodopyrrolo[2,1-f]triazine-2,4-dione.

Characterization and Physicochemical Properties

The successful synthesis of 6-Iodopyrrolo[2,1-f]triazine-2,4-dione would be confirmed through a combination of spectroscopic and analytical techniques.

Property Predicted Value/Method
Molecular Formula C₆H₃IN₂O₂
Molecular Weight 277.01 g/mol
Appearance Expected to be a solid
Solubility Likely soluble in polar organic solvents
¹H NMR Characteristic shifts for the pyrrole protons
¹³C NMR Signals for the carbonyl and iodinated carbons
Mass Spectrometry Molecular ion peak corresponding to the exact mass
FT-IR Carbonyl stretching frequencies

Potential Applications in Drug Discovery and Chemical Biology

The introduction of an iodine atom at the 6-position of the pyrrolo[2,1-f]triazine-2,4-dione scaffold opens up several avenues for further research and development.

Applications Target 6-Iodopyrrolo[2,1-f]triazine-2,4-dione Building_Block Versatile Synthetic Intermediate Target->Building_Block Bioactive_Probe Bioactive Probe Target->Bioactive_Probe Drug_Candidate Potential Drug Candidate Target->Drug_Candidate Cross_Coupling Suzuki, Sonogashira, etc. Building_Block->Cross_Coupling Labeling Radioisotope Labeling Bioactive_Probe->Labeling Screening Biological Screening Drug_Candidate->Screening

Caption: Potential applications of 6-Iodopyrrolo[2,1-f]triazine-2,4-dione.

A Versatile Synthetic Intermediate

The carbon-iodine bond is highly amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the facile introduction of a wide range of substituents at the 6-position, enabling the generation of diverse chemical libraries for high-throughput screening.

A Probe for Biological Systems

The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²⁵I), transforming the molecule into a radiolabeled probe for studying its interaction with biological targets, such as enzymes or receptors, through techniques like autoradiography.

A Potential Therapeutic Agent

Given the established biological activities of the pyrrolotriazine scaffold, the 6-iodo derivative itself warrants investigation as a potential antiviral or anticancer agent. The presence of the iodine atom could enhance its potency or alter its selectivity profile compared to the parent compound.

Conclusion

While 6-Iodopyrrolo[2,1-f]triazine-2,4-dione may be a novel chemical entity, its synthesis is theoretically sound and achievable through established synthetic methodologies. The rich biological activity of the parent scaffold, coupled with the versatile chemistry of the carbon-iodine bond, makes this compound a highly attractive target for researchers in medicinal chemistry and drug discovery. This guide provides a solid foundation for its synthesis, characterization, and exploration of its potential as a valuable tool and therapeutic candidate.

References

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. Available from: [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. National Institutes of Health. Available from: [Link]

  • Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. PubMed. Available from: [Link]

  • Pyrrolo[2,1‐f][1][2][3]triazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling. ResearchGate. Available from: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. PubMed. Available from: [Link]

  • diones. Part I. Synthesis from 1,3,5-triazine-2,4(1H,3H). RSC Publishing. Available from: [Link]

  • Synthesis and Antiproliferative Activity of[1][2][3]Triazino[4,3-a]indoles. IRIS. Available from: [Link]

  • Synthesis and Antiproliferative Activities of Novel Pyrrolotriazine Derivatives. sioc-journal.cn. Available from: [Link]

  • Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. PubMed. Available from: [Link]

  • Chemoselective Cyanation of Pyrrol-2-carboxaldehyde Klein's Remdesivir-Nucleobase Synthesis Revisited. SciELO. Available from: [Link]

  • Synthetic strategies for pyrrolo[2,1- f ][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. ScienceOpen. Available from: [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI. Available from: [Link]

  • Rearrangement of pyrrolo[1,2-d][1][3][7]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. National Institutes of Health. Available from: [Link]

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. National Institutes of Health. Available from: [Link]

  • Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. PubMed. Available from: [Link]

  • CAS 918538-04-2 | Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione. Alchem Pharmtech. Available from: [Link]

  • Pyrrolo[2,1-f][1][2][3]triazin-4-amine CAS 159326-68-6. Home Sunshine Pharma. Available from: [Link]

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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 6-Iodopyrrolo[2,1-F]triazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Privileged Scaffold

The pyrrolo[2,1-f][1][2][3]triazine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous bioactive compounds with diverse therapeutic applications.[2][4] This heterocyclic system is a key component in approved drugs and clinical candidates, demonstrating its versatility in interacting with a range of biological targets.[2] Notably, derivatives of this scaffold have been successfully developed as kinase inhibitors for oncology and as antiviral agents.[2][5] The specific analogue, 6-Iodopyrrolo[2,1-F]triazine-2,4-dione, presents a unique substitution pattern that warrants a thorough investigation into its potential therapeutic targets. The presence of the electron-withdrawing iodine atom at the 6-position and the dione functionality suggests the potential for novel interactions within biological macromolecules. This guide provides an in-depth exploration of the most promising therapeutic targets for this compound, the scientific rationale for their consideration, and detailed methodologies for their validation.

I. Primary Therapeutic Target Classes for Pyrrolo[2,1-F]triazine Derivatives

Based on the established activities of structurally related compounds, the primary therapeutic target classes for 6-Iodopyrrolo[2,1-F]triazine-2,4-dione are anticipated to be protein kinases, viral enzymes, and phosphodiesterases.

A. Protein Kinase Inhibition: A Prominent Avenue in Oncology

The dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[5] Several pyrrolo[2,1-f][1][2][3]triazine derivatives have demonstrated potent inhibitory activity against various kinases, suggesting that 6-Iodopyrrolo[2,1-F]triazine-2,4-dione may also function as a kinase inhibitor.[5]

1. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2):

  • Rationale: VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can starve tumors of their blood supply, leading to growth arrest and regression.[6] A series of substituted 4-(4-fluoro-1H-indol-5-yloxy)pyrrolo[2,1-f][1][2][3]triazine-based compounds have been reported as potent inhibitors of VEGFR-2 kinase.[6] The structural similarity of the core scaffold makes VEGFR-2 a high-priority target for 6-Iodopyrrolo[2,1-F]triazine-2,4-dione.

  • Signaling Pathway:

    VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC ERK ERK PKC->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation ERK->Proliferation Compound 6-Iodopyrrolo [2,1-F]triazine- 2,4-dione Compound->VEGFR2 Inhibits

    Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

2. Phosphoinositide 3-Kinases (PI3Ks):

  • Rationale: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many human cancers. A series of 6-aminocarbonyl pyrrolo[2,1-f][1][2][3]triazine derivatives have shown selective inhibitory activity against PI3Kα and PI3Kδ isoforms.[5] This precedent strongly supports the evaluation of 6-Iodopyrrolo[2,1-F]triazine-2,4-dione as a potential PI3K inhibitor.

  • Signaling Pathway:

    PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Compound 6-Iodopyrrolo [2,1-F]triazine- 2,4-dione Compound->PI3K Inhibits

    Caption: PI3K/Akt Signaling Pathway and Point of Inhibition.

3. Epidermal Growth Factor Receptor (EGFR):

  • Rationale: EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Mutations and overexpression of EGFR are common in various cancers, making it an important therapeutic target.[7] Derivatives of pyrrolo[2,1-f][1][2][3]triazine have been shown to selectively inhibit EGFR, particularly in cell lines with high expression of the wild-type receptor.[7]

B. Antiviral Activity: Targeting Viral Enzymes

The pyrrolo[2,1-f][1][2][3]triazine scaffold is the core of the broad-spectrum antiviral drug remdesivir, which targets the viral RNA-dependent RNA polymerase (RdRp).[2] This highlights the potential of this chemical class to inhibit viral replication.

1. Viral Neuraminidase:

  • Rationale: Neuraminidase is a key enzyme for the release of progeny influenza virus particles from infected cells. Inhibition of neuraminidase prevents the spread of the virus. Molecular docking studies have suggested that some pyrrolo[2,1-f][1][2][3]triazine derivatives may act by inhibiting neuraminidase.[1]

2. RNA-dependent RNA Polymerase (RdRp):

  • Rationale: RdRp is an essential enzyme for the replication of RNA viruses, including influenza, Ebola, and coronaviruses.[2] The nucleoside analog remdesivir, which features the pyrrolo[2,1-f][1][2][3]triazine core, acts as a chain terminator during viral RNA synthesis by RdRp.[2] This mechanism provides a strong basis for investigating 6-Iodopyrrolo[2,1-F]triazine-2,4-dione for similar activity.

C. Phosphodiesterase 5 (PDE-5) Inhibition
  • Rationale: PDE-5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation.[8] Some 2-phenyl-3,4-dihydropyrrolo[2,1-f][1][2][3]triazinones have demonstrated potent PDE-5 inhibitory activity, with one compound showing an IC50 of 4.1 nM.[8] This suggests a potential application for derivatives like 6-Iodopyrrolo[2,1-F]triazine-2,4-dione in conditions such as erectile dysfunction or pulmonary hypertension.

II. Experimental Workflow for Target Identification and Validation

A systematic and multi-faceted approach is crucial for definitively identifying and validating the therapeutic targets of 6-Iodopyrrolo[2,1-F]triazine-2,4-dione.

Target_Validation_Workflow cluster_0 Initial Screening & Hypothesis Generation cluster_1 Target Identification cluster_2 Target Validation cluster_3 Preclinical Evaluation Phenotypic_Screening Phenotypic Screening (e.g., Anti-proliferative, Antiviral assays) Affinity_Chromatography Affinity Chromatography- Mass Spectrometry Phenotypic_Screening->Affinity_Chromatography Biochemical_Screening Biochemical Screening (Kinase, Enzyme panels) In_Vitro_Assays In Vitro Enzymatic & Binding Assays (IC50, Kd) Biochemical_Screening->In_Vitro_Assays Affinity_Chromatography->In_Vitro_Assays Computational_Docking Computational Docking Computational_Docking->In_Vitro_Assays Cellular_Assays Cell-Based Assays (Target engagement, Pathway modulation) In_Vitro_Assays->Cellular_Assays In_Vivo_Models In Vivo Animal Models (Efficacy & PK/PD studies) Cellular_Assays->In_Vivo_Models

Caption: A Stepwise Workflow for Target Validation.

III. Detailed Experimental Protocols

A. Kinase Inhibition Assays

1. In Vitro Kinase Panel Screen:

  • Objective: To broadly assess the inhibitory activity of 6-Iodopyrrolo[2,1-F]triazine-2,4-dione against a large panel of recombinant human kinases.

  • Methodology:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions to obtain a range of concentrations.

    • Utilize a commercial kinase panel service (e.g., Eurofins, Promega) that employs radiometric (33P-ATP) or fluorescence-based assays.

    • Incubate the compound with each kinase, its specific substrate, and ATP.

    • Measure the kinase activity and calculate the percent inhibition at each compound concentration.

    • Determine the IC50 values for any kinases showing significant inhibition.

2. VEGFR-2 and PI3K Cellular Assays:

  • Objective: To confirm the inhibition of VEGFR-2 and PI3K signaling in a cellular context.

  • Methodology (Western Blotting):

    • Culture relevant cell lines (e.g., HUVECs for VEGFR-2, cancer cell lines with known PI3K pathway activation).

    • Starve the cells to reduce basal signaling.

    • Pre-treat the cells with varying concentrations of 6-Iodopyrrolo[2,1-F]triazine-2,4-dione for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR-2, a growth factor for PI3K).

    • Lyse the cells and quantify protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total forms of the target proteins (e.g., p-VEGFR-2, VEGFR-2, p-Akt, Akt).

    • Incubate with HRP-conjugated secondary antibodies and detect with a chemiluminescent substrate.

    • Quantify band intensities to determine the effect of the compound on target phosphorylation.

B. Antiviral Assays

1. Neuraminidase Inhibition Assay:

  • Objective: To measure the ability of the compound to inhibit influenza neuraminidase activity.

  • Methodology (Enzyme-Linked Lectin Assay - ELLA):

    • Coat a 96-well plate with fetuin, a glycoprotein containing sialic acid residues.

    • Incubate the test compound with a known amount of influenza neuraminidase.

    • Add the enzyme-compound mixture to the fetuin-coated plate. Neuraminidase will cleave sialic acid residues.

    • Wash the plate and add horseradish peroxidase (HRP)-conjugated peanut agglutinin, which binds to exposed galactose residues after sialic acid cleavage.

    • Add a chromogenic HRP substrate and measure the absorbance.

    • A decrease in absorbance indicates inhibition of neuraminidase activity.

    • Calculate the IC50 value.

2. RdRp Inhibition Assay:

  • Objective: To determine if the compound inhibits viral RNA synthesis.

  • Methodology (In Vitro Transcription Assay):

    • Use a purified recombinant viral RdRp enzyme.

    • Prepare a reaction mixture containing a viral RNA template, ribonucleotides (including a radiolabeled or fluorescently labeled nucleotide), and the RdRp enzyme.

    • Add varying concentrations of the test compound.

    • Incubate the reaction to allow for RNA synthesis.

    • Separate the newly synthesized RNA from unincorporated nucleotides using gel electrophoresis or filter binding.

    • Quantify the amount of incorporated label to determine the level of RNA synthesis.

    • Calculate the IC50 value for RdRp inhibition.

IV. Quantitative Data Summary

Compound Class Target Reported IC50 Reference
6-aminocarbonyl pyrrolo[2,1-f][1][2][3]triazinePI3Kα122 nM[5]
6-aminocarbonyl pyrrolo[2,1-f][1][2][3]triazinePI3Kδ119 nM[5]
2-phenyl-3,4-dihydropyrrolo[2,1-f][1][2][3]triazinonePDE-54.1 nM[8]
Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylateInfluenza A (H1N1)4 µg/mL[1]

V. Conclusion and Future Directions

The 6-Iodopyrrolo[2,1-F]triazine-2,4-dione represents a promising chemical entity with the potential to modulate several key therapeutic targets. The established bioactivity of the pyrrolo[2,1-f][1][2][3]triazine scaffold provides a strong rationale for investigating its effects on protein kinases, viral enzymes, and phosphodiesterases. The experimental workflows and specific protocols outlined in this guide offer a robust framework for elucidating the mechanism of action of this compound and validating its most promising therapeutic applications. Future studies should focus on a systematic evaluation against these target classes, followed by lead optimization to enhance potency and selectivity, and ultimately, in vivo studies to assess efficacy and pharmacokinetic properties.

VI. References

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023-11-21). MDPI. [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. (2021-01-04). PMC - NIH. [Link]

  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. ResearchGate. [Link]

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. NIH. [Link]

  • 5- methylpyrrolo[2,1-f][1][2][3]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor. PubMed. [Link]

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. (2021-12-06). PMC - NIH. [Link]

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. PubMed. [Link]

  • Synthesis and Antiproliferative Activities of Novel Pyrrolotriazine Derivatives. sioc-journal.cn. [Link]

  • Synthetic strategies for pyrrolo[2,1- f ][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. (2021-01-04). ScienceOpen. [Link]

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The Pyrrolotriazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The relentless pursuit of novel chemical entities with therapeutic potential has spotlighted the pyrrolotriazine scaffold as a nucleus of significant interest in medicinal chemistry. This fused heterocyclic system, a structural bioisostere of natural purines, offers a unique combination of synthetic accessibility and favorable pharmacological properties.[1] Its rigid, planar structure, coupled with the strategic placement of nitrogen atoms, allows for a multitude of non-covalent interactions with biological targets, including hydrogen bonding, π-stacking, and dipole-dipole interactions.[2][3][4] This guide, crafted from the perspective of a Senior Application Scientist, provides a comprehensive overview of pyrrolotriazine derivatives, navigating from their fundamental chemistry and synthesis to their diverse mechanisms of action and burgeoning applications in oncology, virology, and beyond. We will dissect the causality behind experimental designs, present self-validating protocols, and ground all claims in authoritative scientific literature.

The Pyrrolotriazine Core: Structure and Significance

Pyrrolotriazines are bicyclic compounds formed by the fusion of a pyrrole ring with a triazine ring. Depending on the arrangement of nitrogen atoms and the fusion points, several isomers exist, with the pyrrolo[2,1-f][1][2][5]triazine and pyrrolo[1,2-d][1][2][5]triazine systems being prominent in drug discovery literature.[2][6]

The significance of this scaffold lies in its privileged nature.[1] Nitrogen-rich heterocycles are cornerstones of medicinal chemistry, often conferring improved aqueous solubility and metabolic stability compared to their carbocyclic or oxygen-based counterparts.[2][3][4][7] The pyrrolotriazine core acts as a versatile pharmacophore, capable of being decorated with a wide array of functional groups to fine-tune its steric, electronic, and pharmacokinetic properties, thereby enabling precise targeting of diverse biological macromolecules.

Synthesis_Workflow Start Starting Materials (Amidrazone, Glyoxal) Step1 Step 1: Cyclization (Ethanol, 0-5°C) Start->Step1 Triazine 3,5-Disubstituted-1,2,4-triazine Step1->Triazine Step2 Step 2: N-Alkylation (Et3O+BF4-, DCE, RT) Triazine->Step2 Salt 1,2,4-Triazinium Salt Step2->Salt Step3 Step 3: [3+2] Cycloaddition (DMAD, Et3N, THF, RT) Salt->Step3 Final Final Product (Pyrrolotriazine Derivative) Step3->Final WNT_Pathway_Inhibition cluster_0 Normal State (WNT OFF) cluster_1 Cancer State (WNT ON) WNT WNT Signal Receptor Frizzled/LRP Receptor WNT->Receptor binds Complex Destruction Complex (Axin, APC, GSK3β) Receptor->Complex inhibits BetaCatenin β-catenin Complex->BetaCatenin phosphorylates BetaCatenin_acc β-catenin (accumulates) Proteasome Proteasomal Degradation BetaCatenin->Proteasome targeted for Nucleus Nucleus TCF TCF/LEF Gene Target Gene Transcription TCF->Gene BetaCatenin_acc->Nucleus Tankyrase Tankyrase Tankyrase->Complex destabilizes Axin Pyrrolotriazinone Pyrrolotriazinone Inhibitor Pyrrolotriazinone->Tankyrase INHIBITS

Caption: Inhibition of Tankyrase by pyrrolotriazinones stabilizes the destruction complex.

Therapeutic Applications and Lead Compounds

The diverse biological activities of pyrrolotriazine derivatives have translated into a broad spectrum of potential therapeutic applications. The following table summarizes key lead compounds and their performance against specific targets.

Compound ClassLead Compound ExampleTarget(s)Reported Activity (IC₅₀)Therapeutic AreaReference
Antiproliferative 4-(3-chloro-4-(3-fluorobenzyloxy)phenyl-amino)-5-methylpyrrolo[2,1-f]tr[1][2][5]iazine-6-carboxylic acid (8a)EGFR (on A431 cells)21.98 µMOncology
Antiviral (Influenza) Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f]tr[1][2][5]iazine-5,6-dicarboxylateInfluenza A (H1N1)4 µg/mLInfectious Disease[1]
Antiviral (Broad-Spectrum) Remdesivir (GS-5734)Viral RdRpVaries by virusInfectious Disease
Anti-inflammatory/Pain Pyrrolotriazinone derivative (Compound 11)Sepiapterin Reductase1 nMPain & Inflammation[2]
Metabolic Disease Pyrrolotriazinone derivative (Compound 14)Stearoyl-CoA Desaturase250 nMMetabolic/Oncology[5]
Erectile Dysfunction 2-phenyl-3,4-dihydropyrrolo[2,1-f]tr[1][2][5]iazinone (Compound 16)PDE-54.1 nMMen's Health[5]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. Studies on pyrrolotriazine derivatives have yielded valuable SAR insights:

  • Causality in Anticancer Activity: For antiproliferative activity against EGFR-expressing A431 cells, the nature of the substituent at the C4-position is a critical determinant. The introduction of bulky, electron-withdrawing groups like 3-chloro-4-(3-fluorobenzyloxy)phenylamino significantly enhances potency compared to smaller, simpler groups. This suggests that the C4-substituent engages in key interactions within the ATP-binding pocket of the kinase.

  • Causality in Antiviral Activity: In the context of anti-influenza agents, modifying the substituents on the core scaffold can dramatically impact efficacy. For instance, replacing a phenyl group at the C2-position with a p-tolyl group led to improved inhibition of the influenza virus. T[1]his subtle change likely optimizes hydrophobic or steric interactions with the target enzyme, underscoring the sensitivity of the biological response to minor structural modifications.

Standardized Biological Assays

The evaluation of novel compounds requires robust and reproducible biological assays. The Methyl Thiazolyl Tetrazolium (MTT) assay is a standard colorimetric method for assessing the antiproliferative effects of compounds on cancer cell lines.

Protocol: MTT Assay for Antiproliferative Activity

This protocol provides a step-by-step guide for evaluating the cytotoxicity of pyrrolotriazine derivatives against a chosen cancer cell line (e.g., A431).

  • Cell Seeding: Plate the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrrolotriazine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control). Incubate for another 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the compound concentration (on a log scale) and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

The pyrrolotriazine core has firmly established itself as a versatile and privileged scaffold in drug discovery. Its derivatives have demonstrated potent and diverse biological activities, leading to the identification of promising lead compounds in oncology, infectious diseases, and inflammatory conditions. The synthetic tractability of the core allows for extensive chemical exploration, enabling the fine-tuning of pharmacological profiles through systematic SAR studies. Future research will likely focus on leveraging computational methods to guide the design of next-generation derivatives with enhanced target specificity and improved pharmacokinetic properties. As our understanding of complex disease biology deepens, the pyrrolotriazine scaffold is poised to remain a valuable tool in the development of novel, targeted therapeutics.

References

  • Giraud, T., & Collot, J. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Pharmaceuticals, 14(12), 1269. [Link]

  • Eltsov, O. S., et al. (2023). Bioactive Pyrrolo[2,1-f]tr[1][2][5]iazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7681. [Link]

  • Li, J., et al. (2018). Synthesis and Antiproliferative Activities of Novel Pyrrolotriazine Derivatives. Chinese Journal of Organic Chemistry. [Link]

  • Giraud, T., & Collot, J. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. MDPI. [Link]

  • Iannazzo, D., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112750. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6682. [Link]

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Methodological & Application

Application Notes and Protocols for the Antiviral Evaluation of 6-Iodopyrrolo[2,1-F]triazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold in Antiviral Research

The pyrrolo[2,1-f][1][2][3]triazine heterocyclic system has emerged as a privileged scaffold in the quest for novel antiviral agents. Its prominence is highlighted by the broad-spectrum antiviral drug Remdesivir, which features this core structure and has demonstrated activity against a range of RNA viruses, including Coronaviruses.[1] This class of molecules, acting as nucleoside analogues, can effectively target viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many viruses.[1][4] The introduction of a halogen, such as iodine, at the 6-position of the pyrrolo[2,1-F]triazine-2,4-dione core, presents an intriguing opportunity for modulating the compound's antiviral activity, selectivity, and pharmacokinetic properties. The electron-withdrawing nature of iodine can influence the electronic distribution within the molecule, potentially enhancing its interaction with viral enzymes.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Iodopyrrolo[2,1-F]triazine-2,4-dione in antiviral research. We will delve into the foundational protocols for assessing its cytotoxicity, evaluating its antiviral efficacy, and elucidating its potential mechanism of action. The causality behind experimental choices is emphasized to ensure a thorough understanding and robust experimental design.

Section 1: Foundational Assays for Antiviral Profiling

A critical initial step in the evaluation of any potential antiviral compound is to determine its therapeutic window – the concentration range where it is effective against the virus without causing significant harm to the host cells. This is achieved by determining the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50).

Determination of Cytotoxicity (CC50)

The CC50 is the concentration of a compound that causes a 50% reduction in cell viability.[5][6] A reliable method for determining the CC50 is the MTT assay, which measures the metabolic activity of viable cells.[5][7]

Protocol 1: MTT Assay for CC50 Determination

  • Cell Preparation:

    • Culture a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in appropriate cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Harvest cells in the logarithmic growth phase and adjust the cell suspension to a concentration of 5 x 10^4 cells/mL.[5]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a stock solution of 6-Iodopyrrolo[2,1-F]triazine-2,4-dione in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in cell culture medium to obtain a range of concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a cell-free control (medium only).

  • Incubation and MTT Addition:

    • Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

    • Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Evaluation of Antiviral Efficacy (EC50)

The EC50 is the concentration of a compound that inhibits viral replication by 50%. The plaque reduction assay is a gold-standard method for determining the antiviral efficacy of a compound against plaque-forming viruses.[8]

Protocol 2: Plaque Reduction Assay for EC50 Determination

  • Cell Seeding:

    • Seed susceptible cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Virus Infection and Compound Treatment:

    • Prepare serial dilutions of 6-Iodopyrrolo[2,1-F]triazine-2,4-dione in serum-free medium.

    • Prepare a virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).

    • Pre-incubate the virus with the diluted compound for 1 hour at 37°C.

    • Wash the cell monolayer with PBS and infect the cells with the virus-compound mixture.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay and Incubation:

    • After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentration of the compound.[9]

    • Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-4 days, depending on the virus).

  • Plaque Visualization and Counting:

    • Fix the cells with a solution of 4% formaldehyde.

    • Stain the cells with a crystal violet solution to visualize the plaques.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound).

    • Plot the percentage of plaque reduction against the compound concentration and determine the EC50 value using non-linear regression analysis.

Data Presentation: Summary of Antiviral Activity and Cytotoxicity

ParameterValue
CC50 (µM)To be determined
EC50 (µM)To be determined
Selectivity Index (SI = CC50/EC50) To be calculated

A higher selectivity index (SI) indicates a more promising therapeutic window for the compound.

Section 2: Elucidating the Mechanism of Action

Understanding how an antiviral compound inhibits viral replication is crucial for its development. The time-of-addition assay is a valuable tool to pinpoint the stage of the viral life cycle that is targeted by the inhibitor.[10][11]

Time-of-Addition Assay

This assay determines how long the addition of a compound can be delayed after infection before it loses its antiviral activity.[11] By comparing the inhibition profile of 6-Iodopyrrolo[2,1-F]triazine-2,4-dione with that of known antiviral drugs that target specific stages of viral replication, its mechanism of action can be inferred.

Protocol 3: Time-of-Addition Assay

  • Synchronized Infection:

    • Infect a confluent monolayer of susceptible cells with a high multiplicity of infection (MOI) of the virus for 1-2 hours at 4°C to allow for attachment but not entry.

    • Wash the cells with cold PBS to remove unbound virus.

    • Add pre-warmed medium and shift the temperature to 37°C to initiate synchronized infection. This is considered time zero (t=0).

  • Time-Course Compound Addition:

    • At various time points post-infection (e.g., 0, 2, 4, 6, 8, 10, 12 hours), add a high concentration (e.g., 5-10 times the EC50) of 6-Iodopyrrolo[2,1-F]triazine-2,4-dione to the infected cells.

    • Include known inhibitors as controls:

      • Entry/Fusion Inhibitor: Added at t=0.

      • RdRp Inhibitor (e.g., Remdesivir): Added at various time points.

      • Protease Inhibitor: Added at later time points.

  • Quantification of Viral Yield:

    • At the end of the viral replication cycle (e.g., 24 hours post-infection), collect the cell culture supernatant.

    • Determine the viral titer in the supernatant using a plaque assay or a quantitative PCR (qPCR) assay.

  • Data Analysis:

    • Plot the viral yield (or percentage of inhibition) against the time of compound addition.

    • The time point at which the compound loses its inhibitory effect indicates the end of the stage in the viral life cycle that it targets.

Visualization of Experimental Workflow

Time_of_Addition_Workflow cluster_prep Cell & Virus Preparation cluster_infection Synchronized Infection cluster_treatment Time-Course Compound Addition cluster_analysis Analysis Cell_Culture Culture Susceptible Cells Infection Infect Cells (High MOI, 4°C) Cell_Culture->Infection Virus_Stock Prepare High Titer Virus Stock Virus_Stock->Infection Wash Wash to Remove Unbound Virus Infection->Wash Temp_Shift Shift to 37°C (t=0) Wash->Temp_Shift Add_Compound Add 6-Iodopyrrolo[2,1-F]triazine-2,4-dione and Control Inhibitors at Various Time Points (t=0, 2, 4...h) Temp_Shift->Add_Compound Harvest Harvest Supernatant (e.g., 24h p.i.) Add_Compound->Harvest Quantify Quantify Viral Yield (Plaque Assay/qPCR) Harvest->Quantify Plot Plot Viral Yield vs. Time of Addition Quantify->Plot

Caption: Workflow for the Time-of-Addition Assay.

Interpreting the Results:

  • If 6-Iodopyrrolo[2,1-F]triazine-2,4-dione loses its activity early after infection, similar to an entry inhibitor, it may target viral attachment or entry.

  • If the compound remains effective when added several hours post-infection, similar to an RdRp inhibitor, it likely targets viral RNA synthesis.

  • If the compound is effective even when added late in the replication cycle, it may target viral assembly or release.

Proposed Signaling Pathway of Inhibition

Based on the pyrrolo[2,1-f][1][2][3]triazine scaffold, a likely mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp).

RdRp_Inhibition_Pathway cluster_host Host Cell cluster_virus Viral Replication Complex Compound 6-Iodopyrrolo[2,1-F]triazine-2,4-dione (Prodrug) Active_Metabolite Active Nucleoside Triphosphate Analogue Compound->Active_Metabolite Cellular Kinases RdRp RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Competes with natural NTPs Nascent_RNA Nascent RNA Strand Active_Metabolite->Nascent_RNA Incorporation Viral_RNA Viral RNA Template Viral_RNA->RdRp RdRp->Nascent_RNA RNA Synthesis Chain_Termination Chain Termination Nascent_RNA->Chain_Termination

Caption: Proposed Mechanism of Action via RdRp Inhibition.

Conclusion

The protocols and guidelines presented here provide a robust framework for the initial antiviral characterization of 6-Iodopyrrolo[2,1-F]triazine-2,4-dione. By systematically determining its cytotoxicity and antiviral efficacy, and subsequently investigating its mechanism of action, researchers can effectively assess its potential as a novel antiviral agent. The pyrrolo[2,1-f][1][2][3]triazine scaffold holds significant promise, and a thorough and methodologically sound evaluation of new derivatives is paramount to unlocking their full therapeutic potential.

References

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. (2021). National Institutes of Health. [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. [Link]

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. (n.d.). National Institutes of Health. [Link]

  • Synthetic strategies for pyrrolo[2,1- f ][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. (2021). ScienceOpen. [Link]

  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. (n.d.). ResearchGate. [Link]

  • A time-of–drug addition approach to target identification of antiviral compounds. (2011). National Institutes of Health. [Link]

  • Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.). Creative Biolabs. [Link]

  • Molecular strategies to inhibit the replication of RNA viruses. (n.d.). PubMed Central. [Link]

  • Cell cytotoxicity assay to determine CC50 values. The effect of drugs... (n.d.). ResearchGate. [Link]

  • Plaque Assay Protocols. (2006). American Society for Microbiology. [Link]

  • Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s). (2018). Bio-protocol. [Link]

  • Special Issue : Antiviral Agents for RNA-Virus Infection. (n.d.). MDPI. [Link]

  • Cytotoxic Effects of a Triorganotin Derivative on HTLV-1-Infected Cells at Different Immortalization/Transformation Stages In Vitro. (n.d.). MDPI. [Link]

  • Mechanisms of Action in Antiviral Drugs Targeting RNA Viruses. (n.d.). Longdom Publishing. [Link]

  • A time-of-drug addition approach to target identification of antiviral compounds. (2011). PubMed. [Link]

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Application of 7-Iodopyrrolo-[2,1-f]-triazin-4-amine in the Synthesis of Remdesivir: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Halogenated Heterocycle in Antiviral Drug Synthesis

Remdesivir, a nucleotide analogue prodrug, has emerged as a critical therapeutic agent in the global response to viral outbreaks.[1][2] Its complex molecular architecture necessitates a sophisticated and efficient synthetic strategy. At the heart of this synthesis lies the strategic use of 7-Iodopyrrolo-[2,1-f]-triazin-4-amine, a key building block that enables the crucial C-glycosylation step, forming the bond between the nucleobase mimic and the ribose sugar moiety.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this pivotal intermediate in the synthesis of Remdesivir. We will delve into the rationale behind its use, detailed protocols for its synthesis and subsequent coupling, and methods for the characterization of the resulting products.

The pyrrolo[2,1-f][4][5][6]triazine core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[5][7] In the context of Remdesivir, the presence of an iodine atom at the 7-position is a deliberate and strategic choice. This halogen facilitates a facile metal-halogen exchange, a critical step for the subsequent nucleophilic attack on the protected ribose lactone. While earlier synthetic generations utilized the bromo-analogue, the iodo-derivative offers superior reactivity and milder reaction conditions, contributing to improved yields and process scalability.[8]

Chemical Properties and Synthesis of 7-Iodopyrrolo-[2,1-f]-triazin-4-amine

Physicochemical Properties:

PropertyValueReference
Molecular Formula C₆H₅IN₄[9]
Molecular Weight 260.03 g/mol [9]
Appearance White to off-white or yellow solid[10]
Density 2.43 ± 0.1 g/cm³ (Predicted)[9]
Refractive Index 1.903 (Predicted)[9]

Synthesis Protocol:

The synthesis of 7-Iodopyrrolo-[2,1-f]-triazin-4-amine is achieved through the iodination of the parent heterocycle, 4-aminopyrrolo[2,1-f][4][5][6]triazine. The following protocol is adapted from established procedures.[11]

Materials:

  • 4-aminopyrrolo[2,1-f][4][5][6]triazine

  • Potassium iodide (KI)

  • Potassium hydrogen persulfate (Oxone®)

  • Dimethylformamide (DMF)

  • Sodium thiosulfate

  • Saturated sodium bicarbonate solution

  • Water

  • Ethanol

Procedure:

  • In a reaction vessel, dissolve 4-aminopyrrolo[2,1-f][4][5][6]triazine (1.0 equiv) and potassium iodide (1.2 equiv) in dimethylformamide (DMF).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add potassium hydrogen persulfate (Oxone®) (1.0 equiv) in portions, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0°C for 7 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by adding a solution of sodium thiosulfate in water.

  • Adjust the pH of the mixture to alkaline using a saturated sodium bicarbonate solution, which will precipitate the product.

  • Filter the solid precipitate and wash it sequentially with water and ethanol.

  • Dry the product under vacuum to yield 7-Iodopyrrolo-[2,1-f]-triazin-4-amine.

Expected Yield: ~90%[11] Purity (by HPLC): >96%[11]

Characterization Data:

TechniqueData
¹H NMR (400 MHz, DMSO-d₆) δ 7.91 (s, 1H), 7.90-7.70 (br, 2H), 7.00 (d, J=3.5Hz, 1H), 6.84 (d, J=3.6Hz, 1H)[11]
¹³C NMR (100 MHz, DMSO-d₆) δ 155.5, 147.9, 118.1, 114.3, 110.0, 101.2 (for the parent 4-aminopyrrolo[2,1-f][4][5][6]triazine)[12]
GC-MS (m/z) 134.1 (for the parent 4-aminopyrrolo[2,1-f][4][5][6]triazine)[12]

Application in Remdesivir Synthesis: The Crucial C-Glycosylation

The primary application of 7-Iodopyrrolo-[2,1-f]-triazin-4-amine in the synthesis of Remdesivir is to serve as the nucleobase precursor in the C-glycosylation reaction. This key step forges the C-C bond between the heterocycle and the protected ribose sugar. The use of a Grignard reagent is instrumental in this transformation.[3][13]

Reaction Workflow:

Remdesivir_Synthesis_Workflow A 7-Iodopyrrolo- [2,1-f]-triazin-4-amine C Organometallic Intermediate A->C Metal-Halogen Exchange B Grignard Reagent (i-PrMgCl) B->C E Coupled Product (C-Glycoside) C->E Nucleophilic Addition D Protected Ribose Lactone D->E G Nitrile Intermediate E->G Introduction of 1'-cyano group F Cyanation (TMSCN) F->G I Remdesivir G->I Final Steps H Deprotection & Phosphoramidate Coupling H->I

Caption: Key steps in the synthesis of Remdesivir highlighting the C-glycosylation.

Detailed Protocol for C-Glycosylation:

This protocol is a generalized representation based on established synthetic routes.[14] Researchers should consult specific patents and publications for precise, scale-dependent parameters.

Materials:

  • 7-Iodopyrrolo-[2,1-f]-triazin-4-amine

  • Protected ribose lactone (e.g., 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone)

  • Isopropylmagnesium chloride (i-PrMgCl) or other suitable Grignard reagent

  • Neodymium(III) chloride (NdCl₃) (optional, Lewis acid catalyst)

  • Anhydrous tetrahydrofuran (THF)

  • Trimethylsilyl cyanide (TMSCN)

  • Quenching solution (e.g., aqueous acetic acid or ammonium chloride)

  • Extraction solvent (e.g., isopropyl acetate)

Procedure:

  • Formation of the Organometallic Intermediate:

    • In a flame-dried, inert atmosphere (e.g., nitrogen or argon) reaction vessel, suspend 7-Iodopyrrolo-[2,1-f]-triazin-4-amine (1.0 equiv) in anhydrous THF.

    • Cool the suspension to -20°C.

    • Slowly add isopropylmagnesium chloride (1.1 equiv) dropwise, maintaining the temperature. The formation of the Grignard reagent can be monitored by the dissolution of the starting material.

  • Coupling Reaction:

    • In a separate inert atmosphere vessel, dissolve the protected ribose lactone (1.2 equiv) and neodymium(III) chloride (optional, 0.3 equiv) in anhydrous THF.

    • Cool this solution to -20°C.

    • Transfer the freshly prepared organometallic intermediate solution to the lactone solution via cannula, maintaining the temperature at -20°C.

    • Stir the reaction mixture at -20°C for several hours, monitoring for completion by TLC or HPLC.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of a pre-cooled quenching solution.

    • Allow the mixture to warm to room temperature.

    • Extract the product into an organic solvent such as isopropyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude coupled product.

  • Cyanation:

    • Dissolve the crude coupled product in a suitable solvent.

    • Add trimethylsilyl cyanide (TMSCN) and a Lewis acid catalyst (e.g., TMSOTf).

    • Stir at the appropriate temperature until the reaction is complete.

    • Work-up and purify the resulting nitrile intermediate, typically by column chromatography.[1]

Rationale for Key Experimental Choices:

  • Choice of Grignard Reagent: Isopropylmagnesium chloride is a common choice, offering a good balance of reactivity and steric hindrance. The use of a Turbo Grignard reagent (i-PrMgCl·LiCl) can further enhance reactivity.[8]

  • Low-Temperature Conditions: The reactions are conducted at low temperatures (-20°C) to control the reactivity of the organometallic species and minimize side reactions.

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent the quenching of the highly reactive Grignard reagent by atmospheric moisture and oxygen.

  • Lewis Acid Catalyst: The addition of a Lewis acid like NdCl₃ can coordinate to the lactone carbonyl, activating it towards nucleophilic attack and improving the reaction rate and yield.[14]

Analytical Characterization

Rigorous analytical characterization is essential at each stage of the synthesis to ensure the identity, purity, and yield of the intermediates and the final product.

High-Performance Liquid Chromatography (HPLC):

HPLC is the primary technique for monitoring reaction progress and assessing the purity of intermediates and the final Remdesivir product.[15][16]

Typical HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 mm x 25 cm, 5 µm)[16]
Mobile Phase A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile)[16]
Flow Rate 1.0 mL/min[16]
Detection UV at 237 nm or 244 nm[16][17]
Column Temperature 25°C[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is indispensable for structural elucidation of the synthesized compounds. Both ¹H and ¹³C NMR should be performed to confirm the correct structure and stereochemistry.

Conclusion

7-Iodopyrrolo-[2,1-f]-triazin-4-amine is a cornerstone in the efficient and scalable synthesis of Remdesivir. Its strategic design facilitates a crucial C-glycosylation reaction, enabling the construction of the core nucleoside structure. The protocols and rationale outlined in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis of Remdesivir and other related antiviral agents. Adherence to rigorous experimental procedures and thorough analytical characterization are paramount to achieving high yields and purity of this life-saving medication.

References

  • Rai, G. S.; Maru, J. J. Synthetic strategies for pyrrolo[2,1-f][4][5][6]triazine: the parent moiety of antiviral drug remdesivir. Chem. Heterocycl. Compd.2021 , 56, 1517-1522. [Link]

  • Megrant, K. A.; et al. Bioactive Pyrrolo[2,1-f][4][5][6]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules2023 , 28(23), 7789. [Link]

  • Snead, D. R.; et al. Facile and Scalable Methodology for the Pyrrolo[2,1-f][4][5][6]triazine of Remdesivir. Org. Process Res. Dev.2021 , 25(2), 305-315. [Link]

  • Warren, T. K.; et al. Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][4][5][6]triazines. J. Med. Chem.2012 , 55(17), 7801-7810. [Link]

  • de la Cruz, C. I. P.; et al. Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega2021 , 6(30), 19637-19655. [Link]

  • LookChem. Cas 1770840-43-1, 7-iodopyrrolo-[2,1-f][4][5][6]-triazin-4-amine. [Link]

  • Google Patents.
  • ZaiQi Bio-Tech. 7-iodopyrrolo[2,1-f][4][5][6]triazin-4-amine| CAS No:1770840-43-1. [Link]

  • ResearchGate. Use of Grignard reagent in the synthesis of Remdesivir. [Link]

  • Daicel. The Chiral Separation of Remdesivir and Several of its Key-Starting Materials. [Link]

  • Zhang, L.; et al. Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega2022 , 7(31), 27483-27489. [Link]

  • Google Patents. WO2021245700A2 - Pharmaceutical lipid compositions of remdesivir.
  • Patsnap Eureka. Preparation method of 4-amino-7-iodo pyrrolo [2, 1-f][4][5][6] triazine. [Link]

  • Raasi, A.; et al. Analytical Method Development and Validation of Remdesivir in Bulk and Pharmaceutical Dosage Forms Using Reverse-Phase-High Performance Liquid Chromatography. Int. J. Pharm. Sci. Rev. Res.2021 , 1(2), 286-293. [Link]

  • National Center for Biotechnology Information. Remdesivir. In StatPearls; StatPearls Publishing: Treasure Island, FL, 2023. [Link]

  • Google Patents. WO2013177983A1 - Pyrrolo[2,1-f][4][5][6]triazine compound, and preparation method and application thereof.

  • ResearchGate. (PDF) Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. [Link]

  • Organic Chemistry Portal. Synthesis of Remdesivir by Mackman. [Link]

  • LeoPARD. Green Stability Indicating Organic Solvent-Free HPLC Determination of Remdesivir in Substances and Pharmaceutical Dosage Forms. [Link]

  • Google Patents.
  • The Organic Chemistry Tutor. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube, 11 Nov. 2015, [Link]

  • Preprints.org. A Review on Remdesivir by Pharmaceutical Analytical Methods [HPLC]. [Link]

  • Gorgani, L.; et al. A Mini Review on Discovery and Synthesis of Remdesivir as an Effective and Promising Drug against COVID-19. RSC Adv.2021 , 11, 21634-21647. [Link]

  • International Journal of Pharma Sciences and Research. 1,2,4-triazine derivatives: Synthesis and biological applications. [Link]

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Synthesis of the Pyrrolo[2,1-f]triazine Ring System: A Detailed Guide for Medicinal Chemists

Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Ring System: A Detailed Guide for Medicinal Chemists

Introduction: The Privileged Scaffold in Modern Drug Discovery

The pyrrolo[2,1-f][1][2][3]triazine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure provides a unique scaffold for presenting substituents in a well-defined three-dimensional space, making it an ideal pharmacophore for interacting with biological targets. This ring system is a cornerstone of several approved drugs and clinical candidates, including the antiviral remdesivir and the kinase inhibitor avapritinib.[2] Its derivatives have shown a wide range of biological activities, including as inhibitors of kinases (VEGFR-2, EGFR, JAK2, IGF-1R), the Hedgehog signaling pathway, and as antiviral agents.[2][4][5]

This guide provides an in-depth overview of the primary synthetic strategies for constructing the pyrrolo[2,1-f][1][2][3]triazine ring system, complete with detailed, step-by-step protocols and an analysis of the chemical principles underpinning each transformation. The methodologies discussed are designed to be scalable and adaptable for the synthesis of diverse analogue libraries, a critical task in modern drug development.

Strategic Approaches to the Pyrrolo[2,1-f][1][2][3]triazine Core

The construction of the pyrrolo[2,1-f][1][2][3]triazine scaffold can be broadly categorized into two main strategies:

  • Strategy A: Annulation of the Triazine Ring onto a Pyrrole Precursor. This is arguably the most common and versatile approach. It typically begins with a suitably functionalized pyrrole, which is then elaborated to form the fused 1,2,4-triazine ring.

  • Strategy B: Annulation of the Pyrrole Ring onto a Triazine Precursor. This less common but powerful strategy involves a cycloaddition reaction between a 1,2,4-triazine derivative and a suitable dienophile to construct the fused pyrrole ring.

This document will focus on providing detailed protocols for both strategies, highlighting the advantages and key considerations for each.

Strategy A: Building the Triazine from a Pyrrole Foundation

This approach is exemplified by the synthesis of the 4-aminopyrrolo[2,1-f][1][2][3]triazine, a key intermediate for numerous kinase inhibitors and the core of remdesivir.[6] The general workflow involves the N-amination of a pyrrole-2-carbonitrile followed by cyclization with a formamide equivalent.

Conceptual Workflow: From Pyrrole to Fused Triazine

The logic behind this synthetic route is to introduce a nitrogen atom at the N-1 position of the pyrrole, which then acts as a nucleophile to close the six-membered triazine ring.

Gcluster_0Strategy A WorkflowStartPyrrole-2-carbonitrileStep1N-AminationStart->Step1 NaH, ChloramineIntermediate1-Amino-1H-pyrrole-2-carbonitrileStep1->IntermediateStep2CyclizationIntermediate->Step2 Formamidine acetate, HeatProductPyrrolo[2,1-f][1,2,4]triazin-4-amineStep2->Product

Caption: General workflow for Strategy A.

Detailed Protocol: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine

This protocol is adapted from a scalable methodology developed for the synthesis of the remdesivir core.[6] It is a robust, two-vessel process that has been demonstrated at the kilogram scale.

Part 1: N-Amination of 2-Cyanopyrrole

  • Principle: This step involves the deprotonation of the pyrrole nitrogen with a strong base, sodium hydride, to form the corresponding sodium salt. This highly nucleophilic anion then reacts with an electrophilic aminating agent, monochloramine, to form the N-amino pyrrole intermediate. The reaction is conducted at low temperatures to control the reactivity of the reagents and minimize side reactions.

  • Materials:

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • 2-Cyanopyrrole

    • Monochloramine (NH₂Cl) solution in methyl tert-butyl ether (MTBE) (e.g., 2.2%)

  • Procedure:

    • To a stirred, inerted (N₂ atmosphere) reactor containing anhydrous DMF (10 volumes, e.g., 6.0 L), carefully add sodium hydride (1.1 eq, e.g., 0.29 kg, 7.17 mol) in portions at 0–5 °C.

    • Stir the resulting slurry at 0–5 °C for 20–30 minutes.

    • Add 2-cyanopyrrole (1.0 eq, e.g., 0.60 kg, 6.52 mol) portion-wise, maintaining the internal temperature between 5 and 10 °C. Note: Gas evolution (H₂) will occur.

    • Stir the reaction mixture for 30–40 minutes at this temperature.

    • Slowly add the monochloramine solution in MTBE (~40 volumes, ~1.2 eq) to the reaction mixture, ensuring the internal temperature is maintained between 0 and 5 °C. The reaction mixture will change color from yellowish to brown.

    • Monitor the reaction progress by HPLC. The reaction is considered complete when the consumption of the starting material stagnates (typically <2% remaining). The intermediate, N-amino-2-cyanopyrrole, is highly reactive and is typically not isolated but carried forward directly into the next step.[6]

Part 2: Cyclization to form the Pyrrolo[2,1-f][1][2][3]triazine Ring

  • Principle: The newly formed N-aminopyrrole undergoes a condensation-cyclization reaction with formamidine acetate. The amino group at the N-1 position and the nitrile group at the C-2 position of the pyrrole act as the two nucleophiles that react with the single carbon of the formamidine to construct the triazine ring. The reaction is thermally driven.

  • Materials:

    • Reaction mixture from Part 1

    • Formamidine acetate

    • 2-Propanol (IPA)

    • Methyl tert-butyl ether (MTBE)

  • Procedure:

    • To the reaction mixture containing N-amino-2-cyanopyrrole, add formamidine acetate (1.5 eq).

    • Heat the reaction mixture to 80–85 °C and maintain for 12–18 hours.

    • Monitor the reaction progress by HPLC until the intermediate is consumed.

    • Upon completion, cool the reaction mixture to 20–25 °C.

    • Add water to quench the reaction and precipitate the product.

    • Filter the crude product, wash the cake with a mixture of IPA and water, and then with MTBE.

    • Dry the solid under vacuum at 50–55 °C to yield pyrrolo[2,1-f][1][2][3]triazin-4-amine as a solid. An overall yield of approximately 55% can be expected for the two-step process.[6]

ParameterValue/ConditionRationale/Insight
N-Amination Temp. 0–10 °CControls the exotherm and prevents degradation of the sensitive chloramine reagent and N-aminated product.
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that irreversibly deprotonates the pyrrole, driving the reaction forward.
Cyclization Temp. 80–85 °CProvides the necessary thermal energy to overcome the activation barrier for the condensation and ring-closing steps.
Cyclization Reagent Formamidine acetateServes as a one-carbon electrophile to bridge the N-amino and cyano groups, forming the triazine ring.
Overall Yield ~55%Good for a two-step, one-pot process at scale, balancing efficiency and purity.[6]

Strategy B: Building the Pyrrole via Cycloaddition

An alternative and elegant approach involves the [3+2] cycloaddition reaction of a 1,2,4-triazinium salt with an alkyne. This method is particularly useful for accessing highly substituted pyrrolo[2,1-f][1][2][3]triazines, especially those with ester functionalities on the pyrrole ring, which can be challenging to install using other methods.[1]

Conceptual Workflow: Cycloaddition Route

This strategy involves the activation of a 1,2,4-triazine by N-alkylation to form a triazinium salt, which then acts as a 1,3-dipole in a cycloaddition reaction with a dienophile like dimethyl acetylenedicarboxylate (DMAD).

Gcluster_1Strategy B WorkflowStartSubstituted 1,2,4-TriazineStep1N-AlkylationStart->Step1 TriethyloxoniumtetrafluoroborateIntermediate1-Alkyl-1,2,4-triazinium saltStep1->IntermediateStep2[3+2] CycloadditionIntermediate->Step2 DMAD, DioxaneProductSubstituted Pyrrolo[2,1-f][1,2,4]triazineStep2->Product

Caption: General workflow for Strategy B.

Detailed Protocol: Synthesis of Dimethyl 7-methyl-2,4-diphenylpyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylate

This protocol is based on a recently published method for synthesizing a series of 2,4-disubstituted pyrrolotriazines.[1]

Part 1: Synthesis of 1-Ethyl-3,5-diphenyl-1,2,4-triazin-1-ium tetrafluoroborate

  • Principle: The nitrogen at the 1-position of the triazine ring is alkylated using a potent ethylating agent, triethyloxonium tetrafluoroborate (Meerwein's salt). This creates a positively charged triazinium ion, which is the reactive species for the subsequent cycloaddition.

  • Materials:

    • 3,5-Diphenyl-1,2,4-triazine

    • Triethyloxonium tetrafluoroborate

    • Anhydrous Dichloroethane

  • Procedure:

    • To a solution of triethyloxonium tetrafluoroborate (1.3 eq, 1.3 mmol) in absolute dichloroethane (2 mL), add 3,5-diphenyl-1,2,4-triazine (1.0 eq, 1 mmol).

    • Stir the reaction mixture at room temperature for 1–3 hours.

    • The product will precipitate from the reaction mixture. Filter the precipitate of 1-ethyl-3,5-diphenyl-1,2,4-triazin-1-ium tetrafluoroborate.

    • Recrystallize the solid from absolute ethanol to obtain the pure triazinium salt. A yield of approximately 81% can be expected.[1]

Part 2: Cycloaddition to form the Pyrrolo[2,1-f][1][2][3]triazine

  • Principle: The triazinium salt reacts with dimethyl acetylenedicarboxylate (DMAD) in a 1,3-dipolar cycloaddition reaction. The triazinium ion acts as the 1,3-dipole, and the alkyne in DMAD acts as the dipolarophile. This is followed by a subsequent elimination/rearrangement to yield the aromatic pyrrolotriazine system.

  • Materials:

    • 1-Ethyl-3,5-diphenyl-1,2,4-triazin-1-ium tetrafluoroborate

    • Dimethyl acetylenedicarboxylate (DMAD)

    • Anhydrous Dioxane

  • Procedure:

    • Dissolve the triazinium salt (1.0 eq) in absolute dioxane (e.g., 0.8 mL for a small-scale reaction).

    • Add DMAD (1.2 eq).

    • Stir the reaction mixture at room temperature. The reaction time can vary from hours to several days (e.g., 4 days for this specific substrate).[1]

    • The product may precipitate as a crystalline solid. If so, separate it by filtration and recrystallize from a suitable solvent like acetonitrile.

    • If no precipitate forms, evaporate the solvent, suspend the residue in methanol, filter the solid, and recrystallize. A yield of approximately 30% was reported for this specific example.[1]

ParameterValue/ConditionRationale/Insight
Alkylation Agent Triethyloxonium tetrafluoroborateA powerful and hard electrophile that selectively alkylates the N-1 position of the triazine.
Dienophile DMADAn electron-deficient alkyne that readily participates in the cycloaddition reaction.
Solvent DioxaneAn aprotic solvent that is suitable for the cycloaddition reaction conditions.
Temperature Room TemperatureThe reaction proceeds at ambient temperature, avoiding the need for heating, which can sometimes lead to decomposition.
Yield 30-54%Yields can be variable depending on the substituents on the triazine ring.[1]

Conclusion and Outlook

The pyrrolo[2,1-f][1][2][3]triazine ring system remains a highly valuable scaffold in the pursuit of novel therapeutics. The synthetic strategies outlined in this guide provide robust and versatile pathways to this important heterocyclic core. The choice between building the triazine ring onto a pyrrole (Strategy A) or constructing the pyrrole via cycloaddition (Strategy B) will depend on the desired substitution pattern and the availability of starting materials. Strategy A is often preferred for producing the 4-amino substituted core common in many kinase inhibitors, while Strategy B offers excellent access to highly functionalized derivatives. As the demand for novel, structurally diverse small molecules continues to grow, the development of even more efficient and sustainable methods for the synthesis of this privileged scaffold will be a key area of research.

References

  • Butin, A. V., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. Available at: [Link]

  • Kumar, A., et al. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of the Iranian Chemical Society. Available at: [Link]

  • Babu, S. A., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. ACS Omega. Available at: [Link]

  • Magerramov, A. M., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Google Patents. (n.d.). Pyrrolo[2,1-f][1][2][3]triazine compound, and preparation method and application thereof. Available at:

  • Arshad, M., et al. (2015). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. Available at: [Link]

  • Seela, F., et al. (2000). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate. Available at: [Link]

  • Ren, W., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Jemielity, J., et al. (2022). Trinucleotide cap analogs with triphosphate chain modifications: synthesis, properties, and evaluation as mRNA capping reagents. Nucleic Acids Research. Available at: [Link]

  • Yang, C., et al. (2016). A facile one-pot two-step synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][6]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry. Available at: [Link]

Application Notes and Protocols for Cellular Cytotoxicity Analysis of Pyrrolotriazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise and Toxicological Challenges of Pyrrolotriazines

The pyrrolotriazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and drug development.[1][2] Compounds incorporating this moiety have demonstrated a wide range of biological activities, most notably as potent kinase inhibitors.[1][3][4] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][5] By targeting specific kinases, pyrrolotriazine-based compounds offer the potential for highly selective and effective therapeutic interventions.[1][3][6] For instance, some pyrrolotriazine derivatives have shown promise in inhibiting kinases such as JAK2, EGFR, and HER2, which are implicated in various cancers.[1]

However, as with any potent bioactive molecule, it is crucial to thoroughly characterize the cytotoxic profile of novel pyrrolotriazine compounds. Cytotoxicity refers to the degree to which a substance can cause damage to cells.[7] Understanding the cytotoxic potential of a compound is a fundamental aspect of preclinical drug development, as it helps to identify a therapeutic window and predict potential adverse effects.[8] Cytotoxicity assays are essential tools for this purpose, providing quantitative data on cell viability, proliferation, and the mechanisms of cell death.[9][10]

This comprehensive guide provides detailed protocols and expert insights for assessing the cytotoxicity of pyrrolotriazine compounds using a panel of robust and well-validated in vitro cell-based assays. We will delve into the principles and methodologies of key assays, including those that measure metabolic activity (MTT), membrane integrity (LDH), and apoptosis (caspase-3/7 activity). The emphasis will be on not just the procedural steps, but also the underlying scientific rationale, ensuring that researchers can generate reliable and reproducible data.

Strategic Selection of Cell Lines and Culture Conditions

The choice of cell line is a critical determinant of the relevance and translatability of in vitro cytotoxicity data.[11] For pyrrolotriazine compounds, which often target specific kinases, it is advisable to use a panel of cell lines that includes:

  • Cancer cell lines with known kinase dependencies: Select cell lines where the target kinase of the pyrrolotriazine compound is known to be a driver of proliferation and survival. For example, if a compound targets EGFR, cell lines such as A549 (non-small cell lung cancer) or HCC827, which harbor specific EGFR mutations, would be appropriate choices.[12] This allows for the assessment of on-target cytotoxicity.

  • Cancer cell lines without the target kinase dependency: Including cell lines that do not rely on the target kinase for their growth helps to evaluate off-target cytotoxic effects.

  • Non-cancerous cell lines: To assess the general cytotoxicity and selectivity of the compound, it is essential to include a non-cancerous cell line, such as human fibroblasts or immortalized kidney cells (e.g., HEK293).[6][8] This provides an indication of the compound's potential toxicity to healthy tissues.[11]

Table 1: Recommended Cell Lines for Pyrrolotriazine Cytotoxicity Screening

Cell LineTissue of OriginKey CharacteristicsRecommended Use
A549Human Lung CarcinomaEGFR wild-typeGeneral cancer cytotoxicity screening
NCI-H1975Human Lung AdenocarcinomaEGFR L858R/T790M mutationsAssessing activity against resistant EGFR mutations
MCF-7Human Breast AdenocarcinomaEstrogen receptor-positiveGeneral cancer cytotoxicity screening
HepG2Human Liver Hepatocellular CarcinomaWell-differentiatedAssessing potential hepatotoxicity
HEK293Human Embryonic KidneyNon-cancerous, high transfection efficiencyAssessing general cytotoxicity and selectivity
VA13Human Lung FibroblastNon-cancerousAssessing general cytotoxicity and selectivity

General Cell Culture Conditions:

Cells should be cultured in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. They should be maintained in a humidified incubator at 37°C with 5% CO2.[13] It is crucial to use cells in the logarithmic growth phase for all experiments to ensure consistent metabolic activity and response to treatment.[14]

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of a pyrrolotriazine compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis node_cell_culture Cell Culture & Seeding (96-well plates) node_incubation Incubation (24, 48, 72 hours) node_cell_culture->node_incubation Add Compound node_compound_prep Compound Preparation (Serial Dilutions) node_compound_prep->node_incubation node_mtt MTT Assay (Metabolic Activity) node_incubation->node_mtt node_ldh LDH Assay (Membrane Integrity) node_incubation->node_ldh node_caspase Caspase-3/7 Assay (Apoptosis) node_incubation->node_caspase node_readout Spectrophotometric/ Fluorometric Reading node_mtt->node_readout node_ldh->node_readout node_caspase->node_readout node_ic50 IC50 Calculation node_readout->node_ic50

Caption: A generalized workflow for assessing pyrrolotriazine cytotoxicity.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells.[9]

Principle: This assay provides a quantitative measure of cell viability by assessing mitochondrial function. A decrease in the metabolic rate of cells treated with a pyrrolotriazine compound will result in a reduced formazan signal, indicating cytotoxicity.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.[16] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrrolotriazine compound in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced cytotoxicity.[14][17] Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).[16]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.45-0.5 mg/mL.[18]

  • Formazan Formation: Incubate the plate for 1.5-4 hours at 37°C, allowing the formazan crystals to form.[16][18]

  • Solubilization: Carefully remove the medium containing MTT and add 100-130 µL of DMSO to each well to dissolve the formazan crystals.[16][18]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[16] Measure the absorbance at 492 nm or 570 nm using a microplate reader.[15][16]

Data Analysis:

Calculate the percentage of cell viability using the following formula:

% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Table 2: Troubleshooting the MTT Assay

IssuePossible CauseSolution
High backgroundContamination, high cell densityUse sterile technique, optimize cell seeding density
Low signalLow cell number, insufficient incubation timeIncrease cell number, optimize incubation time[14]
High variabilityPipetting errors, edge effectsUse a multichannel pipette, avoid using outer wells[7][19]

Protocol 2: LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[7] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[20] The amount of LDH released is proportional to the number of dead cells.

Principle: This assay quantifies cell death by measuring the activity of LDH in the culture supernatant. An increase in LDH activity in the medium of cells treated with a pyrrolotriazine compound indicates a loss of membrane integrity and cytotoxicity.

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well flat-bottom plates

  • Lysis buffer (provided in the kit)

  • Stop solution (provided in the kit)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Maximum LDH Release Control: To determine the maximum LDH release, add lysis buffer to control wells and incubate for 15-30 minutes before collecting the supernatant.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well of the new plate containing the supernatant.[21]

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[19]

  • Stop Reaction: Add the stop solution to each well.[19]

  • Absorbance Measurement: Measure the absorbance at 490 nm with a reference wavelength of 680 nm.[22]

Data Analysis:

Calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = [(Absorbance of treated cells - Absorbance of untreated control) / (Absorbance of maximum LDH release - Absorbance of untreated control)] x 100

Protocol 3: Caspase-3/7 Assay for Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can induce cell death.[23] Caspases are a family of proteases that are activated during apoptosis.[24] Caspase-3 and -7 are key effector caspases that execute the final stages of apoptosis.[25]

Principle: This assay utilizes a fluorogenic substrate that contains the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[26] Cleavage of the substrate releases a fluorescent molecule, and the resulting fluorescence is proportional to the level of caspase-3/7 activity.

Materials:

  • Caspase-3/7 assay kit (commercially available)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well black-walled plate and treat with the pyrrolotriazine compound as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves mixing a substrate and a buffer.

  • Reagent Addition: Add the caspase-3/7 reagent directly to the wells containing the cells.[26]

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.[25]

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 520 nm emission).[25]

Data Analysis:

Calculate the fold-change in caspase-3/7 activity relative to the vehicle control. A significant increase in fluorescence indicates the induction of apoptosis by the pyrrolotriazine compound.

Interpreting the Data: A Holistic View of Cytotoxicity

By employing a multi-assay approach, researchers can gain a comprehensive understanding of the cytotoxic effects of pyrrolotriazine compounds.

  • MTT Assay: Provides an overall measure of cell viability and can indicate cytostatic (inhibition of proliferation) or cytotoxic effects.

  • LDH Assay: Specifically measures cell death resulting from a loss of membrane integrity (necrosis or late apoptosis).

  • Caspase-3/7 Assay: Identifies apoptosis as a specific mechanism of cell death.

Comparing the results from these assays can reveal the primary mode of action of the compound. For example, a compound that shows a decrease in viability in the MTT assay and a corresponding increase in caspase-3/7 activity is likely inducing apoptosis. Conversely, a compound that causes a significant increase in LDH release with a less pronounced activation of caspases may be inducing necrosis.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the in vitro cytotoxicity testing of novel pyrrolotriazine compounds. By carefully selecting cell lines, adhering to standardized protocols, and employing a multi-assay approach, researchers can generate high-quality, reproducible data that is essential for advancing the development of these promising therapeutic agents. It is imperative to remember that in vitro cytotoxicity testing is a critical first step, and promising compounds should be further evaluated in more complex in vivo models to fully understand their toxicological profile.

References

  • Title: Pyrrolo[2,1-f][1][2][19]triazine: a promising fused heterocycle to target kinases in cancer therapy Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Cytotoxicity Assay Protocol & Troubleshooting Source: Creative Biolabs URL: [Link]

  • Title: Bioactive Pyrrolo[2,1-f][1][2][19]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies Source: MDPI URL: [Link]

  • Title: A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method Source: PubMed Central (PMC) URL: [Link]

  • Title: Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers Source: MDPI URL: [Link]

  • Title: What cell line should I choose for citotoxicity assays? Source: ResearchGate URL: [Link]

  • Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]

  • Title: New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells Source: PubMed Central (PMC) URL: [Link]

  • Title: LDH cytotoxicity assay Source: Protocols.io URL: [Link]

  • Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]

  • Title: MTT (Assay protocol) Source: Protocols.io URL: [Link]

  • Title: Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells Source: TÜBİTAK Academic Journals URL: [Link]

  • Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: International Journal of Pharmaceutical Research and Applications (IJPRA) URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

  • Title: Cytotoxicity Test Source: XCellR8 URL: [Link]

  • Title: EarlyTox Caspase-3/7 R110 Assay Kit Source: Molecular Devices URL: [Link]

  • Title: Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells Source: PubMed Central (PMC) URL: [Link]

  • Title: The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu Source: Sci-Hub URL: [Link]

  • Title: Muse® Caspase-3/7 Kit Source: Luminex Corporation URL: [Link]

Sources

Application Notes and Protocols for Antiviral Screening of Novel Pyrrolotriazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Pyrrolotriazine Analogs in Antiviral Therapy

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a wide array of biological activities.[3][4] This unique bicyclic heterocycle is notably the core moiety of Remdesivir, a broad-spectrum antiviral agent that gained prominence during the COVID-19 pandemic.[4][5] Pyrrolotriazines often function as bioisosteres of natural purine bases, allowing them to interfere with viral replication processes, particularly those involving viral polymerases.[2][3] As nucleoside analogs, they can be incorporated into growing RNA or DNA chains, leading to premature termination and inhibition of viral propagation.[2][4] The therapeutic potential of this class of compounds extends to a variety of RNA viruses, including hepatitis C, Ebola, and respiratory syncytial virus (RSV), making the development and screening of novel pyrrolotriazine analogs a critical endeavor in the ongoing search for effective antiviral therapies.[3]

This guide provides a comprehensive overview of the essential methods and protocols for the robust antiviral screening of new pyrrolotriazine analogs. It is designed to equip researchers with the foundational knowledge and practical steps required to move from a compound library to the identification of promising lead candidates.

The Antiviral Screening Cascade: A Multi-Tiered Approach

A successful antiviral drug discovery program relies on a systematic and tiered screening approach to efficiently identify and characterize promising compounds.[6] This cascade typically begins with high-throughput primary screens to assess broad antiviral activity, followed by more detailed secondary and tertiary assays to confirm activity, determine potency and cytotoxicity, and elucidate the mechanism of action.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening Primary High-Throughput Screening (HTS) (e.g., CPE Inhibition Assay) Secondary Dose-Response & Cytotoxicity Assays (IC50 & CC50 Determination) Primary->Secondary Hit Confirmation Plaque Plaque Reduction Assay Secondary->Plaque Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) Plaque->Mechanism Lead Candidate Selection

Caption: A typical antiviral screening cascade.

Foundational Cell-Based Assays: The First Line of Evaluation

Cell-based assays are indispensable for initial antiviral screening as they provide a biologically relevant context to assess a compound's ability to inhibit viral replication in a living system.[7]

Cytopathic Effect (CPE) Inhibition Assay

Principle: Many viruses cause visible damage to host cells, a phenomenon known as the cytopathic effect (CPE), which can include changes in cell morphology, detachment from the culture surface, and ultimately, cell death.[8][9] The CPE inhibition assay measures the ability of a compound to protect cells from virus-induced CPE.[10] This assay is highly adaptable for high-throughput screening (HTS) due to its simplicity and reliance on colorimetric or fluorometric readouts of cell viability.[1]

Protocol: CPE Inhibition Assay

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in 96-well plates at a density that will result in a confluent monolayer after 24 hours.

  • Compound Preparation: Prepare serial dilutions of the novel pyrrolotriazine analogs in cell culture medium.

  • Infection and Treatment:

    • Remove the growth medium from the cells.

    • Add the diluted compounds to the wells.

    • Infect the cells with the target virus at a predetermined multiplicity of infection (MOI).

    • Include appropriate controls: uninfected cells (cell control), infected untreated cells (virus control), and a known antiviral drug (positive control).

  • Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

  • Quantification of Cell Viability:

    • Remove the medium from the plates.

    • Add a cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) to each well.

    • Incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls.

Cytotoxicity Assay (CC50 Determination)

Principle: It is crucial to distinguish true antiviral activity from non-specific cytotoxicity.[11] A cytotoxicity assay is performed in parallel with the antiviral assays on uninfected cells to determine the 50% cytotoxic concentration (CC50), which is the compound concentration that reduces cell viability by 50%.[11] A favorable therapeutic window is indicated by a high CC50 value and a low antiviral effective concentration.

Protocol: Cytotoxicity Assay (e.g., using MTT)

  • Cell Seeding: Seed the same host cell line used for the antiviral assays in 96-well plates.

  • Compound Treatment: Add serial dilutions of the pyrrolotriazine analogs to the uninfected cells.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the CC50 value using non-linear regression analysis.

Secondary Assays for Potency and Confirmation

Compounds that demonstrate promising activity in primary screens ("hits") are advanced to more rigorous secondary assays to confirm their antiviral effect and quantify their potency.

Plaque Reduction Assay

Principle: The plaque reduction assay is a classic and highly reliable method for quantifying infectious virus particles.[12][13] It measures the ability of a compound to reduce the number of viral plaques, which are localized areas of cell death or lysis within a cell monolayer.[14] This assay is considered a "gold standard" for determining the 50% inhibitory concentration (IC50).

Protocol: Plaque Reduction Assay

  • Cell Seeding: Plate host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus and Compound Incubation:

    • Prepare serial dilutions of the test compounds.

    • In separate tubes, pre-incubate a known amount of virus (e.g., 100 plaque-forming units, PFU) with each compound dilution for 1 hour at 37°C.

  • Infection:

    • Wash the cell monolayers with phosphate-buffered saline (PBS).

    • Inoculate the cells with the virus-compound mixtures.

    • Allow the virus to adsorb to the cells for 1 hour.

  • Overlay:

    • Remove the inoculum.

    • Overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding compound dilutions. This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of discrete plaques.[14]

  • Incubation: Incubate the plates until plaques are visible (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting:

    • Fix the cells (e.g., with formaldehyde).

    • Stain the cell monolayer with a dye such as crystal violet, which stains viable cells but not the plaques.[15]

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value, the concentration that reduces the plaque number by 50%, using regression analysis.[16]

Data Presentation and Interpretation

The results from the dose-response and cytotoxicity assays should be summarized in a clear and concise table to facilitate comparison between different pyrrolotriazine analogs. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of a compound.[11] A higher SI value indicates a more favorable safety profile.

Compound IDIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Pyrrolo-A2.5>100>40
Pyrrolo-B10.2858.3
Pyrrolo-C0.81518.8
Positive Control1.5>100>66.7

Elucidating the Mechanism of Action: Targeting Viral Enzymes

For lead candidates, understanding their mechanism of action is crucial for further development. Given that many pyrrolotriazine analogs act as nucleoside inhibitors, a primary target to investigate is the viral polymerase.[4][17]

G cluster_0 Viral Replication Cycle Entry Viral Entry Uncoating Uncoating Entry->Uncoating Replication Replication & Transcription (Polymerase Activity) Uncoating->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release Pyrrolotriazine Pyrrolotriazine Analog (Nucleoside Mimic) Pyrrolotriazine->Replication Inhibition

Caption: Inhibition of viral replication by pyrrolotriazine analogs.

Biochemical Assays for Viral Polymerase Inhibition

Principle: These assays directly measure the inhibitory effect of a compound on the enzymatic activity of a purified viral polymerase, such as an RNA-dependent RNA polymerase (RdRp).[18][19] They provide definitive evidence of target engagement and are essential for structure-activity relationship (SAR) studies.

Protocol: Generic RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

  • Reagents:

    • Purified recombinant viral RdRp.

    • An RNA template and primer.

    • A mixture of ribonucleoside triphosphates (rNTPs), including one that is radiolabeled (e.g., [α-³²P]GTP) or fluorescently labeled.

    • Reaction buffer containing necessary salts and cofactors (e.g., Mg²⁺).

  • Reaction Setup:

    • In a microcentrifuge tube or 96-well plate, combine the reaction buffer, RNA template/primer, and the pyrrolotriazine analog at various concentrations.

    • Initiate the reaction by adding the RdRp enzyme and the rNTP mix.

    • Include no-enzyme and no-compound controls.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period.

  • Termination and Product Detection:

    • Stop the reaction (e.g., by adding EDTA).

    • Separate the newly synthesized, labeled RNA product from the unincorporated labeled rNTPs. This can be achieved through methods like gel electrophoresis, filter binding assays, or scintillation proximity assays.

  • Quantification: Quantify the amount of labeled RNA product.

  • Data Analysis: Determine the IC50 value for polymerase inhibition by plotting the percentage of inhibition against the compound concentration.

Conclusion

The systematic screening pipeline detailed in these application notes provides a robust framework for the identification and characterization of novel pyrrolotriazine analogs with antiviral potential. By progressing from high-throughput cell-based assays to more detailed mechanistic studies, researchers can efficiently identify lead compounds with potent antiviral activity and a favorable safety profile. This structured approach, grounded in sound scientific principles and validated protocols, is essential for accelerating the discovery of the next generation of antiviral therapeutics.

References

  • Assay development and high-throughput antiviral drug screening against Bluetongue virus. PubMed Central. [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. PubMed Central. [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. ACS Publications. [Link]

  • CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]

  • Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. [Link]

  • Biochemical analyses of the interactions between viral polymerases and RNAs. PubMed. [Link]

  • CPE Inhibition Assay for Antiviral Research. Creative Diagnostics. [Link]

  • How can we improve our antiviral drug development pipeline?. Patsnap. [Link]

  • Progression of Antiviral Agents Targeting Viral Polymerases. MDPI. [Link]

  • Protocols Cytopathic Effects of Viruses. American Society for Microbiology. [Link]

  • Plaque Assay Protocols. American Society for Microbiology. [Link]

  • STANDARD OPERATING PROCEDURE. EURL. [Link]

  • Plaque reduction neutralization test. Bio-protocol. [Link]

  • Cell-based assays. VirusBank Platform. [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease. ResearchGate. [Link]

  • Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Journal of Visualized Experiments. [Link]

  • Assays to Measure the Activity of Influenza Virus Polymerase. Methods in Molecular Biology. [Link]

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Application Notes & Protocols: High-Purity Isolation of 7-Iodopyrrolo-[2,1-f]-triazin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity

7-Iodopyrrolo-[2,1-f][1][2][3]triazin-4-amine is a pivotal regulatory starting material in the multi-step synthesis of Remdesivir, a broad-spectrum antiviral agent.[1][2][3] As a key building block, its molecular integrity and purity are paramount. The presence of residual starting materials, reagents, or synthesis by-products can lead to the formation of critical impurities in the final Active Pharmaceutical Ingredient (API), compromising its safety and efficacy.

This document provides a comprehensive guide to the purification of 7-Iodopyrrolo-[2,1-f][1][2][3]triazin-4-amine, drawing upon established chemical principles and scalable methodologies. The protocols herein are designed to be robust and adaptable, enabling researchers and process chemists to achieve high-purity material (>99%) suitable for downstream applications in drug development.[1]

Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities. The target compound is typically synthesized via electrophilic iodination of the parent heterocycle, 4-aminopyrrolo[2,1-f][1][2][3]triazine, often using N-Iodosuccinimide (NIS) in a solvent like Dimethylformamide (DMF).[3][4] This specific reaction pathway informs the likely impurity profile.

Table 1: Potential Impurities and Their Origin

Impurity Name Structure / Formula Source Rationale for Removal
4-aminopyrrolo[2,1-f][1][2][3]triazine C₆H₆N₄ Unreacted Starting Material Structurally similar, may compete in subsequent reactions, impacting yield and generating new impurities.
N-Iodosuccinimide (NIS) C₄H₄INO₂ Excess Reagent Reactive and can cause degradation or side reactions during storage or subsequent steps.
Succinimide C₄H₅NO₂ Reagent By-product Can be difficult to remove from the final API; polar nature may interfere with crystallization.
Regioisomeric Iodo-adducts C₆H₅IN₄ Side Reaction While the C7 position is highly activated, minor isomers could form, leading to isomeric impurities in the API.

| Residual Solvents (e.g., DMF) | C₃H₇NO | Reaction Medium | Must be controlled to levels specified by ICH guidelines for APIs. |

Strategic Purification Workflow

A multi-tiered approach is recommended to systematically remove the diverse range of impurities. The strategy prioritizes cost-effective, scalable techniques for bulk impurity removal first, followed by high-resolution chromatography for trace impurities.

Purification_Workflow cluster_0 Purification Cascade cluster_1 Quality Control Crude Crude Product (Post-Workup Solid) Primary Primary Purification (Slurry Wash / Recrystallization) Crude->Primary Removes bulk impurities (reagents, by-products) QC1 TLC / HPLC Analysis (Assess Bulk Purity) Primary->QC1 Secondary Secondary Purification (Flash Chromatography) QC2 TLC / HPLC Analysis (Pool Pure Fractions) Secondary->QC2 Final High-Purity Product (>99% Purity) QC3 Final Characterization (HPLC, LC-MS, NMR) Final->QC3 QC1->Secondary If purity < 98% QC1->Final If purity > 98% QC2->Final Evaporate & Dry

Caption: A strategic workflow for purifying 7-Iodopyrrolo-[2,1-f]-triazin-4-amine.

Primary Purification: Recrystallization and Slurry Wash

Expertise & Rationale: The first purification step should address the most abundant impurities in the most economical way. Both recrystallization and slurry washing leverage solubility differences between the target compound and impurities. Given that the parent pyrrolo[2,1-f][1][2][3]triazine responds well to recrystallization[5], this method is highly applicable to its iodinated derivative. A slurry wash is a faster, lower-yield alternative when a full recrystallization is not required. The choice of solvent is critical; an ideal solvent will fully dissolve the product at an elevated temperature but exhibit poor solubility at room temperature, while impurities remain in solution.

Table 2: Recommended Solvents for Screening

Solvent Boiling Point (°C) Rationale
Isopropanol (IPA) 82.5 Good balance of polarity; often effective for nitrogen-containing heterocycles.
Acetonitrile (MeCN) 81.6 Can provide sharp crystallization; good for removing more polar impurities.
Ethyl Acetate (EtOAc) 77.1 Less polar; effective for removing non-polar impurities. May require a co-solvent.

| Acetone | 56.0 | Volatile and effective, but its low boiling point can make handling difficult. |

Protocol 4.1: Hot Recrystallization
  • Solvent Selection: In a small test tube, add ~50 mg of crude material. Add the chosen solvent dropwise while heating until the solid dissolves. Allow to cool to room temperature, then place in an ice bath. The formation of a crystalline solid indicates a suitable solvent.

  • Dissolution: Place the bulk crude solid (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask equipped with a stir bar. Add the selected solvent in portions while heating the mixture to a gentle reflux with stirring. Continue adding the solvent until all the solid has just dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% w/w). Reheat to reflux for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 1 hour to maximize the product yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected solid sparingly with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under a high vacuum to a constant weight.

Secondary Purification: Flash Column Chromatography

Expertise & Rationale: When recrystallization fails to remove closely related impurities (e.g., regioisomers or the starting material), flash column chromatography is the method of choice.[6] This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase. For 7-Iodopyrrolo-[2,1-f]-triazin-4-amine, a normal-phase setup is ideal. The amine and triazine moieties provide polarity for strong interaction with the silica, while a gradient of increasing solvent polarity is used to elute the compounds. Dry loading the crude material onto silica is strongly recommended to improve resolution.

Caption: Principle of chromatographic separation of the target compound from impurities.

Table 3: Recommended Mobile Phase Systems for Flash Chromatography

System Solvent A (Non-polar) Solvent B (Polar) Recommended Gradient
1 Dichloromethane (DCM) Methanol (MeOH) 0% to 10% MeOH in DCM

| 2 | Ethyl Acetate (EtOAc) | Heptane | 20% to 100% EtOAc in Heptane |

Protocol 5.1: Gradient Flash Chromatography
  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to visualize the separation. Spot the crude material on a silica plate and elute with various ratios of the chosen solvent system. A good system will show the target spot with a retention factor (Rf) of ~0.2-0.3.

  • Column Packing: Select a column size appropriate for the amount of material (typically a 40-100:1 ratio of silica:crude material by weight). Pack the column with silica gel using the non-polar eluent (Solvent A).

  • Sample Preparation (Dry Loading): Dissolve the crude material in a minimal amount of a suitable solvent (e.g., DCM or MeOH). Add silica gel (approx. 2-3 times the weight of the crude material) and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.

  • Column Loading: Carefully add the silica-adsorbed sample to the top of the packed column, creating a uniform, flat band.

  • Elution: Begin elution with 100% Solvent A. Gradually increase the percentage of Solvent B according to the pre-determined gradient. The less polar impurities will elute first.

  • Fraction Collection: Collect fractions in test tubes and monitor their contents using TLC.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Evaporate the solvent under reduced pressure to yield the purified 7-Iodopyrrolo-[2,1-f]-triazin-4-amine.

Final Purity Assessment and Characterization

Trustworthiness through Validation: Every purification protocol must be validated. After purification, the material's identity, purity, and integrity must be confirmed using orthogonal analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A high-purity sample should exhibit a single major peak.

    • Starting Conditions: A reverse-phase C18 column is recommended. A gradient of water (with 0.1% formic acid or perchloric acid) and acetonitrile is a robust starting point for method development.[5][7] Monitor at a UV wavelength of ~230-250 nm.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms both the purity (from the LC trace) and the molecular weight (from the MS data). For 7-Iodopyrrolo-[2,1-f]-triazin-4-amine (C₆H₅IN₄), the expected monoisotopic mass is 260.96 g/mol . The [M+H]⁺ ion at m/z 261.97 should be observed.

  • Nuclear Magnetic Resonance (¹H NMR): NMR spectroscopy confirms the chemical structure and can reveal the presence of impurities that may not be visible by HPLC. The spectrum should be clean, with signals corresponding only to the product protons and their integrations matching the expected structure.

Conclusion

The purification of 7-Iodopyrrolo-[2,1-f]-triazin-4-amine is a critical step in the manufacturing of Remdesivir. By employing a strategic workflow that combines a bulk purification technique like recrystallization with a high-resolution method such as flash chromatography, researchers can consistently obtain material with purity exceeding 99%. Rigorous analytical characterization by HPLC, LC-MS, and NMR is mandatory to validate the outcome and ensure the quality required for pharmaceutical development.

References

  • LookChem. (n.d.). Cas 1770840-43-1, 7-iodopyrrolo-[2,1-f][1][2][3]-triazin-4-amine. Retrieved from [Link]

  • Maru, J. J., & Shah, A. K. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 57(1), 1-6. Retrieved from [Link]

  • Snead, D. R., et al. (2021). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development, 25(3), 630-636. Retrieved from [Link]

  • Mejía-Ávila, M., et al. (2021). Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega, 6(30), 19393-19409. Retrieved from [Link]

  • Maru, J. J., & Shah, A. K. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. ScienceOpen. Retrieved from [Link]

  • Corrêa, J. R., et al. (2021). Klein’s Remdesivir-Nucleobase Synthesis Revisited: Chemoselective Cyanation of Pyrrol-2-carboxaldehyde. Journal of the Brazilian Chemical Society, 32(5), 1055-1061. Retrieved from [Link]

  • ZaiQi Bio-Tech. (n.d.). 7-iodopyrrolo[2,1-f][1][2][3]triazin-4-amine | CAS No:1770840-43-1. Retrieved from [Link]

  • Kimble, B., et al. (2024). Assessing in vitro stability of remdesivir (GS-5734) and conversion to GS-441524 in feline plasma and whole blood. New Zealand Veterinary Journal, 1-22. Retrieved from [Link]

  • Snead, D. R., et al. (2021). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Semantic Scholar. Retrieved from [Link]

  • Corrêa, J. R., et al. (2021). Klein’s Remdesivir-Nucleobase Synthesis Revisited: Chemoselective Cyanation of Pyrrol-2-carboxaldehyde. SciELO. Retrieved from [Link]

  • Gureev, M. A., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7654. Retrieved from [Link]

  • Shaanxi Bloom Tech Co., Ltd. (n.d.). GS 441524 Powder CAS 1191237-69-0. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Pyrrolo[2,1-f]triazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrrolo[2,1-f]triazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we have compiled this information based on field-proven insights and published literature to ensure you can navigate these complex synthetic pathways with confidence.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during your experiments. The question-and-answer format is designed to help you quickly identify your problem and find a robust, scientifically-grounded solution.

FAQ 1: My final cyclization step to form the pyrrolo[2,1-f]triazine core is producing a significant, difficult-to-remove impurity. What is it and how can I prevent it?

Answer:

This is a frequently encountered issue, particularly when using formamidine acetate for the cyclization of an N-amino-2-cyanopyrrole intermediate in a DMF (N,N-dimethylformamide) solvent system.

Probable Cause: Formation of a DMF Adduct

The likely culprit is an adduct formed by the condensation of your N-aminopyrrole intermediate with the DMF solvent.[1] This side reaction can compete with the desired cyclization, reducing your yield and complicating purification. In some published routes, this impurity has been observed at levels of up to 5% by HPLC analysis.[1]

Mechanism Insight:

Under the reaction conditions, the N-aminopyrrole can react with DMF, which acts as a formylating agent, leading to an undesired amidine-type byproduct instead of the target triazine ring.

Troubleshooting & Mitigation Protocol:

While optimizing reaction conditions to suppress its formation is ideal, this specific impurity can often be effectively managed during the work-up and purification stages.

  • Post-Reaction Quench & Precipitation: After the reaction is complete, cool the reaction mixture to room temperature (25–30 °C).[1]

  • Water Addition: Slowly add water to the concentrated reaction mixture. This step is crucial as it precipitates the desired product while the more polar DMF adduct tends to remain in the aqueous/DMF phase.[1]

  • Controlled Cooling & Aging: Cool the resulting slurry to a lower temperature (e.g., 5–10 °C) and stir for a couple of hours. This ensures complete precipitation of the product and improves the yield.[1]

  • Filtration and Washing: Isolate the solid product by filtration.

  • Critical MTBE Wash: Wash the filter cake thoroughly with methyl tert-butyl ether (MTBE).[1] This step is highly effective at removing the residual DMF adduct, significantly improving the purity of your final product to >99%.[1]

FAQ 2: During the N-amination of my 2-cyanopyrrole intermediate, I'm observing significant reversion back to the starting material. Why is this happening?

Answer:

This is a critical issue that directly impacts the yield of the key N-amino-2-cyanopyrrole intermediate. The cause is often related to the stoichiometry and control over the aminating agent.

Probable Cause: Excess Chloramine

When using chloramine (NH₂Cl) as the aminating agent, the major side reaction is the reversion of the product, N-amino-2-cyanopyrrole, back to the 2-cyanopyrrole starting material.[2] This phenomenon occurs when an excess of chloramine is present in the reaction mixture after all the initial 2-cyanopyrrole has been consumed.[2] Treating the N-amino-2-cyanopyrrole product with chloramine in the absence of a base has been shown to revert ~20% of it back to the starting material.[2]

Troubleshooting Workflow:

G cluster_0 Troubleshooting: N-Amination Reversion Start Low yield of N-amino-2-cyanopyrrole? Check_SM HPLC shows high % of starting material (SM)? Start->Check_SM Yes End Problem Resolved Start->End No Cause Probable Cause: Excess chloramine causing reversion. Check_SM->Cause Yes Check_SM->End No Solution1 Implement strict stoichiometric control of NH₂Cl. Cause->Solution1 Solution3 Consider alternative N-aminating agents (e.g., O-(diphenylphosphinyl)hydroxylamine). [2] Cause->Solution3 Solution2 Monitor reaction closely during final 20% of addition. Solution1->Solution2 Solution2->End Solution3->End

Caption: Troubleshooting workflow for N-amination reversion.

Mitigation Protocol:

The key is rigorous control over the addition of the aminating agent.

  • Stoichiometric Control: Ensure the amount of chloramine used is carefully calculated and dispensed. Avoid adding a large excess.

  • Controlled Addition: Add the chloramine solution to the reaction mixture slowly and in a controlled manner.

  • Reaction Monitoring: This is the most critical step. During the last 20% of the planned chloramine addition, take aliquots from the reaction mixture and analyze them by HPLC or TLC.[2]

  • Endpoint Determination: Stop the addition of chloramine as soon as the starting material is consumed to the desired level. This prevents the buildup of excess chloramine that would initiate the reversion reaction.

FAQ 3: My cyanation step to produce 2-cyanopyrrole is yielding a significant amount of 1-H-pyrrole-2-carboxamide. How can I minimize this byproduct?

Answer:

The formation of the corresponding carboxamide is a common hydrolysis-related side reaction during the synthesis of nitriles, particularly in acidic conditions.

Probable Cause: Hydrolysis of the Nitrile or Intermediate

The major impurity, 1-H-pyrrole-2-carboxamide, is typically formed as a byproduct under acidic conditions, especially when water is present.[2] This suggests that either the nitrile product is being hydrolyzed or a reaction intermediate is being diverted.

Mitigation Protocol: The Dilution Effect

Research has shown that the formation of this carboxamide impurity is highly sensitive to the concentration of the reactants.[2] The most effective way to minimize this side reaction is to increase the dilution of the reaction.

Table 1: Effect of Dilution on Impurity Formation

Solvent Volume (DMF)Concentration of Starting MaterialApprox. % of Carboxamide Impurity (9)
5 volumes9% w/v> 3%
15 volumes~2.6% w/vMinimal / Below detection limit
Data synthesized from findings in Kamal, A. et al. (2022).[2]

Recommended Experimental Protocol:

  • Increase Solvent Volume: Perform the cyanation reaction using a higher volume of solvent (e.g., 15 volumes of DMF instead of 5). This increase in dilution has been demonstrated to reduce the formation of the carboxamide to a minimum level.[2]

  • Anhydrous Conditions: While not always feasible, using anhydrous solvents and reagents can help reduce the source of water that contributes to the hydrolysis side reaction.

  • Control of Polymeric Byproducts: In this same step, the formation of dark polymeric material can also occur.[2] Judicious control over reaction temperature (e.g., maintaining temperature below 15 °C during reagent addition) and following a controlled work-up procedure is critical to prevent the formation of these particles.[2]

FAQ 4: What are the primary safety considerations when scaling up the synthesis of the pyrrolo[2,1-f]triazine core?

Answer:

Scaling up any chemical synthesis requires a thorough safety assessment. For the synthesis of the pyrrolo[2,1-f]triazine core, particularly the route used for remdesivir's starting material, several steps have specific hazards that must be managed.[1]

Key Hazard Points & Safety Protocols:

  • Use of Chloramine: Chloramine can be unstable and may decompose to toxic and explosive trichloramine.[1]

    • Mitigation: Prepare chloramine in situ or use a freshly prepared solution. Avoid storing it. Consider future implementation of continuous flow chemistry for on-demand production to minimize the quantity present at any given time.[2]

  • Use of Strong Bases with DMF: The combination of a strong base like sodium hydride (NaH) with DMF can be a potential explosion hazard at elevated temperatures.[1]

    • Mitigation: Maintain strict temperature control during the reaction. Ensure the reaction vessel is adequately cooled and monitored.

  • Exothermic Reactions: Several steps, such as the Vilsmeier reaction (formation of Vilsmeier reagent and its reaction with pyrrole), are exothermic.[2]

    • Mitigation: Perform reactions in a suitable vessel with efficient stirring and cooling. Add reagents slowly and monitor the internal temperature. Diluting the reaction mixture can help manage the exotherm by increasing the thermal mass of the system.[2] For example, increasing DMF from 5 to 10 volumes can significantly lower the adiabatic temperature rise (ΔT_ad).[2]

Thermal Hazard Analysis Summary:

Reaction StepOnset of Decomposition (°C)Exothermic Event (J/g)Safety Recommendation
Aromatic Substitution (using monochloramine)105 °C127.25 J/gLow severity as onset is well above typical reaction temperatures.[1][2]
Vilsmeier Reaction (Pyrrole addition)148 °C (first event)13.9 J/gLow risk, but requires controlled addition and dilution to manage the exotherm.[2]

This data is for illustrative purposes based on published safety analyses. Always perform your own safety assessment before proceeding.

References
  • Kamal, A., Ramana, C. V., & Reddy, T. S. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development. Available at: [Link]

  • Chopra, S., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. ResearchGate. Available at: [Link]

  • Kamal, A., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. ACS Publications. Available at: [Link]

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Technical Support Center: Optimization of Pyrrolotriazine Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrrolotriazine scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are working with this privileged heterocyclic motif. The pyrrolotriazine core is a key component in numerous biologically active compounds, including kinase inhibitors and antiviral agents like Remdesivir.[1] However, its synthesis, particularly the final cyclization step to form the fused ring system, can present significant challenges.[2]

This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate common hurdles and optimize your reaction conditions for successful pyrrolotriazine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Product Yield in the Cyclization Step

Question: I am attempting to cyclize my N-aminopyrrole precursor to form the pyrrolotriazine ring, but I am observing very low yields or only starting material. What are the critical parameters I should investigate?

Answer: This is a common issue often rooted in the stability of intermediates and the energy barrier of the cyclization. The formation of the triazine ring from an N-aminopyrrole derivative typically requires significant energy input and careful selection of reagents to facilitate the intramolecular reaction.[2] Many traditional methods require harsh conditions, such as high temperatures (100-165 °C) and prolonged reaction times, which can lead to degradation of starting materials and products.[2][3]

Troubleshooting Steps & Scientific Rationale:

  • Re-evaluate Your Cyclization Reagent and Conditions: The choice of the carbon source for the triazine ring is critical.

    • Formamide: Often used at high temperatures (e.g., 165 °C), it acts as both a reagent and a solvent.[3] The high temperature is necessary to drive the condensation and subsequent cyclization. If you are using formamide, ensure your substrate is stable at these temperatures.

    • Triethyl Orthoformate: This reagent can effect cyclization under slightly milder conditions than formamide, often in a high-boiling solvent like DMF.[3] It generates ethoxy intermediates that can facilitate ring closure.

    • Acid-Catalyzed Condensation: For certain substrates, acid catalysis can promote the formation of the key imine intermediate required for cyclization. A variety of acids, from mineral acids like HCl to organic acids like TFA, have been explored. Phosphoric acid has been reported to be particularly effective in some cases, leading to cleaner and faster reactions.[3]

  • Solvent Selection: The polarity and boiling point of the solvent are crucial.

    • High-boiling aprotic polar solvents like DMF or dioxane are commonly used to achieve the necessary reaction temperatures.[3][4]

    • In some cases, less polar solvents have been shown to improve the yield of intermediates leading to the cyclization precursor.[3] It is essential to ensure your starting materials are soluble in the chosen solvent at the reaction temperature.

  • Activation of the Pyrrole Nitrogen: The nucleophilicity of the pyrrole nitrogen is key.

    • The synthesis of the N-aminopyrrole precursor is a critical step. Methods using O-(diphenylphosphinyl)hydroxylamine or O-(mesitylenesulfonyl)hydroxylamine are effective but can be expensive.[3] More economical methods using chloramine (NH₂Cl), generated in situ or ex situ, have been developed.[3][5] Careful control of pH (ideally above 8) is crucial during chloramine-based amination to ensure stability and reactivity.[5]

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired pyrrolotriazine, but I am also getting a significant amount of a persistent impurity. How can I identify and minimize this side reaction?

Answer: Side product formation is often a consequence of competing reaction pathways or the decomposition of sensitive intermediates. The specific nature of the side product will depend on your starting material and reaction conditions.

Troubleshooting Steps & Scientific Rationale:

  • Characterize the Side Product: The first step is to isolate and characterize the impurity using techniques like NMR, Mass Spectrometry, and if possible, X-ray crystallography. Knowing its structure is key to understanding how it was formed.

  • Consider Common Side Reactions:

    • Dimerization/Polymerization: Highly reactive intermediates can sometimes react with themselves, especially at high concentrations and temperatures. Running the reaction at a lower concentration might mitigate this.

    • Incomplete Cyclization: You may be isolating a stable intermediate, such as the initial adduct between your N-aminopyrrole and the cyclizing agent, which has failed to cyclize. This could indicate that more forcing conditions (higher temperature, longer reaction time) or a more effective catalyst are needed.

    • Rearrangement Products: Under harsh acidic or thermal conditions, rearrangements of the pyrrole ring or the side chains can occur. For instance, the Dimroth rearrangement is a known process in related heterocyclic systems.[6]

    • Oxidative Degradation: If your substrate has electron-rich moieties, it may be susceptible to oxidation, especially if the reaction is not performed under an inert atmosphere.

  • Refine Reaction Conditions:

    • Temperature Profile: Instead of running the reaction at a constant high temperature, consider a temperature ramp. This can allow for the clean formation of an intermediate at a lower temperature before pushing the cyclization at a higher temperature.

    • Order of Addition: The order in which you add your reagents can be critical. For example, adding the cyclizing agent slowly to a heated solution of the N-aminopyrrole can help to keep the concentration of reactive intermediates low and minimize side reactions.

Optimization of Reaction Parameters

To aid in the systematic optimization of your pyrrolotriazine cyclization, the following table summarizes key parameters and their typical ranges based on literature precedents.

ParameterReagent/ConditionTypical Range/ValueRationale & Key Considerations
Cyclizing Agent FormamideReagent/SolventHigh temperature required (165 °C).[3]
Triethyl Orthoformate1.1 - 5.0 equivalentsOften used with a high-boiling solvent like DMF.[3]
Formamidine AcetateReagent/SolventCan be effective in the presence of a base like Et₃N.[3]
Solvent DMF-High boiling point, good solvating properties.[3]
Dioxane-Aprotic, can be used for moisture-sensitive reactions.[4]
Toluene-Less polar option, may be suitable for specific substrates.[7]
Temperature Thermal Cyclization100 - 165 °CSubstrate stability is a major concern.[2]
Microwave-Assisted150 - 160 °CCan significantly reduce reaction times.[2]
Catalyst/Additive POCl₃StoichiometricUsed for deoxidative cyclizations.[3]
Acids (HCl, H₃PO₄, TFA)Catalytic to StoichiometricPromotes condensation by activating carbonyls or forming iminiums.[3]
Bases (Et₃N, NaH)StoichiometricUsed to deprotonate precursors for amination or cyclization.[3]

Experimental Protocols

Protocol 1: General Procedure for Cyclization using Formamide

This protocol is a representative example for the cyclization of an N-aminopyrrole derivative.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the N-aminopyrrole starting material (1.0 eq).

  • Reagent Addition: Add formamide (sufficient to act as a solvent, typically 10-20 volumes).

  • Reaction: Heat the reaction mixture to 165 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Reaction times can be long (overnight).[2]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mechanistic Insights & Visualizations

Understanding the underlying reaction mechanism is crucial for effective troubleshooting. The cyclization to form the pyrrolotriazine ring generally proceeds through the formation of an N-imine intermediate, which then undergoes an intramolecular cyclization.[2]

Generalized Reaction Mechanism

The following diagram illustrates a plausible mechanistic pathway for the cyclization of an N-aminopyrrole with an orthoformate.

Pyrrolotriazine Cyclization Mechanism cluster_0 Step 1: Imidate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization N-Aminopyrrole N-Aminopyrrole Imidate_Intermediate Imidate Intermediate N-Aminopyrrole->Imidate_Intermediate + HC(OEt)₃ - EtOH Orthoformate HC(OEt)₃ Cyclized_Intermediate Cyclized Intermediate Imidate_Intermediate->Cyclized_Intermediate Intramolecular Attack Pyrrolotriazine Pyrrolotriazine Product Cyclized_Intermediate->Pyrrolotriazine - EtOH

Caption: Generalized mechanism of pyrrolotriazine formation.

Troubleshooting Workflow

When encountering issues with your cyclization, a systematic approach is essential. The following workflow can guide your optimization efforts.

Troubleshooting Workflow Start Low Yield or No Reaction Check_Purity Verify Purity of N-Aminopyrrole Precursor Start->Check_Purity Increase_Temp Increase Reaction Temperature Check_Purity->Increase_Temp Purity OK Change_Reagent Change Cyclizing Agent (e.g., Formamide to Triethyl Orthoformate) Increase_Temp->Change_Reagent No Improvement Success Reaction Optimized Increase_Temp->Success Improvement Change_Solvent Change Solvent (e.g., to higher boiling point) Change_Reagent->Change_Solvent No Improvement Change_Reagent->Success Improvement Add_Catalyst Add Catalyst (Acid or Base) Change_Solvent->Add_Catalyst No Improvement Change_Solvent->Success Improvement Add_Catalyst->Success Improvement

Sources

Overcoming poor solubility of pyrrolotriazine compounds in assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers working with pyrrolotriazine compounds. This class of heterocyclic molecules holds significant promise in drug discovery, particularly as antiviral and kinase inhibitors[1][2]. However, their often lipophilic and planar nature can lead to poor aqueous solubility, a critical bottleneck in obtaining reliable and reproducible assay data.

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to overcome solubility challenges and ensure the integrity of your experimental results.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems you might encounter during your experiments.

Q1: I saw a precipitate immediately after diluting my pyrrolotriazine compound from its DMSO stock into my aqueous assay buffer. What should I do?

This is a common issue known as "crashing out," where the compound rapidly precipitates when the solvent environment changes from a high-concentration organic stock (usually 100% DMSO) to a predominantly aqueous buffer. The key is to mitigate the kinetic shock of this dilution.

Causality: The aqueous buffer cannot maintain the high concentration of the compound that was stable in the organic solvent. Localized high concentrations during dilution exceed the aqueous solubility limit, causing immediate precipitation.

Step-by-Step Solutions:

  • Optimize Dilution Protocol: Avoid single-step large dilutions. Instead, perform a serial dilution. Critically, ensure rapid and thorough mixing immediately upon adding the DMSO stock to the assay buffer to avoid localized high concentrations that promote precipitation.[3] It is often preferable to add the DMSO stock directly to the final assay media, which may contain proteins or other components that can help maintain solubility.[4]

  • Lower Final Compound Concentration: Test a lower concentration of your compound. It's possible your current testing concentration exceeds the compound's maximum aqueous solubility.

  • Increase DMSO Concentration (with caution): Slightly increasing the final percentage of DMSO in your assay can maintain solubility. However, you must first validate the tolerance of your specific assay, as DMSO can affect cell viability and enzyme activity.[5][6] Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be empirically determined.[7]

  • Sonication: After dilution, briefly sonicating the solution can sometimes help redissolve fine precipitates and create a more homogenous suspension.[4]

A systematic approach to troubleshooting this issue is outlined in the workflow diagram below.

G start Precipitation Observed Upon Dilution check_dmso What is the final DMSO concentration? start->check_dmso dmso_ok Is it within the assay's tolerated range (e.g., <1%)? check_dmso->dmso_ok >1% lower_compound ACTION: Lower the highest test concentration of the compound and re-test. check_dmso->lower_compound <1% increase_dmso ACTION: Increase final DMSO (e.g., from 0.5% to 1%). Re-run DMSO tolerance test. dmso_ok->increase_dmso No dmso_ok->lower_compound Yes optimize_dilution ACTION: Use serial dilution. Ensure rapid mixing. Add compound directly to assay medium. lower_compound->optimize_dilution Still Precipitates use_cosolvent CONSIDER: Add a co-solvent (e.g., PEG400) or excipient (e.g., cyclodextrin). Requires validation. optimize_dilution->use_cosolvent Still Precipitates

Caption: A decision tree for addressing compound precipitation in assays.

Q2: My compound seems to dissolve initially, but then I see precipitation in the assay plate over time. Why is this happening and how can I fix it?

This indicates that you have created a metastable, supersaturated solution that is not stable over the duration of your assay. This is a subtle but significant problem, as the effective concentration of your compound is decreasing during the experiment.

Causality: While the initial dilution may have succeeded, the compound's thermodynamic solubility in the assay buffer is lower than the prepared concentration. Over time, molecules aggregate and precipitate out of the solution. Temperature fluctuations in the incubator or evaporation from the plate can exacerbate this issue.[8][9]

Step-by-Step Solutions:

  • Conduct a Solubility Time-Course: Use a method like nephelometry (light scattering) to measure the turbidity of your compound in the final assay buffer over the same duration and at the same temperature as your experiment.[10] This will determine the time window in which your compound remains in solution.

  • Include Protein/Serum: If your assay buffer is protein-free, consider adding a carrier protein like Bovine Serum Albumin (BSA) at 0.01-0.1%. Proteins can bind to hydrophobic compounds and help keep them in solution.[4]

  • Reduce Incubation Time: If the compound is only stable for a shorter period, investigate if the assay incubation time can be reduced without compromising signal.

  • Control Evaporation: Ensure your incubator has adequate humidity. Use plate sealers for long incubation periods to prevent the concentration of salts and your compound, which can promote precipitation.[8][9]

Q3: My screening results are highly variable, or my compound shows lower-than-expected potency. Could solubility be the cause?

Absolutely. Poor solubility is a leading cause of inaccurate and variable biological data.[4][11][12] If a compound is not fully dissolved, the actual concentration in solution that is available to interact with the biological target is unknown and lower than the nominal concentration. This can lead to:

  • Underestimated Potency: The IC50/EC50 value will appear higher (weaker) because the true concentration of the dissolved, active compound is less than you assume.

  • Poor Reproducibility: Minor variations in dilution technique, mixing, or temperature can lead to different amounts of precipitation between wells and between experiments, causing high data variability.

  • Inaccurate Structure-Activity Relationships (SAR): You might incorrectly discard a potent chemical series because the observed activity was masked by poor solubility.[4][12]

Frequently Asked Questions (FAQs)

This section provides foundational knowledge to proactively design experiments that account for solubility.

Q1: Why is ensuring compound solubility so critical for the accuracy of my assay results?

A dissolved compound is a prerequisite for meaningful biological data. Only molecules in solution are free to interact with the target protein or cross cellular membranes. If a compound precipitates, it can lead to several artifacts:

  • False Negatives: A potent compound may appear inactive because an insufficient concentration is in solution to elicit a biological response.

  • Inaccurate Dose-Response Curves: As concentration increases, precipitation may cap the maximum achievable soluble concentration, leading to a flattened or artificially shallow dose-response curve.

  • Assay Interference: Compound precipitates can interfere with optical-based readouts (e.g., absorbance, fluorescence, luminescence) by scattering light.

Ultimately, unaddressed solubility issues lead to wasted resources and can derail promising drug discovery projects.[4][11]

Q2: What is the best practice for preparing and storing stock solutions of pyrrolotriazine compounds?

The quality of your data starts with the quality of your stock solution.[13][14]

G cluster_0 Preparation cluster_1 Storage weigh 1. Accurately weigh solid compound. add_dmso 2. Add high-purity, anhydrous DMSO to target concentration (e.g., 10-20 mM). weigh->add_dmso dissolve 3. Vortex, warm (37°C), or sonicate until fully dissolved. add_dmso->dissolve aliquot 4. Aliquot into small, single-use volumes. dissolve->aliquot store 5. Store at -20°C or -80°C in desiccated conditions. aliquot->store thaw 6. Thaw at room temp, vortex before use. Avoid freeze-thaw cycles. store->thaw

Caption: Best practice workflow for preparing and storing stock solutions.

Protocol: Preparing a 10 mM Stock Solution

  • Accurate Weighing: Use a calibrated analytical balance to weigh the solid pyrrolotriazine compound. It's often better to weigh a slightly different amount (e.g., 1.1 mg instead of 1.0 mg) and calculate the exact concentration rather than trying to hit a precise weight.[15]

  • Solvent Addition: Use high-purity, anhydrous DMSO. For a target of 10 mM, calculate the required volume of DMSO based on the actual weight and the compound's molecular weight.

    • Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / 0.010 (mol/L)

  • Dissolution: Add the DMSO to the vial containing the solid. Vortex thoroughly. If needed, gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.[16] Visually inspect against a light source to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials to minimize contamination and water absorption by the hygroscopic DMSO. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can cause compound degradation or precipitation.[9]

Q3: What are co-solvents, and when should I consider using them?

Co-solvents are organic solvents that are miscible with water and are used to increase the solubility of poorly soluble compounds in aqueous media.[17] Using a co-solvent should be considered a secondary strategy when optimizing DMSO concentration and dilution protocols is insufficient.

Mechanism of Action: Co-solvents work by reducing the polarity of the solvent mixture (e.g., water/PEG 400), making it a more favorable environment for a lipophilic compound.

Co-Solvent / ExcipientTypical Final Assay Conc.AdvantagesDisadvantages & Cautions
DMSO 0.1 - 1%Universal solvent for many compounds.Can be toxic to cells at >1%[5][7]; may directly inhibit some enzymes.
Ethanol 1 - 5%Less toxic than DMSO for some cell lines.More volatile; can still impact cell membranes and protein structure.
Polyethylene Glycol (PEG 400) 1 - 5%Low toxicity; often used in formulations.Can increase viscosity; may not be as effective as other solvents.
N,N-Dimethylformamide (DMF) < 0.5%Strong solubilizing power.Higher toxicity than DMSO; should be used with caution.
Cyclodextrins (e.g., HP-β-CD) 1 - 10 mMForms inclusion complexes to "hide" the hydrophobic compound from water; generally low toxicity.Can sometimes extract cholesterol from cell membranes; requires optimization.
Surfactants (e.g., Tween-20) 0.01 - 0.1%Forms micelles to encapsulate compounds.Can denature proteins and disrupt cell membranes at higher concentrations.
Q4: How do I determine the maximum concentration of DMSO my assay can tolerate?

This must be determined empirically for every new assay and cell type. A solvent tolerance test is a critical control experiment.

Protocol: DMSO Tolerance Assay (Cell-Based Example)

  • Plate Cells: Seed your cells in a microplate at the same density you would for your main experiment and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. Typical final concentrations to test would be 0%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0%, and 5.0%.

  • Treat Cells: Replace the medium on your cells with the medium containing the different DMSO concentrations. This is your "vehicle control" plate.

  • Incubate: Incubate the plate for the same duration as your planned compound treatment.

  • Measure Viability: Use a cell viability assay (e.g., a resazurin-based or ATP-based assay) to measure the health of the cells in each DMSO concentration.

  • Analyze Data: Plot cell viability (%) versus DMSO concentration (%). The highest concentration of DMSO that does not significantly reduce cell viability (e.g., >90% viability compared to the 0% control) is your maximum tolerated concentration. A reduction of more than 30% is often considered cytotoxic.[7]

Q5: Are there any alternative formulation strategies beyond simple solvent-based approaches?

Yes, while more common in preclinical development and formulation, some principles can be adapted for in vitro assays.[18]

  • Solid Dispersions: The compound is dispersed in a hydrophilic polymer matrix. While typically prepared for solid dosage forms, the principle of using polymers to prevent crystallization can be relevant.[19][20]

  • Nanosuspensions: The compound is milled into nano-sized particles, which increases the surface area and dissolution rate.[17][18] This can be useful for creating a more stable suspension for assays if true solubilization is not possible.

  • Prodrugs: The chemical structure of the pyrrolotriazine is modified with a soluble promoiety that is cleaved by cellular enzymes to release the active drug. This is an advanced strategy often employed after initial hits are identified.[2]

  • Co-crystals: A crystalline structure is formed between the active compound and a soluble co-former molecule. This can dramatically increase aqueous solubility.[21]

By systematically addressing solubility from the moment you prepare your stock solution to the final assay readout, you can significantly improve the quality and reliability of your data, allowing the true potential of your pyrrolotriazine compounds to be accurately assessed.

References
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. [Link]

  • Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Pawar, P. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]

  • de Oliveira, D. M., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. NIH. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • Grimm, M., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? NIH. [Link]

  • Butreddy, A., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. [Link]

  • Le, T.-H., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. PMC - NIH. [Link]

  • ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

  • ResearchGate. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Drug Development & Delivery. (2020). Formulating Immediate-Release Tablets for Poorly Soluble Drugs. [Link]

  • MDPI. (2023). Bioactive Pyrrolo[2,1-f][4][11][22]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. [Link]

  • ResearchGate. (2025). The Solubility-Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations | Request PDF. [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. [Link]

  • de la Vega, M., et al. (2012). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PMC - NIH. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • MDPI. (2023). Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • NIH. (2020). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay? [Link]

  • PubMed. (2016). Support Tools in Formulation Development for Poorly Soluble Drugs. [Link]

  • Bio-IT World. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • sioc-journal.cn. (n.d.). Synthesis and Antiproliferative Activities of Novel Pyrrolotriazine Derivatives. [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. [Link]

  • NIH. (2021). Synthetic strategies for pyrrolo[2,1-f][4][11][22]triazine: the parent moiety of antiviral drug remdesivir. [Link]

  • Quora. (2017). What effects does DMSO have on cell assays? [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. [Link]

  • Academia.edu. (n.d.). (PDF) Solubilizing Excipients in Oral and Injectable Formulations. [Link]

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Technical Support Center: 7-Iodopyrrolo-[2,1-f]-triazin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 7-Iodopyrrolo-[2,1-f]-triazin-4-amine (CAS 1770840-43-1). This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate in their work. As a key starting material in the synthesis of potent antiviral agents like Remdesivir, maintaining its purity and stability is paramount for successful and reproducible outcomes.[1][2]

This document provides in-depth troubleshooting advice, scientifically-grounded best practices, and detailed analytical protocols to help you prevent, identify, and address the degradation of this compound.

Section 1: Understanding the Stability Profile (FAQs)

This section addresses fundamental questions regarding the inherent stability of 7-Iodopyrrolo-[2,1-f]-triazin-4-amine.

Q1: What are the primary environmental factors that can cause the degradation of this compound?

A: The stability of 7-Iodopyrrolo-[2,1-f]-triazin-4-amine is primarily influenced by four key factors: light, oxygen, heat, and pH. The molecule possesses several reactive sites, including the carbon-iodine (C-I) bond, the electron-rich pyrrolotriazine ring system, and the primary amine group, which are susceptible to various degradation pathways.

Q2: How does the iodine substituent specifically impact the molecule's stability?

A: The C-I bond is the most labile feature of the molecule. It is susceptible to cleavage under relatively low energy conditions, a process known as deiodination. This can be initiated by:

  • Photolysis: Exposure to UV or even ambient light can provide sufficient energy to break the C-I bond, leading to the formation of the non-iodinated pyrrolo-[2,1-f]-triazin-4-amine and elemental iodine or iodide ions.

  • Reductive Environments: The presence of reducing agents can facilitate reductive dehalogenation.

  • Oxidative Stress: Advanced oxidation processes are known to cause deiodination in similar iodinated aromatic compounds.[3]

Loss of the iodine atom is a critical degradation pathway as it results in a different chemical entity, impacting reaction stoichiometry and potentially generating difficult-to-remove impurities.

Q3: What are the visible signs of degradation?

A: The most common visual indicator of degradation is a change in color . Pure 7-Iodopyrrolo-[2,1-f]-triazin-4-amine is typically a light-colored solid. Upon degradation, especially via deiodination, the release of trace amounts of elemental iodine (I₂) can cause the solid material to turn yellow, orange, or even brown. If the compound is in solution, a similar color change may be observed. The appearance of haze or precipitate in a solution that was previously clear can also indicate the formation of insoluble degradation products.

Q4: How does pH affect the stability of the compound in solution?

A: The compound's stability in solution is pH-dependent.

  • Acidic Conditions (Low pH): The primary amine group can be protonated. While this may protect the amine from oxidation, strongly acidic conditions could potentially promote hydrolysis of the triazine ring over time, although this is generally less common than deiodination.

  • Basic Conditions (High pH): Strong bases should be avoided. While the amine group is less likely to react, strong bases can promote other degradation pathways. For synthetic procedures involving strong bases like sodium hydride, anhydrous conditions and low temperatures are critical to prevent side reactions.[4]

  • Neutral Conditions (pH ~7): This is generally the safest range for storage in solution, provided other degrading factors like light and oxygen are excluded.

Section 2: Troubleshooting Common Degradation Issues

This section provides a question-and-answer guide to diagnose and resolve specific experimental problems.

Q: My solid, stored 7-Iodopyrrolo-[2,1-f]-triazin-4-amine has turned yellow/brown. Is it still usable?

A: A color change indicates that some level of degradation, likely deiodination, has occurred.

  • Causality: The color is likely from minute quantities of elemental iodine formed from the cleaved iodide. While the bulk of the material may still be the desired compound, the presence of impurities is confirmed.

  • Recommended Action:

    • Quantify Purity: Before use, analyze the material's purity using a validated analytical method, such as the HPLC protocol described in Section 4.

    • Assess Impurity Impact: Identify the primary degradation product. If it is the deiodinated analog, determine if its presence will interfere with your downstream reaction or if it can be easily separated after the next synthetic step.

    • Consider Purification: If the purity is below your required specification, recrystallization may be a viable option to remove the impurities.

    • Prevent Recurrence: Review your storage conditions. Ensure the compound is stored under an inert atmosphere (argon or nitrogen), protected from light in an amber vial, and kept at a low temperature (see Table 1).

Q: I'm observing a new, earlier-eluting peak in my HPLC analysis of a freshly prepared solution. What could it be?

A: An earlier-eluting peak on a reverse-phase HPLC column typically indicates a more polar compound. The most probable identity of this peak is the deiodinated analog: pyrrolo-[2,1-f]-triazin-4-amine .

  • Causality: Replacing the large, nonpolar iodine atom with a hydrogen atom significantly increases the polarity of the molecule, causing it to have a shorter retention time on a C18 column.

  • Confirmation: The identity of this peak can be confirmed by LC-MS analysis. The deiodinated product will have a molecular weight of approximately 134.14 g/mol , a loss of ~126 g/mol compared to the parent compound (MW ~260.04 g/mol ).[5]

  • Troubleshooting: If this peak appears in a freshly made solution, it suggests either the starting solid was already partially degraded or the dissolution process itself (e.g., exposure to light, reactive solvent) is causing degradation. Prepare solutions under dim light using deoxygenated, high-purity solvents.

Q: My reaction yield is inconsistent and lower than expected. Could degradation of the starting material be the cause?

A: Absolutely. Using degraded starting material is a primary cause of low and inconsistent yields.

  • Mechanism: If a portion of your 7-Iodopyrrolo-[2,1-f]-triazin-4-amine has degraded (e.g., 10% deiodination), you are effectively starting your reaction with 10% less of the active reagent. This inactive material may or may not react, but it will certainly not produce the desired product, leading to a direct reduction in theoretical yield.

  • Self-Validation: Always run a purity check (e.g., HPLC, NMR) on your starting material before commencing a reaction, especially if the material has been stored for an extended period or shows visual signs of degradation. This simple check can save significant time and resources.

Section 3: Proactive Prevention: Best Practices for Handling & Storage

Adhering to proper storage and handling protocols is the most effective strategy for preventing degradation.

Recommended Storage & Handling Conditions
ParameterRecommendationRationale
Temperature -20°C or lower Slows down the rate of all potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen, preventing oxidative degradation of the amine and heterocyclic ring.[6]
Light Amber Glass Vial / Protect from Light Prevents photolytic cleavage of the C-I bond, a primary degradation pathway.
Moisture Store in a Desiccator The compound is used in moisture-sensitive reactions (e.g., with NaH) and moisture can facilitate hydrolytic degradation.[4]
Form Solid (as supplied) Store as a solid whenever possible. Solutions are generally less stable and should be prepared fresh for each use.
Solvent & Reagent Compatibility
  • Recommended Solvents: For reactions, use anhydrous, aprotic solvents such as DMF, THF, or MTBE, depending on the specific chemistry.[2][4] Ensure they are deoxygenated (sparged with argon/nitrogen) before use.

  • Reagents to Avoid:

    • Strong Oxidizing Agents: (e.g., H₂O₂, KMnO₄) Will readily attack the amine and the electron-rich ring system.

    • Strong Reducing Agents: (e.g., NaBH₄, H₂/Pd) Can cause reductive deiodination unless it is the intended reaction.

    • Strong, Nucleophilic Bases: Can lead to unwanted side reactions.

    • Protic Solvents (for storage): Solvents like methanol or water can participate in degradation reactions and are generally not suitable for long-term storage in solution.

Visual Workflow for Handling

G cluster_storage Storage cluster_handling Handling for Experiment S1 Receive Compound S2 Transfer to Amber Vial under Argon S1->S2 S3 Store at -20°C in Desiccator S2->S3 H1 Equilibrate Vial to Room Temp S3->H1 Retrieve from Storage H2 Weigh Solid Rapidly under Inert Gas H1->H2 H3 Dissolve in Anhydrous, Deoxygenated Solvent H2->H3 H4 Use Solution Immediately H3->H4

Caption: Recommended workflow for storage and handling.

Section 4: Analytical Protocols for Stability Assessment

Regular analytical testing is crucial for ensuring the integrity of your material.

Protocol 1: HPLC Method for Purity Assessment and Degradation Monitoring

This method is adapted from established procedures for analyzing the parent pyrrolo[2,1-f][1][7]triazine core and is suitable for detecting the deiodinated impurity.[4]

1. Instrumentation and Columns:

  • System: Standard HPLC or UHPLC system with a UV detector.

  • Column: C18 Reverse-Phase Column (e.g., Shimpack Solar C18, 250 × 4.6 mm, 5 µm).

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Perchloric Acid in Water

  • Mobile Phase B: 0.1% Perchloric Acid in Acetonitrile

  • Sample Diluent: Acetonitrile:Water (50:50 v/v)

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 5-10 µL

  • Column Temperature: 30°C

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
25.06040
25.1955
30.0955

4. Sample Preparation:

  • Accurately weigh ~5 mg of the compound into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the sample diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Interpretation:

  • 7-Iodopyrrolo-[2,1-f]-triazin-4-amine: Will elute as the main peak.

  • Pyrrolo-[2,1-f]-triazin-4-amine (Deiodinated Impurity): Will elute at an earlier retention time.

  • Purity Calculation: Use area normalization to determine the relative percentage of the main peak.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential for understanding potential degradation pathways and confirming that your analytical method is "stability-indicating."

G cluster_stress Apply Stress Conditions (24h) Start Prepare Stock Solution (in Acetonitrile/Water) Acid Acidic (0.1 M HCl, 60°C) Start->Acid Base Basic (0.1 M NaOH, 60°C) Start->Base Oxidative Oxidative (3% H₂O₂, RT) Start->Oxidative Thermal Thermal (Solid, 80°C) Start->Thermal Photo Photolytic (Solution, UV Light) Start->Photo Neutralize Neutralize/Quench/Dilute Samples as Needed Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze All Samples by HPLC-UV & LC-MS Neutralize->Analyze Identify Identify Degradants by Mass & Retention Time Analyze->Identify

Caption: Potential degradation pathways.

Section 5: References
  • Degradation of iodinated X-ray contrast media by advanced oxidation processes. (2023). Google Search Result.

  • Cas 1770840-43-1, 7-iodopyrrolo-[2,1-f]-[1][7]triazin-4-amine | lookchem. LookChem.1

  • Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways | Request PDF. ResearchGate.3

  • 7-iodopyrrolo[2,1-f]t[1][7]riazin-4-amine| CAS No:1770840-43-1. ChemicalBook.7

  • 7-Iodopyrrolo[2,1-f]t[1][7]riazin-4-amine | C6H5IN4 | CID 90176299. PubChem.5

  • The degradation reaction of histidine with iodine. ResearchGate.8

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f]t[1][7]riazine of Remdesivir. National Institutes of Health (NIH).4

  • Synthetic strategies for pyrrolo[2,1-f]t[1][7]riazine: the parent moiety of antiviral drug remdesivir. National Institutes of Health (NIH).2

  • Degradation of β-Carbolines Harman and Norharman in Edible Oils during Heating. MDPI.6

Sources

Enhancing the stability of 6-Iodopyrrolo[2,1-F]triazine-2,4-dione in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Iodopyrrolo[2,1-F]triazine-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on enhancing the stability of this compound in solution. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides structured to address common challenges encountered during experimental work.

Introduction to the Stability of 6-Iodopyrrolo[2,1-F]triazine-2,4-dione

6-Iodopyrrolo[2,1-F]triazine-2,4-dione is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The pyrrolo[2,1-f][1][2][3]triazine core is a key structural motif in various bioactive molecules, including the antiviral drug Remdesivir.[1][4] The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. This guide will delve into the potential degradation pathways and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 6-Iodopyrrolo[2,1-F]triazine-2,4-dione in solution?

A1: Based on the structure, the primary stability concerns are:

  • Hydrolytic degradation: The dione functionality, which contains lactam-like bonds, is susceptible to hydrolysis, especially under acidic or basic conditions.

  • De-iodination: The carbon-iodine bond can be labile, leading to the loss of iodine. This can be influenced by factors such as light, temperature, and the presence of reducing agents.

  • Oxidative degradation: The electron-rich pyrrole ring system can be prone to oxidation.

  • Photodegradation: Aromatic iodides can be sensitive to light, which can promote de-iodination.

Q2: What is the likely effect of pH on the stability of this compound?

A2: The pH of the solution is a critical factor.[5]

  • Acidic conditions (pH < 4): May accelerate the hydrolysis of the dione ring.

  • Neutral conditions (pH 6-8): Likely to offer the best stability against hydrolysis.

  • Basic conditions (pH > 8): Can significantly increase the rate of hydrolysis of the lactam-like bonds within the dione structure. Forced degradation studies on Remdesivir, a related compound, have shown it to be susceptible to degradation under both acidic and basic conditions.[3]

Q3: Is 6-Iodopyrrolo[2,1-F]triazine-2,4-dione sensitive to light?

Troubleshooting Guide: Common Stability Issues

This section provides a problem-and-solution-oriented guide to address specific issues you may encounter.

Issue 1: Rapid loss of compound potency in aqueous solution.
  • Probable Cause: Hydrolytic degradation of the dione ring.

  • Causality: The lactam-like amide bonds in the 2,4-dione ring are susceptible to cleavage by water, a process that is catalyzed by both acid and base.

  • Troubleshooting Steps:

    • pH Control: Ensure your solution is buffered to a neutral or slightly acidic pH, ideally between 6.0 and 7.5. Avoid highly acidic or alkaline conditions.

    • Buffer Selection: Use a non-nucleophilic buffer system. Phosphate or citrate buffers are generally good starting points.

    • Temperature: Perform experiments at the lowest practical temperature to slow down the rate of hydrolysis.

    • Solvent System: If permissible for your experiment, consider using a co-solvent system with a lower water activity, such as adding a percentage of DMSO or ethanol, to reduce the rate of hydrolysis.

Issue 2: Appearance of an unknown peak corresponding to the de-iodinated analog in HPLC analysis.
  • Probable Cause: De-iodination of the molecule.

  • Causality: The carbon-iodine bond can be cleaved through various mechanisms, including photolysis or reaction with reducing species in the medium.

  • Troubleshooting Steps:

    • Light Protection: Always prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

    • Inert Atmosphere: If working with sensitive downstream applications, consider degassing your solvents and working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative processes that might contribute to de-iodination.

    • Avoid Reducing Agents: Ensure that none of the components in your solution (e.g., certain excipients or impurities) have reducing properties.

Issue 3: Gradual discoloration of the solution or the appearance of multiple degradation peaks.
  • Probable Cause: Oxidative degradation.

  • Causality: The pyrrolo-triazine ring system can be susceptible to oxidation, leading to complex degradation pathways.

  • Troubleshooting Steps:

    • Use of Antioxidants: Consider the addition of a small amount of an antioxidant to the solution. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.[6] The choice of antioxidant should be compatible with your experimental system.

    • Solvent Purity: Use high-purity, peroxide-free solvents.

    • Inert Atmosphere: As with de-iodination, working under an inert atmosphere can help prevent oxidation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol provides a general method for preparing a stock solution of 6-Iodopyrrolo[2,1-F]triazine-2,4-dione with enhanced stability.

  • Solvent Selection: Choose a suitable solvent. For a 10 mM stock, DMSO is often a good choice due to its aprotic nature, which minimizes hydrolysis.

  • Weighing: Accurately weigh the desired amount of 6-Iodopyrrolo[2,1-F]triazine-2,4-dione in a tared, amber glass vial.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial.

  • Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

Protocol 2: Stability-Indicating HPLC Method for Monitoring Degradation

A robust HPLC method is crucial for assessing the stability of your compound.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • A: Water with 0.1% formic acid or 10 mM ammonium acetate (pH ~6.8).

    • B: Acetonitrile or methanol.

  • Gradient: A gradient elution is recommended to separate the parent compound from potential degradation products. For example:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or a wavelength of maximum absorbance).

  • Sample Preparation: Dilute the sample in a mixture of the mobile phase to ensure compatibility and good peak shape.

Data Summary

The following table summarizes the key factors affecting the stability of 6-Iodopyrrolo[2,1-F]triazine-2,4-dione and the recommended mitigation strategies.

Stability ConcernKey Influencing FactorsRecommended Mitigation Strategies
Hydrolysis pH (acidic or basic), Temperature, Water ActivityBuffer solution to pH 6.0-7.5, work at low temperatures, use co-solvents (e.g., DMSO, ethanol).
De-iodination Light, Reducing agentsProtect from light (amber vials), use high-purity reagents, consider inert atmosphere.
Oxidation Oxygen, Peroxides in solventsUse high-purity, peroxide-free solvents, consider adding antioxidants (e.g., BHT, ascorbic acid), work under an inert atmosphere.
Photodegradation UV and visible lightProtect from light at all times.

Visualizations

Diagram 1: Potential Degradation Pathways

A 6-Iodopyrrolo[2,1-F]triazine-2,4-dione B Hydrolysis Products (Ring Opening) A->B H₂O (Acid/Base Catalyzed) C De-iodinated Product A->C Light (hν) Reducing Agents D Oxidation Products A->D O₂ Peroxides cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation A Prepare solutions in different buffers/conditions B Incubate at various temperatures and light conditions A->B C Analyze samples by Stability-Indicating HPLC B->C D Identify Degradants (e.g., LC-MS) C->D E Determine degradation kinetics and pathways C->E D->E F Optimize storage and experimental conditions E->F

Caption: Workflow for assessing the stability of 6-Iodopyrrolo[2,1-F]triazine-2,4-dione.

References

  • Warren, T. K., Jordan, R., Lo, M. K., Ray, A. S., Mackman, R. L., Soloveva, V., ... & Siegel, D. (2016). Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys. Nature, 531(7594), 381–385. [Link]

  • Siegel, D., Hui, H. C., Doerffler, E., Clarke, M. O., Chun, K., Zhang, L., ... & Mackman, R. L. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry, 60(5), 1648–1661. [Link]

  • Dadinaboyina, R., Valiveti, S., Yagnala, P. R., & Vummenthula, V. (2021). Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry. New Journal of Chemistry, 45(16), 7217-7224. [Link]

  • Hamdy, D. A., El-Kimary, E. I., & El-Kafrawy, D. S. (2021). Accelerated Stability Study of the Ester Prodrug Remdesivir; Recently FDA Approved Covid-19 Antiviral Using RP-HPLC with Fluorimetric and Diode Array Detection. Journal of Chromatographic Science, 59(8), 737-747. [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125. [Link]

  • Cho, A., Saunders, O. L., Butler, T., Fenwick, M. G., Butler, J. L., Gribble, J. R., ... & Montgomery, J. (2020). Synthesis of remdesivir. The first approved drug for the treatment of COVID-19. ACS Central Science, 6(10), 1845-1853. [Link]

  • Baumann, M., & Baxendale, I. R. (2016). The synthesis of 2, 4, 6-trisubstituted-1, 3, 5-triazines. Beilstein journal of organic chemistry, 12, 2265. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A (R2): Stability testing of new drug substances and products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Narang, A. S., & Boddu, S. H. (Eds.). (2015). Excipient applications in formulation design and drug delivery. Springer. [Link]

  • Tonnesen, H. H. (Ed.). (2004). Photostability of drugs and drug formulations. CRC press. [Link]

  • Bylaite, E., & Meyer, V. R. (2006). HPLC analysis of pharmaceuticals. Part VII: Sources of error. Journal of pharmaceutical and biomedical analysis, 41(1), 1-10. [Link]

  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods for drug substances and products. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040. [Link]

  • Qiu, F., & Scrivens, G. (Eds.). (2018). Accelerated predictive stability (APS): fundamentals and pharmaceutical applications. Academic Press. [Link]

  • Yoshioka, S., & Stella, V. J. (2002). Stability of drugs and dosage forms. Springer Science & Business Media. [Link]

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical stability of pharmaceuticals: a handbook for pharmacists. John Wiley & Sons. [Link]

  • Carstensen, J. T. (2000). Drug stability: principles and practices. CRC press. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of applied pharmaceutical science, 2(3), 129. [Link]

  • Kümmerer, K. (Ed.). (2008). Pharmaceuticals in the environment: sources, fate, effects and risks. Springer Science & Business Media. [Link]

  • Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hatajik, T. D., & Motto, M. G. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical technology, 26(2), 48-56. [Link]

  • Shah, V. P., & Barr, W. H. (1998). The use of antioxidants in pharmaceutical preparations. International journal of pharmaceutics, 167(1-2), 1-13. [Link]

Sources

Avoiding common pitfalls in pyrrolo[2,1-f]triazine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of the pyrrolo[2,1-f]triazine scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this privileged heterocyclic core. As a scaffold of significant interest in drug discovery—forming the core of antivirals like Remdesivir and various kinase inhibitors—mastering its derivatization is crucial.[1][2]

This document moves beyond standard protocols to address the common, yet often undocumented, challenges encountered during late-stage functionalization. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in mechanistic principles and supported by peer-reviewed literature. Our goal is to equip you with the expertise to anticipate and overcome common pitfalls, ensuring the efficiency and success of your synthetic campaigns.

Section 1: Halogenation - The Gateway to Diversification

Halogenated pyrrolo[2,1-f]triazines are versatile intermediates, particularly for cross-coupling reactions. However, achieving predictable and selective halogenation can be a significant hurdle.

FAQ 1: I am trying to brominate the pyrrolo[2,1-f]triazine core using NBS, but I'm getting a mixture of products. How can I improve the regioselectivity?

Answer: This is a classic and frequently encountered issue. The pyrrolo[2,1-f]triazine core has multiple potentially reactive sites for electrophilic halogenation. The most common challenge is achieving selectivity between the C7 and C5 positions of the pyrrole ring.

The Underlying Chemistry: The pyrrole moiety is an electron-rich five-membered ring, making it susceptible to electrophilic aromatic substitution. Within the fused system, the C7 and C5 positions are the most activated. Computational and experimental data suggest that the C7 position is generally more electron-rich and sterically accessible, making it the kinetically favored site of attack. However, the energy difference for substitution at C5 can be small, leading to mixtures of regioisomers. One study on the bromination of a 2-(methylsulfanyl)-4-chloro-pyrrolo[2,1-f]triazine derivative with N-bromosuccinimide (NBS) reported a product ratio of approximately 5:1 in favor of the desired C7-bromo isomer over the C5-bromo isomer.[2]

Troubleshooting & Protocol Optimization:

  • Problem: Poor regioselectivity (C7 vs. C5).

  • Cause: Similar electronic activation of C7 and C5 positions.

  • Solution: Careful control of reaction conditions to favor the kinetic product (C7).

Optimized Protocol for Regioselective C7-Bromination:

  • Solvent Choice: Apolar solvents are generally preferred to minimize side reactions. Dichloromethane (DCM) or chloroform (CHCl₃) are excellent starting points.

  • Temperature Control: Perform the reaction at low temperatures to enhance selectivity. Start at 0 °C and consider going down to -20 °C or even -78 °C. Add the NBS solution dropwise over an extended period to maintain a low concentration of the electrophile.

  • Reagent Purity: Use freshly recrystallized NBS. Impurities, particularly acidic ones, can alter the reaction pathway.

  • Exclusion of Light and Acid: Wrap the reaction vessel in aluminum foil. NBS can generate bromine radicals upon exposure to light, leading to non-selective side reactions. The presence of acid can also lead to decomposition or polymerization of the electron-rich pyrrole.

ParameterStandard ConditionOptimized for C7-SelectivityRationale
Temperature Room Temperature0 °C to -20 °CEnhances kinetic control, favoring the more activated C7 position.
Solvent THF, DMFDCM, CHCl₃Apolar solvents reduce the rate of reaction, improving selectivity.
NBS Addition Portion-wiseSlow dropwise additionMaintains a low concentration of the electrophile, minimizing over-reaction and C5-bromination.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful tools for introducing aryl, heteroaryl, and amino substituents onto the pyrrolo[2,1-f]triazine scaffold. However, these reactions are not without their challenges, particularly with electron-rich, nitrogen-containing heterocycles.

FAQ 2: My Suzuki-Miyaura coupling on a 7-bromo-pyrrolo[2,1-f]triazine is giving low yields and a significant amount of the debrominated starting material. What is going wrong?

Answer: The formation of a hydrodehalogenated (or debrominated) byproduct is a common and frustrating side reaction in Suzuki-Miyaura couplings, especially with electron-rich heterocyclic halides. This side reaction consumes your starting material and complicates purification.

The Underlying Chemistry: The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[3] The hydrodehalogenation byproduct can arise from several competing pathways that intercept the key Pd(II)-aryl intermediate formed after oxidative addition. One major pathway involves the reaction of this intermediate with trace amounts of water or other proton sources in the reaction mixture, especially if the transmetalation step is slow. Another pathway can involve β-hydride elimination if there are appropriate hydrogens present on the catalyst ligands or substrate. Studies on other halogenated heterocycles have shown that iodo-substituted compounds can be more prone to dehalogenation than their bromo- or chloro-counterparts.[4]

Troubleshooting Decision Workflow:

G start Low Yield & High Debromination in Suzuki Coupling check_reagents Are reagents and solvents rigorously anhydrous? start->check_reagents check_base Is the base appropriate and fully dissolved? check_reagents->check_base Yes action_dry Action: Use freshly distilled solvents. Dry base and boronic acid under vacuum. check_reagents->action_dry No check_catalyst Is the catalyst/ligand system optimal? check_base->check_catalyst Yes action_base Action: Switch to a non-hydroxide base like K3PO4 or CsF. Ensure adequate stirring to prevent localized high pH. check_base->action_base No check_boronic Is the boronic acid/ester stable and pure? check_catalyst->check_boronic Yes action_catalyst Action: Use a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) to accelerate reductive elimination. Use a pre-catalyst (e.g., XPhos Pd G3). check_catalyst->action_catalyst No end_success Problem Solved check_boronic->end_success Yes action_boronic Action: Use the corresponding boronic ester (e.g., pinacol ester) which can have higher stability and reactivity. check_boronic->action_boronic No

Troubleshooting Suzuki-Miyaura Reactions

Optimized Protocol for Suzuki-Miyaura Coupling on 7-Bromo-pyrrolo[2,1-f]triazine:

  • Rigorous Inert Conditions: Assemble the reaction under a strict inert atmosphere (Argon or Nitrogen). Use Schlenk techniques.

  • Solvent/Base System: A common and effective system is a mixture of 1,4-dioxane and water with K₂CO₃ or K₃PO₄ as the base. Ensure all solvents are degassed thoroughly (e.g., by three freeze-pump-thaw cycles).

  • Catalyst System: Use a modern palladium pre-catalyst, such as [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) or an advanced catalyst system like XPhos Pd G3. These catalysts are designed for challenging substrates and can promote the desired coupling over dehalogenation.

  • Boronic Acid Quality: Use high-purity boronic acid. If the boronic acid is old or of questionable purity, consider converting it to the more stable pinacol ester.

  • Temperature: While higher temperatures can increase reaction rates, they can also promote decomposition and side reactions. Aim for the lowest temperature that provides a reasonable reaction rate (e.g., 80-100 °C).

FAQ 3: I am attempting a Buchwald-Hartwig amination on the 4-amino group of a pyrrolo[2,1-f]triazine derivative, but the reaction is sluggish and gives multiple unidentified byproducts. What are the likely pitfalls?

Answer: While C-N cross-coupling is a powerful method, functionalizing an existing amino group on an electron-rich heterocycle like 4-amino-pyrrolo[2,1-f]triazine presents unique challenges compared to the more common C-X amination.

The Underlying Chemistry: The 4-amino group on the pyrrolo[2,1-f]triazine core is part of an enamine-like system, making it a relatively poor nucleophile. Furthermore, the nitrogen atoms within the heterocyclic core can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The formation of byproducts could be due to several factors, including dimerization of the starting material, reaction at other positions on the ring (if activated), or decomposition of the substrate or product under the basic reaction conditions. A recent study demonstrated the successful Buchwald-Hartwig-type coupling on the 4-amino position, highlighting the feasibility of this transformation with careful optimization.[2]

Troubleshooting & Protocol Optimization:

  • Problem: Low reactivity and byproduct formation.

  • Cause: Poor nucleophilicity of the 4-amino group; potential catalyst inhibition by ring nitrogens; substrate instability.

  • Solution: Employ a highly active catalyst system and carefully selected base to promote the desired reaction at a lower temperature.

Optimized Protocol for N-Arylation of 4-Amino-pyrrolo[2,1-f]triazine:

  • Catalyst and Ligand Selection: This transformation requires a highly active catalyst system. A combination of Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand like BrettPhos or RuPhos is a good starting point. These ligands are known to facilitate challenging C-N couplings.

  • Base Selection: A strong, non-nucleophilic base is crucial. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOt-Bu) are often effective. Avoid using hydroxide or carbonate bases which are generally not strong enough for this type of transformation.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are required.

  • Temperature: Start at moderate temperatures (e.g., 80 °C) and slowly increase if the reaction does not proceed. High temperatures can lead to decomposition.

  • Protecting Groups: If the substrate contains other sensitive functional groups, consider if they are compatible with the strongly basic conditions. It may be necessary to introduce protecting groups.

ParameterPotential IssueRecommended SolutionRationale
Catalyst Catalyst inhibition by ring nitrogens.Use bulky, electron-rich ligands (e.g., BrettPhos).Steric bulk around the Pd center can disfavor coordination of the heterocyclic substrate.
Base Incomplete deprotonation of the amine; substrate decomposition.Use a strong, non-nucleophilic base (e.g., LiHMDS).Ensures formation of the nucleophilic amide anion without promoting side reactions.
Temperature Sluggish reaction vs. decomposition.Start at 80 °C and monitor closely.Balances the need for thermal energy to drive the reaction against the risk of thermal degradation.

Section 3: C-H Functionalization and Electrophilic Substitution

Directly functionalizing the C-H bonds of the pyrrole ring is an atom-economical approach to diversification. However, controlling regioselectivity is the paramount challenge.

FAQ 4: Can I perform a Friedel-Crafts acylation on the pyrrolo[2,1-f]triazine core? Where will it react?

Answer: Direct Friedel-Crafts acylation on the unsubstituted pyrrolo[2,1-f]triazine core is likely to be problematic. The combination of an electron-rich pyrrole ring and a Lewis acidic catalyst can lead to a host of issues.

The Underlying Chemistry: Pyrroles are known to be unstable under strongly acidic conditions and can polymerize in the presence of Lewis acids like AlCl₃.[5] Furthermore, the nitrogen atoms of the triazine ring can coordinate strongly to the Lewis acid, effectively deactivating both the catalyst and the substrate. While the pyrrole ring is activated towards electrophilic substitution (preferentially at C7 or C5), these harsh conditions are often not compatible with the scaffold.

A milder alternative for introducing an aldehyde group is the Vilsmeier-Haack reaction (using POCl₃ and DMF). This reaction proceeds under less acidic conditions and is generally more suitable for sensitive heterocyclic systems. For the pyrrolo[2,1-f]triazine core, the reaction would be expected to occur at the most electron-rich C7 position.

Recommended Approach (Vilsmeier-Haack Formylation):

  • Reagent Preparation: Prepare the Vilsmeier reagent by adding POCl₃ to anhydrous DMF at 0 °C.

  • Substrate Addition: Add the pyrrolo[2,1-f]triazine substrate (dissolved in DMF) to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature or gently heat (e.g., to 40-50 °C) while monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by pouring it onto ice and neutralizing with a base like NaOH or NaHCO₃ to hydrolyze the iminium intermediate and precipitate the aldehyde product.

Logical Flow for Electrophilic Substitution Strategy:

G start Goal: Introduce Acyl Group on Pyrrole Ring friedel_crafts Option 1: Friedel-Crafts Acylation (e.g., AcCl, AlCl3) start->friedel_crafts vilsmeier Option 2: Vilsmeier-Haack (e.g., POCl3, DMF) start->vilsmeier pitfall High Risk of Pitfalls: - Substrate Decomposition - Polymerization - Catalyst Deactivation friedel_crafts->pitfall recommendation Recommended Path: - Milder Conditions - Higher Compatibility - Predictable Regioselectivity (C7) vilsmeier->recommendation

Decision process for electrophilic acylation.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(29), 6722-6737. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Couture, A. et al. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 2017 , 82(1), 475-489. [Link]

  • Li, J. et al. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 2023 , 14, 1485-1493. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Mehta, A. et al. Pyrrolo[2,1-f][6][7][8]triazine: a promising fused heterocycle to target kinases in cancer therapy. Molecular Diversity, 2021 , 26(3), 1831-1853. [Link]

  • Singh, R. et al. Synthetic strategies for pyrrolo[2,1-f][6][7][8]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 2021 , 152(3), 269-289. [Link]

  • Anderson, H. J. & Chen, C. Y. The Vilsmeier-Haack reaction on pyrrole. Canadian Journal of Chemistry, 1965 , 43(6), 1821-1829. [Link]

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Validation & Comparative

A Comparative Guide to the Efficacy of Pyrrolo[2,1-f]triazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the efficacy of various kinase inhibitors based on the privileged pyrrolo[2,1-f]triazine scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the biochemical and cellular potency of these compounds against a range of key kinase targets implicated in cancer and other diseases. We will explore the structure-activity relationships that govern their efficacy and selectivity, present detailed experimental protocols for their evaluation, and visualize the signaling pathways they modulate.

Introduction: The Pyrrolo[2,1-f]triazine Scaffold - A Privileged Motif in Kinase Inhibition

The pyrrolo[2,1-f]triazine core is a fused heterocyclic system that has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[1] Its rigid, planar structure, coupled with strategically positioned nitrogen atoms, allows for key hydrogen bonding interactions within the ATP-binding pocket of various kinases, mimicking the adenine region of the natural substrate. This scaffold's versatility has led to the development of inhibitors targeting a diverse array of kinases, including receptor tyrosine kinases (RTKs) like EGFR, HER2, c-Met, and VEGFR-2, as well as non-receptor tyrosine kinases such as JAK2 and serine/threonine kinases like AAK1.[1][2] The ability to readily modify the scaffold at multiple positions has enabled medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors, leading to the discovery of clinical candidates and approved drugs such as avapritinib.[1][3]

This guide will systematically compare the efficacy of different classes of pyrrolo[2,1-f]triazine inhibitors, providing a framework for understanding their therapeutic potential and guiding future drug discovery efforts.

I. Dual EGFR and HER2 Inhibition: Targeting the ErbB Family

Overexpression and mutations in the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are well-established drivers of tumor growth in various cancers. The pyrrolo[2,1-f]triazine scaffold has been successfully employed to develop potent dual inhibitors of these key oncogenes.

Comparative Efficacy of EGFR/HER2 Inhibitors
CompoundTarget(s)IC50 (µM)Cellular PotencyReference
Compound 16 EGFR, HER20.006, 0.01Not specified[1]

Expert Analysis: The development of dual EGFR/HER2 inhibitors is a rational approach to overcome resistance mechanisms that can arise from targeting a single receptor in the ErbB family. Compound 16 demonstrates impressive nanomolar potency against both kinases in biochemical assays. The causality behind this dual activity lies in the high degree of homology within the ATP-binding sites of EGFR and HER2, allowing a single pharmacophore to effectively engage both targets. Further investigation into the cellular potency of such compounds is crucial to determine their ability to inhibit downstream signaling and induce cancer cell death.

Signaling Pathway: EGFR/HER2

The binding of pyrrolo[2,1-f]triazine inhibitors to the ATP-binding site of EGFR and HER2 prevents their autophosphorylation and subsequent activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation and survival.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibition cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR HER2 HER2 HER2->RAS_RAF_MEK_ERK HER2->PI3K_AKT_mTOR Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->EGFR Inhibitor->HER2 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation cMet_VEGFR2_Pathway cluster_membrane Endothelial Cell Membrane cluster_inhibitor Inhibition cluster_downstream Downstream Signaling cMet c-Met VEGFR2 VEGFR-2 cMet->VEGFR2 Crosstalk PI3K_AKT PI3K/AKT cMet->PI3K_AKT RAS_MAPK RAS/MAPK cMet->RAS_MAPK VEGFR2->cMet VEGFR2->PI3K_AKT VEGFR2->RAS_MAPK Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->cMet Inhibitor->VEGFR2 Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Angiogenesis

Caption: Dual inhibition of c-Met and VEGFR-2 signaling by pyrrolo[2,1-f]triazine inhibitors.

III. Targeting Hematological Malignancies: JAK2 Inhibition

The Janus kinase (JAK) family, particularly JAK2, plays a crucial role in cytokine signaling that regulates hematopoiesis. Dysregulation of the JAK-STAT pathway is a hallmark of myeloproliferative neoplasms.

Comparative Efficacy of JAK2 Inhibitors
CompoundTarget(s)IC50 (nM)Cellular PotencySelectivityReference
Compound 26 JAK2Potent (specific value not provided)Less active than Cmpd 27 in SET-2 cellsSelective for JAK2 over JAK1 and JAK3[1]
Compound 27 JAK2Potent (specific value not provided)Most active in SET-2 cellsSelective for JAK2 over JAK1 and JAK3[1]
Compound 28 JAK2Potent (specific value not provided)Not specifiedSelective for JAK2 over JAK1 and JAK3[1]
Compound 29 JAK20.17 ± 0.03Not specifiedNot specified[1]

Expert Analysis: The pyrrolo[2,1-f]triazine scaffold has yielded highly potent and selective JAK2 inhibitors, with compound 29 exhibiting sub-nanomolar potency. The selectivity for JAK2 over other JAK family members is a critical attribute, as off-target inhibition of JAK1 and JAK3 can lead to undesirable immunosuppressive effects. The discrepancy between biochemical potency (Compound 26) and cellular activity (Compound 27) highlights the importance of evaluating inhibitors in a cellular context, as factors like cell permeability and metabolism can significantly impact efficacy.

Signaling Pathway: JAK-STAT

Pyrrolo[2,1-f]triazine inhibitors block the phosphorylation and activation of STAT proteins by JAK2, thereby inhibiting the transcription of genes involved in cell proliferation and survival.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 STAT STAT JAK2->STAT P STAT->STAT Gene_Transcription Gene Transcription STAT->Gene_Transcription Translocation Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->JAK2

Caption: Inhibition of the JAK-STAT signaling pathway.

IV. Other Notable Pyrrolo[2,1-f]triazine Kinase Inhibitors

The versatility of the pyrrolo[2,1-f]triazine scaffold has led to the development of inhibitors against a range of other important kinase targets.

CompoundTarget(s)IC50 (nM)Cellular PotencyReference
BMS-754807 IGF-1R2IGF-Sal cells: 7 nM[1]
Compound 21 ALK10 ± 2Karpas-299: 477 nMSup-M2: 87 nM[1]
AAK1 Inhibitors AAK1Single-digit nMEfficacy in pain models[2]

Expert Analysis: BMS-754807 is a potent inhibitor of Insulin-like Growth Factor 1 Receptor (IGF-1R), a key player in cell growth and survival. [1]However, it's important to note that some studies suggest its cellular effects may be partially due to off-target activities. [4]Compound 21 demonstrates excellent potency against Anaplastic Lymphoma Kinase (ALK), a validated target in non-small cell lung cancer. The development of AAK1 inhibitors from this scaffold for the treatment of neuropathic pain showcases the broad therapeutic potential beyond oncology. [2]

V. Experimental Protocols

To ensure the reproducibility and validity of efficacy data, standardized and well-characterized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate pyrrolo[2,1-f]triazine kinase inhibitors.

Biochemical Kinase Assay: Homogeneous Time-Resolved Fluorescence (HTRF)

This assay measures the enzymatic activity of a kinase by detecting the phosphorylation of a substrate using a FRET-based method.

Workflow Diagram:

HTRF_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Add_Inhibitor 1. Add inhibitor dilutions to microplate wells Add_Kinase 2. Add kinase solution Add_Inhibitor->Add_Kinase Incubate1 3. Incubate Add_Kinase->Incubate1 Add_Substrate_ATP 4. Add substrate/ATP mix to initiate reaction Incubate1->Add_Substrate_ATP Incubate2 5. Incubate at room temperature Add_Substrate_ATP->Incubate2 Add_Detection_Reagents 6. Add HTRF detection reagents (Eu-antibody & XL665-acceptor) Incubate2->Add_Detection_Reagents Incubate3 7. Incubate Add_Detection_Reagents->Incubate3 Read_Plate 8. Read plate on HTRF-compatible plate reader (665 nm & 620 nm) Incubate3->Read_Plate Calculate_Ratio 9. Calculate HTRF ratio (665nm/620nm * 10,000) Read_Plate->Calculate_Ratio Plot_Curve 10. Plot dose-response curve and determine IC50 Calculate_Ratio->Plot_Curve

Caption: Workflow for a typical HTRF kinase assay.

Step-by-Step Methodology:

  • Compound Plating: Serially dilute the pyrrolo[2,1-f]triazine inhibitors in an appropriate solvent (e.g., DMSO) and dispense into a 384-well low-volume microplate.

  • Kinase Addition: Add the kinase of interest, diluted in enzymatic buffer, to each well containing the inhibitor.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add a mixture of the kinase-specific substrate and ATP to all wells to start the enzymatic reaction.

  • Kinase Reaction: Incubate the plate for a specific duration (e.g., 30-60 minutes) at room temperature to allow for substrate phosphorylation.

  • Detection: Stop the reaction by adding the HTRF detection reagents. These typically consist of a Europium (Eu3+) cryptate-labeled antibody that recognizes the phosphorylated substrate and an XL665-labeled acceptor (e.g., streptavidin if the substrate is biotinylated).

  • Detection Incubation: Incubate the plate for a specified time (e.g., 60 minutes) to allow for the formation of the FRET complex.

  • Plate Reading: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both 665 nm (FRET signal) and 620 nm (Eu3+ cryptate reference signal).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) for each well. Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value. [5][6] Rationale: The HTRF assay is a preferred method for high-throughput screening and IC50 determination due to its homogeneous format (no wash steps), high sensitivity, and low background. The ratiometric readout minimizes well-to-well variations, leading to robust and reproducible data.

Cellular Assay: Western Blotting for Downstream Signaling

This technique is used to assess the effect of a kinase inhibitor on the phosphorylation status of downstream target proteins within a cellular context.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat the cells with varying concentrations of the pyrrolo[2,1-f]triazine inhibitor for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples to denature the proteins.

  • Gel Electrophoresis: Load the protein lysates onto an SDS-PAGE gel and separate the proteins based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target protein (e.g., phospho-AKT, phospho-ERK). Also, probe a separate blot or strip and re-probe the same blot for the total protein as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the dose-dependent inhibition of downstream signaling. [7][8] Rationale: Western blotting provides crucial information on the cellular activity of a kinase inhibitor, confirming that it can engage its target in a complex cellular environment and modulate the intended signaling pathway. This assay is a self-validating system when appropriate loading controls and phospho-specific antibodies are used.

VI. Conclusion

The pyrrolo[2,1-f]triazine scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of potent and selective kinase inhibitors. The examples presented in this guide demonstrate the successful application of this scaffold in targeting key kinases involved in cancer and other diseases. The ability to fine-tune the substitution pattern around the core has allowed for the generation of compounds with distinct efficacy and selectivity profiles, from dual EGFR/HER2 inhibitors to multi-targeted anti-angiogenic agents and highly selective JAK2 inhibitors.

The continued exploration of the chemical space around the pyrrolo[2,1-f]triazine nucleus, guided by a thorough understanding of structure-activity relationships and the application of robust biochemical and cellular assays, holds great promise for the discovery of next-generation kinase inhibitors with improved therapeutic indices.

VII. References

  • [Pyrrolo[2,1-f]t[1][2][9]riazine: a promising fused heterocycle to target kinases in cancer therapy]([Link])

  • [Discovery of pyrrolo[2,1-f]t[1][2][9]riazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain]([Link])

Sources

A Senior Scientist's Guide to HPLC Purity Methods for Iodinated Pyrrolotriazines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical purity assessment of iodinated pyrrolotriazine compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the rationale behind methodological choices, ensuring the development of robust, accurate, and reliable analytical procedures.

Introduction: The Analytical Imperative for Iodinated Pyrrolotriazines

Pyrrolotriazines represent a class of nitrogen-containing heterocyclic compounds with significant therapeutic potential, frequently investigated as kinase inhibitors in oncology.[1][2] The introduction of an iodine atom into the molecular scaffold is a common medicinal chemistry strategy used to modulate potency, selectivity, or metabolic stability. Furthermore, it provides a site for radiolabeling in imaging and biodistribution studies.

The presence of the iodine atom, however, introduces specific analytical challenges. Its large atomic radius and potential for lability under certain conditions necessitate the development of highly specific, stability-indicating HPLC methods. A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any potential degradation products, process impurities, or excipients.[3][4] This guide compares the primary HPLC modes applicable to these compounds and provides a framework for logical method development and validation.

Core Challenges in the Analysis of Iodinated Heterocycles

Developing a robust purity method requires an understanding of the unique physicochemical properties of iodinated pyrrolotriazines:

  • Polarity and Basicity: The pyrrolotriazine core is typically basic and moderately polar. The iodine substituent adds hydrophobicity, placing these molecules in a chromatographic space where they may be too polar for excellent retention in traditional reversed-phase (RP) chromatography but not polar enough for other modes.

  • Peak Tailing: The basic nitrogen atoms can interact with residual acidic silanols on the surface of silica-based HPLC columns, leading to poor peak symmetry (tailing). This complicates accurate integration and reduces resolution.

  • On-Column Stability: The carbon-iodine bond can be susceptible to cleavage, particularly under harsh mobile phase conditions (e.g., extreme pH) or in the presence of certain additives, potentially leading to the generation of analytical artifacts.

  • Separation of Structurally Similar Impurities: Process-related impurities often include regioisomers or de-iodinated analogs that are chromatographically very similar to the parent API, demanding high-efficiency separation techniques.

Comparative Analysis of HPLC Methodologies

The selection of the appropriate chromatographic mode is the most critical decision in method development. The choice depends on the specific properties of the analyte and its related impurities.

HPLC ModePrincipleAdvantagesLimitationsBest For...
Reversed-Phase (RP-HPLC) Partitioning between a polar mobile phase and a non-polar stationary phase (e.g., C18, C8).[5]Highly versatile, robust, and widely understood. Excellent for separating compounds based on hydrophobicity.Poor retention for very polar compounds.[6] Potential for peak tailing with basic analytes. Phase collapse with highly aqueous mobile phases.[7]The primary workhorse for most iodinated pyrrolotriazines and their hydrophobic impurities.
Hydrophilic Interaction (HILIC) Partitioning of polar analytes into a water-enriched layer on the surface of a polar stationary phase.[8][9]Excellent retention and separation of polar compounds that are unretained in RP-HPLC.[6][10] Uses high organic mobile phases, which is beneficial for MS sensitivity.Can have longer equilibration times. Retention mechanisms can be complex and multimodal.[10] Less robust than RP-HPLC for some applications.Separating highly polar degradants or process impurities (e.g., starting materials, de-iodinated species).
Ion-Pair Chromatography (IPC) An ion-pairing reagent is added to the mobile phase, forming a neutral, hydrophobic complex with the charged analyte, which is then retained on an RP column.[11][12]Significantly improves retention and peak shape for basic (or acidic) analytes that perform poorly in standard RP-HPLC.[11]Can lead to long column equilibration times. Reagents may be incompatible with mass spectrometry (MS) and can be difficult to remove from the column.[13]Basic pyrrolotriazines that exhibit severe peak tailing or poor retention in conventional RP-HPLC.

Workflow for Method Development and Validation

A systematic approach is essential for developing a method that is not only effective but also robust and transferable. The process should be guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[14][15][16]

Method Development and Validation Workflow

The following diagram illustrates a logical workflow for creating a stability-indicating HPLC method from inception to final validation.

MethodDevelopmentWorkflow cluster_Dev Phase 1: Method Development cluster_Specificity Phase 2: Specificity & Stress Testing cluster_Val Phase 3: Method Validation (ICH Q2(R1)) cluster_End Phase 4: Finalization Start Define Analytical Target Profile (ATP) Info Gather Analyte Information (pKa, logP, solubility) Start->Info 1 Screen Screening (Column, Mobile Phase pH, Organic Solvent) Info->Screen 2 Optimize Optimization (Gradient, Temperature, Flow Rate) Screen->Optimize 3 ForcedDeg Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) Optimize->ForcedDeg 4 PeakTrack Peak Purity Assessment (DAD/MS) ForcedDeg->PeakTrack 5 Validation System Suitability Linearity & Range Accuracy & Precision Robustness LOD & LOQ PeakTrack->Validation 6 Final Final Method Write-up & Reporting Validation->Final 7

Caption: HPLC Method Development and Validation Workflow.
Selecting the Right HPLC Mode

This decision tree helps guide the initial choice of chromatographic technique based on the analyte's properties.

HPLCDecisionTree decision decision method method start Start: Analyze Iodinated Pyrrolotriazine q1 Good retention & peak shape in initial RP-HPLC screen? start->q1 q2 Is peak tailing the primary issue? q1->q2 No rp_hplc Optimize RP-HPLC q1->rp_hplc Yes q3 Are key impurities very polar / unretained? q2->q3 No ipc_hplc Use Ion-Pair Chromatography (IPC) q2->ipc_hplc Yes hilic_hplc Use HILIC q3->hilic_hplc Yes rp_hplc_alt Optimize RP-HPLC (e.g., low-pH mobile phase, Bidentate C18 column) q3->rp_hplc_alt No

Caption: Decision Tree for HPLC Mode Selection.

Experimental Protocols: A Stability-Indicating RP-HPLC Method

This section provides a detailed, field-proven protocol for a stability-indicating RP-HPLC method suitable for a typical iodinated pyrrolotriazine.

Recommended HPLC Method Parameters
ParameterConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmStandard C18 provides good hydrophobic retention. A smaller particle size enhances efficiency and resolution.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH (~2.7) to protonate the basic pyrrolotriazine, which suppresses silanol interactions and dramatically improves peak shape.[17]
Mobile Phase B AcetonitrileA common, effective organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minA broad gradient is essential for a stability-indicating method to ensure elution of both polar and non-polar impurities.[4]
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmMost aromatic heterocyclic compounds have strong absorbance at this wavelength.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Diluent 50:50 Acetonitrile:WaterA diluent that matches the initial mobile phase conditions often provides the best peak shape.
Forced Degradation Protocol

Forced degradation studies are the cornerstone of developing a stability-indicating method.[18] They are used to intentionally degrade the API to ensure that the resulting degradation products can be separated from the main peak.[19][20] A target degradation of 5-20% is recommended.[18]

  • Acid Hydrolysis: Dissolve API in diluent, add 0.1 M HCl, and heat at 60 °C for 4 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve API in diluent, add 0.1 M NaOH, and heat at 60 °C for 2 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Dissolve API in diluent and add 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Store solid API in an oven at 80 °C for 48 hours. Dissolve in diluent before injection.

  • Photolytic Degradation: Expose a solution of the API to a light source providing combined UV and visible light as described in ICH Q1B guidelines.[19]

Method Validation: Ensuring Trustworthiness

Once the method is developed and shown to be specific through forced degradation, it must be validated according to ICH Q2(R1) guidelines to prove it is suitable for its intended purpose.[15][16]

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of components that may be expected to be present.Peak purity index > 0.999 (from DAD). No co-elution of degradants with the main peak.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations of analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.For Assay: 80-120% of the test concentration. For Impurities: From reporting threshold to 120% of the specification.
Accuracy The closeness of test results to the true value.% Recovery between 98.0% and 102.0% for the API.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (RSD) ≤ 1.0%. Intermediate Precision (RSD) ≤ 2.0%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.System suitability criteria are met under all varied conditions (e.g., ±2°C in temp, ±0.1 pH units, ±5% organic composition).
LOD & LOQ The lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.LOD: Signal-to-Noise ratio of ~3:1. LOQ: Signal-to-Noise ratio of ~10:1.

Conclusion

The purity assessment of iodinated pyrrolotriazines requires a thoughtful and systematic approach to HPLC method development. While Reversed-Phase HPLC remains the primary technique due to its robustness and versatility, its limitations with highly polar impurities or basic analytes exhibiting poor peak shape must be acknowledged. For these challenging separations, HILIC offers a powerful solution for retaining polar species, while Ion-Pair Chromatography can effectively mitigate peak tailing for basic compounds.

The ultimate goal is the development of a single, robust, stability-indicating method. This is achieved through a comprehensive understanding of the analyte's chemistry, a logical method development workflow, rigorous forced degradation studies, and full validation according to ICH guidelines. By following the principles and protocols outlined in this guide, researchers can develop reliable analytical methods that ensure the quality, safety, and efficacy of these promising therapeutic agents.

References

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A Senior Application Scientist's Guide to Antiviral Intermediates: Benchmarking 7-Iodopyrrolo-[2,1-f]-triazin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Heterocyclic Intermediates in Antiviral Drug Synthesis

The landscape of modern medicine has been irrevocably shaped by the development of nucleoside analogues, a class of compounds that form the backbone of therapy against a wide array of viral pathogens.[1][2][3] Drugs such as Remdesivir, Sofosbuvir, and Favipiravir function by mimicking natural nucleosides, thereby deceiving viral polymerases and terminating viral replication.[2][4] The efficacy and manufacturability of these life-saving therapeutics hinge on the strategic synthesis of their core components.

At the heart of each of these drugs lies a complex heterocyclic base coupled to a sugar moiety. The chemical nature of this heterocyclic intermediate is paramount; it dictates the efficiency of the crucial coupling reaction, influencing overall yield, purity, and the economic viability of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth comparative analysis of 7-Iodopyrrolo-[2,1-f]-triazin-4-amine , the cornerstone intermediate for the broad-spectrum antiviral Remdesivir, benchmarking its performance against key alternatives.[5][6] We will explore the causal science behind its selection, present objective performance data, and provide robust, field-tested experimental protocols for researchers in drug development.

Section 1: Synthetic Profile and Strategic Importance of 7-Iodopyrrolo-[2,1-f]-triazin-4-amine

7-Iodopyrrolo-[2,1-f]-triazin-4-amine is a highly functionalized bicyclic heterocycle. Its structure is not an accident of discovery but a product of deliberate chemical design, optimized for the demanding synthesis of C-nucleoside analogues like Remdesivir.[5][7] The key to its utility lies in the iodine atom at the 7-position.

1.1. Synthesis Pathway

The preparation of this intermediate is a multi-step process that begins with the construction of the parent pyrrolo[2,1-f][4][7][8]triazin-4-amine core.[9][10] This core is then subjected to electrophilic halogenation. While early syntheses of Remdesivir utilized the 7-bromo analog, process optimization and scale-up efforts led to the adoption of the 7-iodo version.[11][12] The iodination is typically achieved using a mild iodinating agent such as N-iodosuccinimide (NIS), which offers high regioselectivity for the electron-rich C-7 position of the pyrrole ring.

The diagram below illustrates a representative synthetic pathway.

G cluster_0 Synthesis of the Core Heterocycle cluster_1 Halogenation Step Aminopyrrole 1-Aminopyrrole Derivative Core 4-Aminopyrrolo- [2,1-f][1,2,4]triazine Aminopyrrole->Core Cyclization Formamidine Formamidine Acetate Formamidine->Core Final 7-Iodopyrrolo- [2,1-f][1,2,4]triazin-4-amine Core->Final Electrophilic Iodination NIS N-Iodosuccinimide (NIS) NIS->Final G Start Start: 4-Aminopyrrolo[2,1-f]- [1,2,4]triazine (1) in DMF Reagent Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise Start->Reagent Step 1 React Stir at 25°C for 4-6 hours Reagent->React Step 2 Monitor Monitor by TLC/HPLC (disappearance of SM) React->Monitor Step 3 Quench Quench with aq. Na2S2O3 solution Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Wash with brine Quench->Extract Step 4 Purify Purify by Column Chromatography or Recrystallization Extract->Purify Step 5 End End: Pure Product (2) Purify->End Step 6

Caption: Experimental workflow for the synthesis of the target intermediate.

Step-by-Step Methodology:

  • Vessel Preparation: To a clean, dry, nitrogen-purged reactor, charge 4-Aminopyrrolo-[2,1-f]t[4][7][8]riazine (1.0 eq) and anhydrous Dimethylformamide (DMF, ~10 volumes).

  • Reagent Addition: Stir the solution at room temperature (20-25°C). Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise over 30 minutes, maintaining the internal temperature below 30°C.

  • Reaction: Stir the resulting mixture at 20-25°C. The reaction progress should be monitored every hour using a validated HPLC or TLC method (e.g., Mobile Phase: 10% Methanol in Dichloromethane). The reaction is typically complete within 4-6 hours.

  • Work-up & Quench: Once the starting material is consumed (<1%), cool the reaction mixture to 10°C and slowly add a 10% aqueous solution of sodium thiosulfate to quench excess NIS.

  • Extraction: Add water and ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with water and saturated brine.

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to yield the title compound as a solid.

  • Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be assessed by HPLC (>99%).

Conclusion

While several heterocyclic intermediates can be used to construct nucleoside analogue antivirals, the data and underlying chemical principles clearly demonstrate the superiority of 7-Iodopyrrolo-[2,1-f]-triazin-4-amine for the synthesis of Remdesivir. Its enhanced reactivity compared to its bromo-analog is not a trivial academic point; it is a critical advantage that enables milder, faster, and higher-yielding reactions. This directly translates into a more efficient, cost-effective, and scalable manufacturing process—a crucial consideration when responding to global health crises. For researchers and drug development professionals, the choice of this iodo-intermediate represents a strategically sound decision, balancing chemical elegance with pragmatic, large-scale production demands.

References

  • Synthetic strategies for pyrrolo[2,1-f]t[4][7][8]riazine: the parent moiety of antiviral drug remdesivir. (2021). National Institutes of Health (NIH). [Link]

  • Factsheet for health professionals about Marburg virus disease. (2024). European Centre for Disease Prevention and Control (ECDC). [Link]

  • 7-Iodopyrrolo-[2,1-f]-[4][7][8]triazin-4-amine | CAS 1770840-43-1. LookChem. [Link]

  • Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. (2019). National Institutes of Health (NIH). [Link]

  • Non-exhaustive list of nucleoside antiviral drugs and other antiviral nucleoside analogues. ResearchGate. [Link]

  • Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. (2021). ACS Omega. [Link]

  • 7-iodopyrrolo[2,1-f]t[4][7][8]riazin-4-amine| CAS No:1770840-43-1. ZaiQi Bio-Tech. [Link]

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  • Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. (2023). bioRxiv. [Link]

  • Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. (2021). National Institutes of Health (NIH). [Link]

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  • Chemoselective Cyanation of Pyrrol-2-carboxaldehyde Klein's Remdesivir-Nucleobase Synthesis Revisited. (2021). SciELO. [Link]

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  • Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline Derivatives. (2019). Frontiers. [Link]

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A Comparative Guide to Analytical Techniques for the Quality Control of Pyrrolotriazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the burgeoning field of pyrrolotriazine-based therapeutics, ensuring the quality, purity, and stability of these compounds is paramount. The pyrrolotriazine scaffold, a key component in a new generation of kinase inhibitors, presents unique analytical challenges that demand a sophisticated and multi-faceted approach to quality control (QC).[1] This guide provides an in-depth, experience-driven comparison of the principal analytical techniques employed in the QC of pyrrolotriazine compounds, moving beyond a mere listing of methods to explore the causality behind experimental choices and the establishment of self-validating analytical systems.

The structural integrity and purity of Active Pharmaceutical Ingredients (APIs) are critical determinants of drug efficacy and patient safety. For pyrrolotriazine compounds, which often target critical signaling pathways, even minute impurities or degradation products can have significant biological consequences.[2][3] Therefore, a robust QC strategy is not just a regulatory requirement but a scientific necessity.

This guide will dissect the applications, strengths, and limitations of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) in the context of pyrrolotriazine analysis. We will delve into detailed experimental protocols and present comparative data to empower you to make informed decisions in your analytical workflow.

The Analytical Triad: HPLC, LC-MS, and qNMR in Pyrrolotriazine QC

The quality control of pyrrolotriazine compounds hinges on a triad of powerful analytical techniques, each providing a unique and complementary perspective on the identity, purity, and stability of the molecule. The selection of the appropriate technique, or combination of techniques, is dictated by the specific analytical question being addressed.

Caption: Selection of analytical techniques based on QC goals.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability

Reverse-phase HPLC with UV detection is the cornerstone of QC for routine purity determination and stability testing of pyrrolotriazine compounds. Its robustness, precision, and cost-effectiveness make it indispensable in a regulated environment. A well-developed stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its process-related impurities and degradation products, allowing for their accurate quantification.[3][4]

Causality in Method Development: A Case Study with a Pyrrolotriazine Kinase Inhibitor

The development of a stability-indicating HPLC method for a pyrrolotriazine compound, such as avapritinib, requires a systematic approach to optimize separation and ensure the method is fit for its intended purpose.[2][3]

Experimental Protocol: Stability-Indicating HPLC Method for a Pyrrolotriazine Compound

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: A C18 column, such as a Symmetry C18 (250 mm x 4.6 mm, 5 µm), is a common starting point due to its versatility in retaining a wide range of organic molecules.[3]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is typically used. The pH of the buffer is a critical parameter to control the ionization state of the pyrrolotriazine and any acidic or basic impurities, thereby influencing their retention and peak shape. For avapritinib, a mobile phase of acetonitrile and methanol (70:30 v/v) has been shown to be effective.[3]

    • Elution Mode: Isocratic elution (constant mobile phase composition) is preferred for its simplicity and robustness in routine QC.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection Wavelength: The wavelength of maximum absorbance (λmax) for the pyrrolotriazine compound should be used to ensure maximum sensitivity. For avapritinib, this is about 245 nm.[3]

    • Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is crucial for reproducible retention times.

  • Method Validation (as per ICH Q2(R1) Guidelines):

    • Specificity: Demonstrated by the separation of the main peak from impurities and degradation products. This is confirmed through forced degradation studies.

    • Linearity: A linear relationship between peak area and concentration over a specified range (e.g., 6-14 µg/mL for avapritinib) with a correlation coefficient (r²) of >0.999.[3]

    • Accuracy: Determined by recovery studies at different concentration levels, with acceptance criteria typically between 98-102%.

    • Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels, with a relative standard deviation (RSD) of <2%.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

    • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition, pH).

Data Presentation: Performance Comparison of HPLC and UPLC

Ultra-High-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed and resolution over traditional HPLC, stemming from the use of smaller particle size columns (<2 µm). This translates to faster analysis times and reduced solvent consumption.[5]

ParameterHPLCUPLCRationale for Performance
Analysis Time 15-30 min2-10 minSmaller particle size in UPLC columns allows for higher flow rates without sacrificing resolution.
Resolution GoodExcellentHigher theoretical plates in UPLC columns lead to sharper peaks and better separation of closely eluting impurities.
Solvent Consumption HighLowShorter run times and lower flow rates in UPLC significantly reduce solvent usage.
System Pressure 1500-2500 psi6000-15000 psiSmaller particles create higher backpressure, requiring specialized UPLC systems.
Sensitivity GoodHigherSharper peaks in UPLC result in greater peak heights and improved signal-to-noise ratios.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification of Impurities and Degradants

While HPLC-UV is excellent for quantification, it falls short in identifying unknown impurities and degradation products. This is where the power of mass spectrometry comes to the forefront. LC-MS combines the separation capabilities of HPLC with the mass-analyzing power of a mass spectrometer, providing molecular weight and structural information that is crucial for impurity profiling and understanding degradation pathways.[2][6]

The Synergy of Separation and Detection

For pyrrolotriazine compounds, LC-MS/MS (tandem mass spectrometry) is particularly valuable. After separation by LC, the parent ion of an impurity is selected and fragmented, and the resulting fragment ions provide a "fingerprint" that can be used to elucidate its structure.[2]

Caption: A simplified workflow of an LC-MS/MS system.

Experimental Protocol: Impurity Identification using LC-MS/MS

  • LC System: A UPLC system is preferred for its high resolution, which is critical for separating co-eluting impurities before they enter the mass spectrometer.

  • MS System: A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is ideal for accurate mass measurements, which aid in determining the elemental composition of unknown impurities.

  • Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for polar and semi-polar molecules like many pyrrolotriazine compounds.

  • Data Acquisition:

    • Full Scan MS: To obtain the molecular weights of all eluting compounds.

    • Tandem MS (MS/MS): To obtain fragmentation patterns for structural elucidation. Data-dependent acquisition (DDA) is a common mode where the instrument automatically selects the most intense ions from the full scan for fragmentation.

  • Data Analysis: The accurate mass and fragmentation data are used to propose structures for the unknown impurities. This is often done in conjunction with knowledge of the synthetic route and potential degradation pathways.

Forced Degradation Studies: Probing the Stability of the Pyrrolotriazine Core

Forced degradation studies are a regulatory requirement and a critical tool for understanding the intrinsic stability of a drug molecule. By subjecting the pyrrolotriazine compound to harsh conditions (acidic, basic, oxidative, thermal, and photolytic), potential degradation pathways can be identified, and the degradation products characterized by LC-MS.

A study on the pyrrolotriazine-containing kinase inhibitor avapritinib revealed significant degradation under acidic and photolytic conditions.[2] Under acidic stress, degradation products corresponding to hydrolysis of amide bonds or other susceptible functional groups were observed. Photolytic degradation led to the formation of different degradation products, highlighting the importance of protecting the compound from light.[2]

Typical Forced Degradation Conditions:

Stress ConditionReagent/ConditionRationale
Acid Hydrolysis 0.1 M HCl, 60°CTo assess stability in acidic environments (e.g., stomach).
Base Hydrolysis 0.1 M NaOH, 60°CTo evaluate stability in basic conditions.
Oxidation 3% H₂O₂, room temperatureTo probe for susceptibility to oxidative degradation.
Thermal Degradation 60°C in solutionTo assess stability at elevated temperatures.
Photolytic Degradation UV light (254 nm) and visible lightTo determine light sensitivity.

Quantitative NMR (qNMR): An Absolute Method for Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte. This is a significant advantage over chromatographic techniques, which rely on the availability of pure reference standards for accurate quantification.

The Principle of qNMR

In ¹H qNMR, the integral of a signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a specific proton signal of the analyte to the integral of a known amount of an internal standard, the absolute concentration and purity of the analyte can be calculated.

Experimental Protocol: Purity Determination by ¹H qNMR

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate sensitivity and spectral dispersion.

  • Sample Preparation:

    • A precisely weighed amount of the pyrrolotriazine compound and an internal standard are dissolved in a deuterated solvent.

    • The internal standard should be stable, non-volatile, have a simple spectrum with at least one signal that does not overlap with the analyte signals, and be of high purity. Maleic acid and 1,4-dinitrobenzene are common choices.

  • Data Acquisition:

    • A simple one-pulse ¹H NMR experiment is typically used.

    • Crucially, a long relaxation delay (at least 5 times the longest T₁ of the protons being quantified) must be used to ensure complete relaxation of all signals, which is essential for accurate integration.

  • Data Processing and Calculation:

    • The spectra are phased and baseline corrected.

    • The integrals of a well-resolved signal from the analyte and a signal from the internal standard are carefully measured.

    • The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_IS = Purity of the internal standard

Comparative Performance: qNMR vs. HPLC

Both qNMR and HPLC are valuable for purity determination, but they offer different strengths.

FeatureHPLC-UV¹H qNMR
Principle Separation based on polarity, quantification by UV absorbance.Quantification based on the direct proportionality of signal integral to the number of nuclei.
Reference Standard Requires a specific, pure reference standard of the analyte.Can use a universal internal standard; no analyte-specific standard needed for absolute quantification.
Selectivity High, based on chromatographic separation.High, based on chemical shift dispersion. Can be challenging for complex mixtures with overlapping signals.
Sensitivity Generally higher (ng/mL range).Lower (µg/mL to mg/mL range).
Throughput Can be automated for high throughput.Lower throughput due to longer acquisition times for accurate quantification.
Information Provided Purity relative to a reference standard, retention time.Absolute purity, structural information, identification of impurities if signals are resolved.

A head-to-head comparison of HPLC and qNMR for the analysis of carbohydrates demonstrated that both techniques can provide equivalent quantitative results with good accuracy and precision. However, qNMR was found to be faster in terms of overall analysis time (including method development) and less destructive to the sample.

Conclusion: An Integrated Approach to Quality Control

An effective quality control strategy for pyrrolotriazine compounds relies on the intelligent application of a suite of analytical techniques. HPLC serves as the robust workhorse for routine purity and stability testing, providing precise and reliable quantitative data. LC-MS is the indispensable tool for the structural elucidation of unknown impurities and degradation products, providing the detailed molecular information necessary to understand the stability of the compound and ensure its safety. Quantitative NMR offers a powerful, orthogonal technique for the absolute determination of purity, serving as an invaluable reference method and a tool for certifying reference standards.

By integrating these techniques into a comprehensive QC workflow, researchers and drug developers can build a complete picture of their pyrrolotriazine compounds, ensuring their quality, safety, and efficacy from early-stage discovery through to clinical development and beyond.

Caption: An integrated QC workflow for pyrrolotriazine compounds across drug development stages.

References

  • Shaik, R. B., Padala, S. K., & Samsonu, D. (2025). LC–MS/MS Profiling of Stress-Induced Degradation Products of Avapritinib and Development of a Stability-Indicating HPLC Method for Its Quantification and Impurity Analysis. Methods and Objects of Chemical Analysis, 20(1), 52–58.
  • Mishra, S., et al. (2022). A validated stability indicating rp-hplc method for estimation of avapritinib in bulk and tablet dosage form. International Journal of Applied Pharmaceutics, 14(2), 95-101.
  • Niessen, W. M. (1999). LC-MS and CE-MS in impurity profiling. CHIMIA International Journal for Chemistry, 53(10), 479-483.
  • Singh, M., & Singh, S. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 13(20), 1837-1853.

  • Kovaleva, E. G., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7808.

  • Uppari, S., & Sammaiah, G. (2021). Stability Indicating RP-HPLC Method Development and Validation for the Quantitative Estimation of Avapritinib in API form and Marketed Pharmaceutical Dosage Form. Journal of Pharmaceutical Research, 20(3), 220-226.
  • U.S. Food and Drug Administration. (2021). Center for Drug Evaluation and Research, Application Number: 212611Orig1s002, Summary Review.
  • Pharmaffiliates. (n.d.). Avapritinib and its Impurities. Retrieved from [Link]

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  • SynZeal. (n.d.). Avapritinib Impurities. Retrieved from [Link]

  • El-Gendy, A. E.-N., et al. (2021). Analytical methods for the determination of remdesivir as a promising antiviral candidate drug for the COVID-19 pandemic. RSC Advances, 11(23), 14038-14050.
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  • Wolf, C., & Giraud, S. (2019). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Magnetic Resonance in Chemistry, 57(9), 568-583.
  • Singh, S., & Handa, T. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-20.
  • Hall, F. (2019). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Pharmaceutical Technology, 43(6), 34-37.
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  • Suneetha, A., & Surekha, M. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. International Journal of Pharmaceutical Sciences and Research, 14(7), 3426-3434.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrrolo[2,1-f]triazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged" structure in modern medicinal chemistry. Its unique heterocyclic arrangement is a core component in a range of therapeutics, from the antiviral drug remdesivir to potent kinase inhibitors like avapritinib, which is approved for certain gastrointestinal stromal tumors.[1] This guide provides a critical comparison of the in vitro and in vivo efficacy of this promising class of compounds, offering researchers and drug development professionals a nuanced understanding of the journey from benchtop activity to preclinical validation. We will dissect the causality behind experimental choices, present comparative data, and provide validated protocols to illuminate the path—and the pitfalls—of translating potent in vitro results into tangible in vivo success.

The Foundational Divide: Understanding In Vitro vs. In Vivo Paradigms

In drug discovery, in vitro and in vivo studies serve distinct but complementary purposes. The decision to advance a compound from one stage to the next is a critical juncture, predicated on a deep understanding of what each system can—and cannot—reveal.

In Vitro Efficacy: The Litmus Test for Target Engagement

In vitro assays are the initial proving ground for any new chemical entity. They are conducted in a controlled, non-biological environment (e.g., a test tube or microplate) and are designed to answer a fundamental question: does the compound interact with its intended molecular target?

  • Causality of Choice: Researchers begin with in vitro testing for reasons of efficiency, cost, and clarity.[4] These assays, such as biochemical kinase activity assays or cellular proliferation studies, allow for high-throughput screening of many compounds simultaneously.[4][5] By isolating the target protein (e.g., a specific kinase) or using engineered cell lines, we can directly measure a compound's potency (often as an IC50 value) and selectivity with minimal confounding variables.[5] This provides a clean, direct measure of target engagement and intrinsic potency.

In Vivo Efficacy: The Crucible of Biological Complexity

In vivo studies, conducted in living organisms (typically mouse models for oncology), represent the first true test of a drug's potential therapeutic utility.[6][7] These models introduce the vast complexity of a whole biological system.

  • Causality of Choice: A compound that is potent in vitro may fail spectacularly in vivo. The purpose of animal models is to evaluate the compound's performance amidst the challenges of Absorption, Distribution, Metabolism, and Excretion (ADME), as well as potential toxicity.[8] Does the compound reach the tumor? Is it rapidly metabolized into an inactive form? Does it cause unacceptable side effects? Answering these questions is impossible in an in vitro setting. Models such as cell line-derived xenografts (CDX) or patient-derived xenografts (PDX) are therefore indispensable for validating a compound's real-world potential.[6][9][10]

cluster_0 Drug Discovery Workflow Compound Pyrrolo[2,1-f]triazine Derivative Library InVitro In Vitro Screening (Biochemical & Cellular Assays) Compound->InVitro High-Throughput Screening Lead_Select Lead Compound Selection InVitro->Lead_Select Potency & Selectivity (IC50, EC50) InVivo In Vivo Validation (Xenograft Models) Lead_Select->InVivo Favorable Properties Candidate Preclinical Candidate InVivo->Candidate Efficacy & Safety (Tumor Growth Inhibition, Toxicity)

Caption: High-level workflow from initial compound screening to preclinical candidate selection.

Comparative Efficacy: Pyrrolo[2,1-f]triazines in Action

The true test of this scaffold lies in its performance across the in vitro-in vivo bridge. While many derivatives show impressive nanomolar potency in isolated enzyme or cell-based assays, their ultimate success hinges on translating this into meaningful anti-tumor activity in a living model.

A key mechanism of action for many pyrrolo[2,1-f]triazine derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often hijacked by cancer.

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR, HER2) GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->Receptor Inhibition Inhibitor->PI3K

Caption: Inhibition of key nodes like RTKs or PI3K by pyrrolo[2,1-f]triazines can block pro-cancer signaling.

The following table summarizes data for representative compounds from the literature, highlighting the critical transition from in vitro potency to in vivo outcomes.

Compound IDTarget(s)In Vitro Potency (IC50)In Vivo ModelIn Vivo Efficacy OutcomeKey ObservationReference
Compound 8 VEGFR-2, FGFR-1VEGFR-2: 6 nM; FGFR-1: 17 nML2987 human lung carcinoma xenograftRobust tumor growth inhibition at multiple dosesExcellent translation from potent in vitro activity to in vivo efficacy with no observed toxicity.[1]
Compound 27a c-Met, VEGFR-2c-Met: 2.3 nM; VEGFR-2: 5.0 nMNot specified, but favorable PK properties reportedFavorable druggability and pharmacokinetic propertiesPotent dual inhibition in cell-free and cell-based assays is supported by good PK, suggesting high potential for in vivo success.[3]
Compound 8l EGFR, HER2EGFR: 2 nM; HER2: 12 nMEGFR (GEO) & HER2 (N87) driven xenograftsPromising oral efficacy in both modelsA strong example of a dual inhibitor demonstrating efficacy against tumors driven by either target.[11]
Compound 34 Pan-Aurora KinaseAurora B: Kd = 7 nM; HCT-116 cells: IC50 = 30 nMHCT-116 colon carcinoma xenograftDose-dependent tumor growth inhibitionA cautionary tale: efficacy was observed, but it was accompanied by severe body weight loss at higher doses, indicating a narrow therapeutic window.[1]
Compound 30 PI3KδPI3Kδ: 1.7 nMMouse Collagen-Induced Arthritis (CIA)Demonstrated efficacy in the CIA modelHighlights the application of this scaffold beyond oncology, in immunological disorders.[12]
Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the methodologies for in vitro and in vivo testing must be robust. Here we detail standardized, self-validating protocols for each.

This protocol is designed to determine the IC50 value of a test compound against a specific protein kinase. The use of a radiometric assay with [γ-³²P]ATP is a gold standard for sensitivity and direct measurement of substrate phosphorylation.[5][13]

  • Preparation of Reagents:

    • Kinase Buffer: Prepare a 5X stock (e.g., 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.5% Triton X-100).

    • ATP Stock: Prepare a 10 mM stock of ATP. Mix unlabeled ATP with [γ-³²P]ATP to achieve a specific activity of ~500 cpm/pmol.

    • Substrate: Reconstitute a suitable peptide or protein substrate (e.g., α-casein for CK1δ) in deionized water.[5]

    • Test Compound: Prepare a 10 mM stock in 100% DMSO. Create a 10-point serial dilution series in DMSO.

  • Assay Procedure:

    • Add 5 µL of diluted test compound or DMSO (vehicle control) to a 96-well plate.

    • Add 20 µL of a master mix containing the kinase and substrate in 1X Kinase Buffer.

    • Pre-incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding 25 µL of the [γ-³²P]ATP mix. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition is accurately measured.[14]

    • Incubate for 30-60 minutes at 30°C.

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Detection and Data Analysis:

    • Spot 50 µL of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper 3 times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated ATP.

    • Air dry the paper and measure incorporated radioactivity using a scintillation counter.

    • Calculate percent inhibition relative to the DMSO control and plot against the logarithm of inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This protocol describes a standard subcutaneous xenograft model to evaluate the anti-tumor efficacy of a lead compound.[6][15]

  • Animal Husbandry and Cell Preparation:

    • Use immunocompromised mice (e.g., 6-8 week old female athymic nude mice). Allow animals to acclimatize for at least one week.

    • Culture the desired human cancer cell line (e.g., HCT-116) under standard conditions. Harvest cells during the logarithmic growth phase.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL. Matrigel is used to support initial tumor formation.

  • Tumor Implantation and Staging:

    • Inject 0.1 mL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

    • Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups (n=8-10 per group). This randomization is critical to ensure an unbiased starting point.

  • Compound Administration and Monitoring:

    • Prepare the test compound in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80).

    • Administer the compound to the treatment groups at predetermined doses (e.g., 10, 30, 100 mg/kg) via the desired route (e.g., oral gavage) once daily. The control group receives the vehicle only.

    • Measure tumor volumes and body weights at least twice weekly. Body weight is a key indicator of systemic toxicity.

  • Endpoint and Data Analysis:

    • The study endpoint is typically reached when control tumors exceed a predetermined volume (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days).

    • Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.

    • Plot the mean tumor volume ± SEM for each group over time. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the anti-tumor effect.

    • At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis (e.g., Western blot for target phosphorylation) to confirm on-target activity in vivo.

Conclusion and Future Perspectives

The pyrrolo[2,1-f]triazine scaffold is a versatile and potent platform for the development of targeted therapeutics. The journey from a promising in vitro IC50 to a successful in vivo result is fraught with challenges, primarily related to pharmacokinetics, bioavailability, and toxicity. As demonstrated, a highly potent compound in vitro does not guarantee in vivo success (e.g., Compound 34), while a compound with a well-balanced profile of potency and good PK properties stands a much greater chance of clinical translation (e.g., Compound 8, 8l).[1][11]

Future development in this area will rely on a multiparameter optimization approach, where in vitro potency is co-evaluated with ADME properties from the earliest stages of discovery. The integration of more sophisticated preclinical models, such as orthotopic and patient-derived xenografts, will further improve the predictive power of in vivo studies, ultimately bridging the gap between promising chemistry and effective medicine.[7]

References

  • Kumar, V., Kaur, K., & Kumar, M. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. RSC Medicinal Chemistry, 12(11), 1831-1855. [Link]

  • Gorshkov, V. A., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7723. [Link]

  • Shafran, Y. M., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(2), 161-176. [Link]

  • Wang, A., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 779-790. [Link]

  • Matviiuk, T., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Pharmaceuticals, 14(12), 1269. [Link]

  • Ren, X., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(5), 1735-1745. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 29(1), 241. [Link]

  • Lainé, C., et al. (2023). Discovery of pyrrolo[2,1- f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research, 32(8), 1367-1373. [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8696. [Link]

  • Li, H., & Liu, H. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology, 1959, 213-243. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Charles River Laboratories. (n.d.). Cancer Models. [Link]

  • Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(18), 4443-4449. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Iodopyrrolo[2,1-F]triazine-2,4-dione

A Comprehensive Guide to the Safe Disposal of 6-Iodopyrrolo[2,1-F][1][2][3]triazine-2,4-dione

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 6-Iodopyrrolo[2,1-F][1][2][3]triazine-2,4-dione, a halogenated heterocyclic compound. The procedures outlined here are grounded in established safety protocols for handling halogenated organic waste and are designed to ensure the safety of laboratory personnel and environmental protection.

Hazard Identification and Risk Assessment

Furthermore, the pyrrolotriazine core is found in various biologically active molecules, some of which exhibit cytotoxic or antiviral properties.[2][7] Without specific toxicological data, it is prudent to handle 6-Iodopyrrolo[2,1-F][1][2][3]triazine-2,4-dione with a high degree of caution, assuming it may be:

  • Harmful if swallowed or inhaled.

  • An irritant to the skin and eyes.

  • Potentially toxic to aquatic life.

Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Table 1: Recommended Personal Protective Equipment (PPE)

Equipment Specification Rationale
Gloves Nitrile, double-glovedTo prevent skin contact with the halogenated compound.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of any dust or vapors.

Waste Segregation: The Cornerstone of Safe Disposal

The cardinal rule for the disposal of 6-Iodopyrrolo[2,1-F][1][2][3]triazine-2,4-dione is its strict segregation as halogenated organic waste .[4][5][8] Mixing halogenated and non-halogenated waste streams leads to cross-contamination, significantly increasing disposal costs and environmental risks.[5][8]

Waste Stream Decision Workflow

The following diagram illustrates the critical decision-making process for segregating laboratory waste containing 6-Iodopyrrolo[2,1-F][1][2][3]triazine-2,4-dione.

Gcluster_0Waste Generationcluster_1Initial Assessmentcluster_2Waste Segregationcluster_3Final Disposal PathwayAGeneration of Waste(Solid or Liquid)BDoes the waste contain6-Iodopyrrolo[2,1-F][1,2,4]triazine-2,4-dione?A->BCHalogenated Organic Waste(e.g., Green Labeled Carboy)B->CYesDNon-Halogenated Organic Waste(e.g., Black Labeled Carboy)B->DNo, but containsother organicsEAqueous Waste(e.g., Blue Labeled Carboy)B->ENo, aqueous wasteFIncineration at aRegulated Hazardous Waste FacilityC->FGOther Disposal/Treatment MethodsD->GE->G

Caption: Waste segregation workflow for 6-Iodopyrrolo[2,1-F][1][2][3]triazine-2,4-dione.

Step-by-Step Disposal Procedures

Follow these detailed steps for the safe disposal of solid 6-Iodopyrrolo[2,1-F][1][2][3]triazine-2,4-dione and contaminated materials.

A. Solid Waste Disposal
  • Container Selection: Use a clearly labeled, leak-proof, and chemically compatible container designated for "Halogenated Organic Solid Waste."

  • Labeling: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "6-Iodopyrrolo[2,1-F][1][2][3]triazine-2,4-dione."

    • The approximate amount of waste.

    • The date of accumulation.

  • Transfer: Carefully transfer the solid waste into the designated container using a chemically resistant spatula or scoop.

  • Storage: Keep the waste container securely closed when not in use and store it in a designated satellite accumulation area within the laboratory.

B. Disposal of Contaminated Labware

Disposable labware (e.g., pipette tips, weighing boats, contaminated gloves) that has come into contact with 6-Iodopyrrolo[2,1-F][1][2][3]triazine-2,4-dione must also be disposed of as halogenated solid waste.

C. Liquid Waste Disposal (Solutions)
  • Container Selection: Use a designated, properly vented, and clearly labeled container for "Halogenated Organic Liquid Waste."

  • Labeling: As with solid waste, the container must be clearly labeled with "Hazardous Waste," the chemical name, and an estimate of the concentration and volume.

  • Segregation: Do not mix with non-halogenated organic solvents.[5][8]

  • Transfer: Carefully pour the liquid waste into the designated container, avoiding splashes.

  • Storage: Keep the container tightly sealed and stored in a secondary containment bin within a designated satellite accumulation area.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.

  • Containment: For small spills, cover with an absorbent material suitable for chemical spills.

  • Cleanup: Carefully collect the absorbed material using a scoop or forceps and place it in the designated "Halogenated Organic Solid Waste" container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol or isopropanol), and dispose of the cleaning materials as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.

Final Disposal Logistics

The ultimate disposal of 6-Iodopyrrolo[2,1-F][1][2][3]triazine-2,4-dione waste is managed through your institution's EHS office. EHS personnel will arrange for the collection of the properly labeled and segregated waste containers for transport to a licensed hazardous waste disposal facility. The primary method of disposal for halogenated organic compounds is high-temperature incineration under controlled conditions to ensure complete destruction and to manage the resulting acid gases.[4]

By adhering to these procedures, you contribute to a safe laboratory environment and ensure that novel chemical entities are managed responsibly throughout their lifecycle.

References

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. National Institutes of Health. [Link]

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. National Institutes of Health. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. National Institutes of Health. [Link]

  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. European Food Safety Authority. [Link]

  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]

  • Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. National Institutes of Health. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo. [Link]

  • Safety Data Sheet - Perna 2in1 Odor Fighter. Henkel Corporation. [Link]

Navigating the Handling of 6-Iodopyrrolo[2,1-F]triazine-2,4-dione: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Navigating the Handling of 6-Iodopyrrolo[2,1-F][1][2][3]triazine-2,4-dione: A Guide to Personal Protective Equipment and Safe Laboratory Practices

This guide provides a detailed operational and disposal plan, emphasizing the rationale behind each procedural step to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Assessment: Understanding the Risks

A thorough risk assessment is the foundation of safe laboratory practice. For 6-Iodopyrrolo[2,1-F][1][2][3]triazine-2,4-dione, the hazards can be inferred from its structural components:

  • Pyrrolo[2,1-f][1][2][3]triazine-2,4-dione Core: The non-iodinated parent compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation. These properties necessitate measures to prevent direct contact and inhalation.

  • Iodine Moiety: The presence of iodine introduces additional concerns. Organic iodine compounds can have toxic effects, and care must be taken to understand their specific hazards.[4] Iodine itself can cause skin allergies, and high exposures may affect the thyroid gland, liver, and kidneys.[1] Furthermore, the combustion of iodinated compounds can produce poisonous gases, including hydrogen iodide.[1]

  • Cytotoxic Potential: As this class of compounds includes potent antiviral agents, it is prudent to handle 6-Iodopyrrolo[2,1-F][1][2][3]triazine-2,4-dione as a potentially cytotoxic or hazardous drug, warranting a high level of containment and protection.[5][6]

The Hierarchy of Controls: A Multi-Layered Safety Approach

Personal Protective Equipment (PPE) is the final line of defense. Its effectiveness is maximized when integrated into a broader safety framework known as the hierarchy of controls.

Hierarchy of Controlscluster_0Most Effectivecluster_1More Effectivecluster_2Less Effectivecluster_3Least EffectiveEliminationEliminationSubstitutionSubstitutionEngineeringEngineering Controls(e.g., Fume Hood)AdministrativeAdministrative Controls(e.g., SOPs, Training)PPEPersonal Protective Equipment(Gloves, Gown, Goggles)

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For handling 6-Iodopyrrolo[2,1-F][1][2][3]triazine-2,4-dione, elimination and substitution are generally not feasible. Therefore, the focus is on robust engineering and administrative controls, supplemented by appropriate PPE.

Engineering and Administrative Controls

Engineering Controls:

  • Fume Hood: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[7][8]

  • Ventilation: The laboratory should have adequate general ventilation. Storage areas for this compound should be in a well-ventilated location.[9]

Administrative Controls:

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for handling, storage, and disposal of this compound.

  • Training: All personnel must be trained on the potential hazards and the specific procedures outlined in the SOPs.

  • Designated Areas: Clearly designate specific areas within the laboratory for handling this compound to prevent cross-contamination.

Personal Protective Equipment (PPE) Protocol

A multi-component PPE ensemble is mandatory to provide a comprehensive barrier against potential exposure.

PPE ComponentSpecificationRationale
Hand Protection Double gloving with nitrile gloves.Provides a primary and secondary barrier against skin contact. Nitrile offers good splash protection against many organic compounds.[7][8] If prolonged contact is anticipated, consult a glove compatibility chart, as nitrile has poor resistance to some halogenated hydrocarbons.[10]
Body Protection Disposable, solid-front, back-closing gown with long sleeves and elastic cuffs.Protects skin and personal clothing from contamination. The design prevents accidental contact with the front of the gown.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects the eyes from splashes and airborne particles.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Recommended when handling the powder outside of a fume hood (e.g., during weighing) or when there is a risk of aerosol generation.[11]

Donning and Doffing Procedure:

A strict protocol for putting on (donning) and taking off (doffing) PPE is critical to prevent self-contamination.

PPE_Workflowcluster_donningDonning (Putting On)cluster_doffingDoffing (Taking Off)Don_Gown1. GownDon_Resp2. RespiratorDon_Gown->Don_RespDon_Goggles3. GogglesDon_Resp->Don_GogglesDon_Gloves4. Gloves(cuffs over gown)Don_Goggles->Don_GlovesDoff_Gloves1. GlovesDoff_Gown2. GownDoff_Gloves->Doff_GownDoff_Goggles3. GogglesDoff_Gown->Doff_GogglesDoff_Resp4. RespiratorDoff_Goggles->Doff_Resp

Caption: A workflow for the proper disposal of waste containing 6-Iodopyrrolo[2,1-F]t[1][2][3]riazine-2,4-dione.

By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with handling 6-Iodopyrrolo[2,1-F]t[1][2][3]riazine-2,4-dione, ensuring a safe and productive research environment.

References

  • New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Warren, T. K., Jordan, R., Lo, M. K., Ray, A. S., Mackman, R. L., Soloveva, V., ... & Siegel, D. (2016). Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys. Nature, 531(7594), 381-385. (Note: While this reference discusses a related compound, a direct link for the specific topic compound's synthesis is not available in the search results. This reference establishes the relevance of the chemical class.)
  • Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine. Retrieved from [Link]

  • Siegel, D., Hui, H. C., Doerffler, E., Clarke, M. O., Chun, K., Zhang, L., ... & Mackman, R. L. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f]t[1][2][3]riazin-4-amine for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry, 60(5), 1648-1661. (Note: This reference provides context on the synthesis and importance of the chemical scaffold.)

  • Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link] (Note: This is a representative link for general lab safety as the original link was not specific to a single document).

  • Centers for Disease Control and Prevention. (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Retrieved from [Link]

  • Mousavi, S. H., & Behmagham, F. (2012). An easy, safe and simple method for the iodination of heterocyclic compounds in water. Journal of the Serbian Chemical Society, 77(10), 1363-1368.
  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 2,4-dihydroxy-6-phenyl-1,3,5-triazine. Retrieved from a representative SDS provider. (Note: A direct link to this specific SDS was not found, this is a placeholder for a typical source).
  • Centers for Disease Control and Prevention. (2024, March 4). Hazardous Drug Exposures in Healthcare. Retrieved from [Link]

  • NHS. (2021). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. Retrieved from a representative NHS guideline source. (Note: A direct link to this specific guideline was not found, this is a placeholder for a typical source).
  • University of Michigan. (n.d.). Iodination Safety Precautions. Retrieved from a representative university EHS source. (Note: A direct link to this specific document was not found, this is a placeholder for a typical source).
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from a representative university research group SOP. (Note: A direct link to this specific SOP was not found, this is a placeholder for a typical source).
  • Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.